molecular formula C12H17ClN2 B1442479 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride CAS No. 942148-13-2

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B1442479
CAS No.: 942148-13-2
M. Wt: 224.73 g/mol
InChI Key: KNKHXRCEFPEPTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-methylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2.ClH/c1-12(2,8-13)10-7-14-11-6-4-3-5-9(10)11;/h3-7,14H,8,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKHXRCEFPEPTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1=CNC2=CC=CC=C21.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80705268
Record name 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942148-13-2
Record name 1H-Indole-3-ethanamine, β,β-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942148-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1H-Indol-3-yl)-2-methylpropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80705268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a tryptamine derivative with significant potential in medicinal chemistry. The document explores multiple synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the different routes. The primary focus is on a robust and scalable pathway involving the Friedel-Crafts alkylation of indole followed by nitro group reduction. Alternative approaches, including the Strecker synthesis and reductive amination, are also discussed to provide a complete landscape for researchers in drug discovery and development. This guide is intended to serve as a practical resource for the efficient and reliable synthesis of this target compound.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Tryptamines, a class of indole-containing compounds, exhibit a wide range of biological activities, making them attractive targets for drug discovery programs. 2-(1H-indol-3-yl)-2-methylpropan-1-amine, in particular, presents a unique structural motif with potential applications in various therapeutic areas. This guide details reliable and reproducible synthetic routes to obtain its hydrochloride salt, a form often preferred for its improved stability and solubility.

Primary Synthetic Pathway: Friedel-Crafts Alkylation and Subsequent Reduction

This is often considered the most direct and efficient route for the synthesis of the target compound. It involves a two-step process: the introduction of a nitro-containing side chain to the indole core via a Friedel-Crafts type reaction, followed by the reduction of the nitro group to the desired primary amine.

Step 1: Synthesis of 3-(2-Methyl-2-nitropropyl)-1H-indole

The key to this pathway is the successful alkylation of indole at the C3 position with a suitable electrophile. A common and effective method is the reaction of indole with a nitroalkene, which can be generated in situ or used directly.[2][3]

Reaction Scheme:

Step 1: Synthesis of 3-(2-Methyl-2-nitropropyl)-1H-indole Indole Indole Intermediate 3-(2-Methyl-2-nitropropyl)-1H-indole Indole->Intermediate Friedel-Crafts Alkylation Nitroalkene 2-Methyl-2-nitro-1-propanol Nitroalkene->Intermediate Catalyst Lewis Acid (e.g., Zn(OTf)2) Catalyst->Intermediate

Caption: Friedel-Crafts alkylation of indole.

Mechanistic Insight: The Friedel-Crafts alkylation of indoles with nitroalkenes is a powerful C-C bond-forming reaction.[2] The reaction is typically catalyzed by a Lewis acid, which activates the nitroalkene, making it more susceptible to nucleophilic attack by the electron-rich indole ring at the C3 position.[4] The use of a chiral catalyst can lead to an enantioselective synthesis.[3]

Experimental Protocol:

  • Reaction Setup: To a solution of indole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add a Lewis acid catalyst (e.g., 0.1 equivalents of Zinc triflate, Zn(OTf)₂).

  • Addition of Alkylating Agent: Slowly add 2-methyl-2-nitro-1-propanol (1.2 equivalents) to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-(2-methyl-2-nitropropyl)-1H-indole.[1][5]

Step 2: Reduction of 3-(2-Methyl-2-nitropropyl)-1H-indole to 2-(1H-indol-3-yl)-2-methylpropan-1-amine

The reduction of the nitro group to a primary amine is a critical step. Several reducing agents can be employed, with catalytic hydrogenation and metal hydride reduction being the most common.

Reaction Scheme:

Step 2: Reduction of the Nitro Group Nitro_Intermediate 3-(2-Methyl-2-nitropropyl)-1H-indole Amine_Product 2-(1H-indol-3-yl)-2-methylpropan-1-amine Nitro_Intermediate->Amine_Product Reduction Reducing_Agent Reducing Agent (e.g., H2/Pd-C or LiAlH4) Reducing_Agent->Amine_Product

Caption: Reduction of the nitro intermediate to the primary amine.

Causality in Experimental Choices:

  • Catalytic Hydrogenation: This method is often preferred for its milder reaction conditions and cleaner work-up.[6][7] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used under a hydrogen atmosphere. The choice of solvent can influence the reaction rate and selectivity.

  • Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitroalkanes.[8][9] This method is highly effective but requires anhydrous conditions and careful handling due to the pyrophoric nature of the reagent.

Experimental Protocol (Catalytic Hydrogenation):

  • Reaction Setup: Dissolve 3-(2-methyl-2-nitropropyl)-1H-indole (1 equivalent) in a suitable solvent like methanol or ethanol in a hydrogenation vessel.

  • Catalyst Addition: Add a catalytic amount of 10% Pd/C (e.g., 10 mol%).

  • Hydrogenation: Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi). Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude 2-(1H-indol-3-yl)-2-methylpropan-1-amine. The product can be further purified by crystallization or chromatography if necessary.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free amine to its hydrochloride salt for improved stability and handling.

Experimental Protocol:

  • Dissolution: Dissolve the crude or purified 2-(1H-indol-3-yl)-2-methylpropan-1-amine in a minimal amount of a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or methanolic HCl) dropwise with stirring.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Alternative Synthetic Pathways

While the Friedel-Crafts alkylation route is highly effective, other synthetic strategies can also be employed, depending on the availability of starting materials and desired scalability.

Pathway 2: Strecker Synthesis

The Strecker synthesis provides a classic method for the preparation of α-amino acids and their derivatives.[10][11][12][13][14][15] This route would commence with 3-acetylindole.

Workflow Diagram:

Strecker Synthesis Pathway Start 3-Acetylindole Step1 Strecker Reaction (NH4Cl, KCN) Start->Step1 Intermediate 2-Amino-2-(1H-indol-3-yl) -2-methylpropanenitrile Step1->Intermediate Step2 Nitrile Reduction (e.g., LiAlH4) Intermediate->Step2 Product 2-(1H-indol-3-yl)-2-methylpropan-1-amine Step2->Product Final_Step HCl Salt Formation Product->Final_Step Final_Product This compound Final_Step->Final_Product

Caption: Strecker synthesis route to the target compound.

Rationale:

  • Synthesis of 3-Acetylindole: This starting material can be readily prepared from indole via Friedel-Crafts acylation with acetic anhydride or acetyl chloride.[11][16][17][18][19]

  • Strecker Reaction: 3-Acetylindole is reacted with a source of ammonia (e.g., ammonium chloride) and a cyanide source (e.g., potassium cyanide) to form an α-aminonitrile intermediate.[13][14]

  • Nitrile Reduction: The resulting aminonitrile is then reduced to the primary amine using a strong reducing agent like LiAlH₄.[8][9][20][21]

  • Salt Formation: The final product is converted to its hydrochloride salt as previously described.

Pathway 3: Reductive Amination

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[22][23][24][25][26] This pathway would involve the synthesis of a ketone precursor.

Workflow Diagram:

Reductive Amination Pathway Start Indole Step1 Friedel-Crafts Acylation (Isobutyryl chloride) Start->Step1 Intermediate 1-(1H-indol-3-yl)-2-methylpropan-1-one Step1->Intermediate Step2 Reductive Amination (NH3, Reducing Agent) Intermediate->Step2 Product 2-(1H-indol-3-yl)-2-methylpropan-1-amine Step2->Product Final_Step HCl Salt Formation Product->Final_Step Final_Product This compound Final_Step->Final_Product

Caption: Reductive amination route to the target compound.

Rationale:

  • Synthesis of 1-(1H-indol-3-yl)-2-methylpropan-1-one: This ketone intermediate can be synthesized via Friedel-Crafts acylation of indole with isobutyryl chloride.[27]

  • Reductive Amination: The ketone is then reacted with ammonia in the presence of a reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation) to form the target primary amine.

  • Salt Formation: The final product is converted to its hydrochloride salt.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Synthetic Step
3-(2-Methyl-2-nitropropyl)-1H-indoleC₁₂H₁₄N₂O₂218.25Friedel-Crafts Alkylation of Indole
2-(1H-indol-3-yl)-2-methylpropan-1-amineC₁₂H₁₆N₂188.27Reduction of Nitro Group
This compoundC₁₂H₁₇ClN₂224.73Reaction with HCl
3-AcetylindoleC₁₀H₉NO159.19Friedel-Crafts Acylation of Indole
1-(1H-indol-3-yl)-2-methylpropan-1-oneC₁₂H₁₃NO187.24Friedel-Crafts Acylation of Indole

Conclusion

This technical guide has detailed three viable synthetic pathways for the preparation of this compound. The Friedel-Crafts alkylation of indole with a nitroalkene followed by reduction of the nitro group represents a highly efficient and direct approach. Alternative routes utilizing the Strecker synthesis or reductive amination offer flexibility in terms of starting materials and reaction conditions. The choice of the optimal pathway will depend on factors such as the scale of the synthesis, the availability of reagents, and the specific expertise of the research team. The provided experimental protocols and mechanistic discussions aim to equip researchers with the necessary knowledge to successfully synthesize this valuable tryptamine derivative for further investigation in drug discovery and development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride (Compound 1 ). As a novel indole derivative, a thorough understanding of its fundamental characteristics is paramount for its application in research and drug development. This document outlines detailed methodologies for the determination of key parameters including melting point, solubility, and pKa. Furthermore, it presents a detailed analysis of its structural and analytical properties through spectroscopic and chromatographic techniques. The protocols and data herein are presented to ensure scientific integrity, enabling researchers to reproduce and validate these findings.

Introduction

Indole and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them privileged scaffolds in medicinal chemistry. Compound 1 , this compound, is a primary amine featuring a substituted indole core. The hydrochloride salt form is intended to enhance its aqueous solubility and stability, crucial attributes for pharmaceutical development. This guide serves as a foundational resource, detailing the essential physicochemical and analytical characteristics of this compound.

Molecular Structure:

Chemical Formula: C₁₂H₁₇ClN₂ Molecular Weight: 224.73 g/mol CAS Number: 942148-13-2

Solid-State Properties

Melting Point

The melting point of a crystalline solid is a critical indicator of its purity. For amine hydrochlorides, this thermal event can sometimes be accompanied by decomposition. The melting point of Compound 1 is determined using the capillary method.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry Compound 1 is packed into a capillary tube to a height of 2-3 mm.

  • Instrumentation: A calibrated digital melting point apparatus is used.

  • Methodology: The capillary tube is placed in the heating block of the apparatus. A rapid heating ramp (10-20 °C/min) is initially employed to determine an approximate melting range. Subsequently, a new sample is heated at a slower rate (1-2 °C/min) starting from approximately 20 °C below the estimated melting point to ensure accuracy.[1][2]

  • Observation: The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire solid phase has transitioned to liquid (clear point) are recorded as the melting range.[3][4]

ParameterExpected Value
Melting Range210-215 °C (with decomposition)

Note: The expected melting point is an estimate based on similar indole derivatives and the general properties of amine hydrochloride salts. Actual values should be determined empirically.

Polymorphism

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physicochemical properties of a drug substance, including its solubility and stability.[5] A preliminary investigation into the potential polymorphism of Compound 1 is recommended, particularly if variability in other physical properties is observed between batches.

Solution Properties

Solubility

Solubility is a crucial parameter that influences the bioavailability of a drug candidate. The hydrochloride salt of an amine is generally expected to exhibit enhanced aqueous solubility compared to its free base. The equilibrium solubility of Compound 1 is determined in various solvents relevant to pharmaceutical development.

Experimental Protocol: Shake-Flask Solubility Determination

  • Preparation of Saturated Solutions: An excess amount of Compound 1 is added to a known volume of the test solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 M HCl) in a sealed flask.

  • Equilibration: The flasks are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is essential.

  • Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn and filtered through a 0.45 µm syringe filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6]

SolventExpected Solubility (mg/mL) at 25 °C
Water> 10
0.1 M HCl> 20
PBS (pH 7.4)5 - 10
Ethanol> 15

Note: These values are predictive and are influenced by factors such as pH and temperature.[5][7]

Acidity Constant (pKa)

The pKa of the primary amine in Compound 1 dictates its ionization state at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[8]

Experimental Protocol: Potentiometric pKa Determination

  • Sample Preparation: A solution of Compound 1 (e.g., 1 mM) is prepared in a co-solvent system (e.g., methanol-water mixture) if aqueous solubility is limited. The ionic strength is maintained with a background electrolyte like 0.15 M KCl.[9]

  • Titration: The solution is acidified to approximately pH 2 with 0.1 M HCl. A standardized 0.1 M NaOH solution is then incrementally added using an automated titrator.

  • Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of titrant.

  • Data Analysis: The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).[10]

ParameterExpected Value
pKa (Conjugate Acid)9.5 - 10.5

Note: The expected pKa is based on the typical basicity of primary amines.

Analytical Characterization

A suite of analytical techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of Compound 1 .

¹H NMR Spectroscopy

  • Indole NH: A broad singlet is expected around δ 10.5-11.5 ppm.

  • Aromatic Protons: Signals corresponding to the protons on the indole ring are anticipated in the range of δ 7.0-8.0 ppm.

  • CH₂ Protons: The methylene protons adjacent to the indole ring are expected to appear as a singlet around δ 3.0-3.5 ppm.

  • NH₃⁺ Protons: The protons of the ammonium group will likely be a broad signal, the chemical shift of which is dependent on the solvent and concentration.

  • Methyl Protons: A sharp singlet corresponding to the two equivalent methyl groups is expected around δ 1.2-1.5 ppm.

¹³C NMR Spectroscopy

  • Indole Carbons: Aromatic carbons of the indole ring are expected to resonate in the δ 110-140 ppm region.

  • Quaternary Carbon: The carbon atom bearing the two methyl groups and the aminomethyl group is anticipated around δ 40-50 ppm.

  • Methylene Carbon: The CH₂ carbon is expected around δ 50-60 ppm.

  • Methyl Carbons: The two equivalent methyl carbons should appear around δ 25-30 ppm.

Note: Predicted chemical shifts are based on the analysis of similar indole derivatives.[11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in Compound 1 .

Expected Absorption Bands

Wavenumber (cm⁻¹)Assignment
3400-3200N-H stretch (indole)
3200-2800N-H stretch (primary ammonium salt, broad)[14]
3000-2850C-H stretch (aliphatic)
1620-1560N-H bend (primary ammonium salt)[15]
1470-1450C=C stretch (aromatic)
750-730C-H out-of-plane bend (ortho-disubstituted benzene ring)

Note: The broadness of the ammonium stretch is a characteristic feature of amine salts.[14]

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of Compound 1 and for its quantification in various matrices. A reverse-phase method is generally suitable for indole-containing compounds.[16][17]

Illustrative HPLC Method

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Note: This method serves as a starting point and should be optimized for specific applications to achieve optimal separation and sensitivity.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of Compound 1 . Electrospray ionization (ESI) in positive ion mode is a suitable technique.

  • Expected [M+H]⁺: m/z 189.15 (for the free base)

Stability

The stability of a drug substance under various environmental conditions must be evaluated to establish its shelf-life and appropriate storage conditions. Stability studies should be conducted according to the International Council for Harmonisation (ICH) guidelines.[18][19]

Protocol for Stability Assessment

  • Batch Selection: At least one primary batch of Compound 1 should be used for the study.

  • Storage Conditions: Samples are stored under long-term (e.g., 25 °C/60% RH), intermediate (e.g., 30 °C/65% RH), and accelerated (e.g., 40 °C/75% RH) conditions.[20][21]

  • Testing Frequency: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term storage) and analyzed for appearance, purity (by HPLC), and degradation products.

  • Photostability: The effect of light on the stability of the compound is also assessed as per ICH Q1B guidelines.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of this compound. The outlined protocols for determining melting point, solubility, and pKa, along with the expected analytical data from NMR, FTIR, HPLC, and MS, offer a solid foundation for researchers and drug development professionals. The experimental determination and validation of these properties are essential for the successful advancement of this promising indole derivative in any research or development pipeline.

Visualizations

Workflow for Physicochemical Characterization

G cluster_solid Solid-State Properties cluster_solution Solution Properties cluster_analytical Analytical Characterization cluster_stability Stability Assessment MeltingPoint Melting Point Determination Polymorphism Polymorphism Screen Solubility Solubility Profiling pKa pKa Determination NMR NMR Spectroscopy (¹H & ¹³C) FTIR FTIR Spectroscopy HPLC HPLC Method Development MS Mass Spectrometry Stability ICH Stability Studies Compound Compound 1 Synthesis & Purification Compound->MeltingPoint Compound->Polymorphism Compound->Solubility Compound->pKa Compound->NMR Compound->FTIR Compound->HPLC Compound->MS Compound->Stability

Caption: Workflow for the comprehensive physicochemical characterization of Compound 1.

HPLC Method Development Logic

HPLC_Workflow Start Define Analytical Goal (Purity, Quantification) Column Select Column (e.g., C18) Start->Column MobilePhase Select Mobile Phase (A: Aqueous, B: Organic) Column->MobilePhase Gradient Develop Gradient MobilePhase->Gradient Detection Set Detection Wavelength (e.g., 280 nm) Gradient->Detection Optimization Optimize & Validate Detection->Optimization Optimization->Column Adjust FinalMethod Final Validated Method Optimization->FinalMethod Meets Criteria

Caption: Logical workflow for HPLC method development for Compound 1.

References

An In-depth Technical Guide to 2-(1H-Indol-3-yl)-2-methylpropan-1-amine Hydrochloride: Synthesis, Postulated Pharmacology, and Historical Context

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a tryptamine derivative characterized by a gem-dimethyl substitution on the alpha-carbon of the ethylamine side chain. Due to a notable scarcity of dedicated scientific literature on this specific molecule, this guide synthesizes information from related tryptamine analogues and established principles of indole chemistry to present a detailed account of its probable synthetic routes, postulated pharmacological profile, and its place within the broader history of tryptamine research. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced structure-activity relationships of psychoactive compounds and the synthetic methodologies applicable to this class of molecules.

Introduction and Historical Context

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Tryptamine (2-(1H-indol-3-yl)ethanamine) and its derivatives have been a focal point of research for decades due to their profound effects on the central nervous system, largely mediated through interactions with serotonin (5-HT) receptors.[2] The history of tryptamine research is intertwined with the exploration of psychedelic compounds and the development of novel therapeutics for psychiatric disorders.

While iconic tryptamines like N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT) are well-documented, the history of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, also known as α,α-dimethyltryptamine, is less clear. Its hydrochloride salt, the subject of this guide, does not feature prominently in seminal works of psychedelic chemistry, such as Alexander Shulgin's "TiHKAL (Tryptamines I Have Known and Loved)". This suggests that either its synthesis and evaluation were conducted in private industrial research without public disclosure, or it was considered a lower-priority analogue in early academic explorations.

The primary structural feature of this compound is the gem-dimethyl substitution at the alpha-position of the tryptamine sidechain. This modification is significant as it sterically hinders enzymatic degradation by monoamine oxidase (MAO), an enzyme that readily metabolizes many simple tryptamines.[3] This structural motif is analogous to the alpha-methylation that confers oral activity and extended duration of action to αMT.[4] Therefore, the synthesis of α,α-dimethyltryptamine was likely pursued with the goal of creating a potent, long-lasting tryptamine with a unique pharmacological profile.

Plausible Synthetic Pathways

The synthesis of this compound can be approached through several established methods for constructing the tryptamine framework. The following protocols are based on well-documented reactions in indole chemistry.

Synthesis via Nitroaldol (Henry) Reaction

A common and versatile method for preparing tryptamines involves the Henry reaction between an indole-3-carboxaldehyde and a nitroalkane, followed by reduction of the resulting nitroalkene and nitro group.

Experimental Protocol:

  • Step 1: Synthesis of 3-(2-methyl-2-nitropropylidene)-3H-indole.

    • To a solution of indole-3-carboxaldehyde (1.0 eq) in a suitable solvent such as acetic acid, add 2-nitropropane (1.2 eq) and a catalyst, for example, ammonium acetate (0.5 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the precipitated product by filtration, wash with water, and dry under vacuum.

  • Step 2: Reduction to 2-(1H-indol-3-yl)-2-methylpropan-1-amine.

    • Suspend the product from Step 1 in a dry, aprotic solvent like tetrahydrofuran (THF) or diethyl ether.

    • Add the suspension dropwise to a stirred slurry of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄) (excess, e.g., 3-4 eq), in the same solvent at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential addition of water and then a sodium hydroxide solution.

    • Filter the resulting aluminum salts and wash the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the crude free base.

  • Step 3: Formation of the Hydrochloride Salt.

    • Dissolve the crude free base in a suitable solvent like diethyl ether or isopropanol.

    • Add a solution of hydrochloric acid in the same or a miscible solvent dropwise with stirring until the precipitation is complete.

    • Collect the precipitate by filtration, wash with cold solvent, and dry to afford this compound.

Caption: Synthetic pathway via the Henry reaction.

Synthesis via Friedel-Crafts Alkylation

An alternative approach involves the direct alkylation of indole with a suitable electrophile, followed by conversion of a functional group to the amine.

Experimental Protocol:

  • Step 1: Friedel-Crafts Alkylation of Indole.

    • React indole with 2-methyl-2-nitro-1-propanol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) or a Brønsted acid. This would introduce the 2-methyl-2-nitropropyl group at the C3 position of the indole.

  • Step 2: Reduction of the Nitro Group.

    • The resulting 3-(2-methyl-2-nitropropyl)-1H-indole can then be reduced to the corresponding amine using a reducing agent such as LiAlH₄, as described in the previous method, or through catalytic hydrogenation (e.g., H₂, Pd/C).

  • Step 3: Hydrochloride Salt Formation.

    • The final product is converted to its hydrochloride salt as previously described.

Caption: Synthetic pathway via Friedel-Crafts alkylation.

Physicochemical Properties and Characterization

PropertyExpected Value/Characteristic
Molecular Formula C₁₂H₁₇ClN₂
Molecular Weight 224.73 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water and lower alcohols
Melting Point Expected to be a high-melting solid, typical for amine hydrochlorides
Spectroscopic Data
¹H NMRCharacteristic signals for the indole ring protons, a singlet for the gem-dimethyl group, and signals for the methylene and amine protons.
¹³C NMRResonances corresponding to the indole core, the quaternary alpha-carbon, the gem-dimethyl carbons, and the methylene carbon.
Mass SpectrometryA molecular ion peak corresponding to the free base (m/z = 188.13) would be expected under appropriate conditions.

Postulated Pharmacological Profile

The pharmacology of this compound has not been explicitly detailed in published literature. However, its structural relationship to other psychoactive tryptamines allows for informed postulation of its likely biological activity.

Mechanism of Action

It is highly probable that this compound acts as a serotonin receptor agonist, similar to other psychedelic tryptamines.[2] The primary targets are likely to be the 5-HT₂A and 5-HT₁A receptor subtypes. The gem-dimethyl substitution at the alpha-position is expected to confer resistance to metabolism by MAO, potentially leading to enhanced oral bioavailability and a longer duration of action compared to DMT.

The steric bulk of the gem-dimethyl group may also influence its receptor binding profile compared to tryptamines with smaller or no alpha-substituents. This could result in altered selectivity for different 5-HT receptor subtypes or even interactions with other receptor systems, such as dopamine or adrenergic receptors.

Expected Psychoactive Effects

Based on its structural similarity to other psychoactive tryptamines, oral administration of this compound would be expected to induce psychedelic effects. The subjective nature of these effects is difficult to predict but could share characteristics with both DMT and αMT. The increased duration of action relative to DMT could lead to a more prolonged and immersive psychedelic experience.

Comparative Pharmacology
CompoundAlpha-SubstitutionMAO InhibitionPrimary Receptor TargetsExpected Duration
DMTNoneNo5-HT₂A, 5-HT₁AShort (smoked/IV)
α-Methyltryptamine (αMT)Single MethylYes (weak)5-HT₂A, 5-HT₁ALong
α,α-Dimethyltryptamine Gem-DimethylPostulated High Resistance5-HT₂A, 5-HT₁A (Postulated)Long (Postulated)

Current Research Status and Future Directions

Currently, this compound appears to be primarily available as a research chemical from commercial suppliers. There is no indication of its progression into clinical development for any therapeutic indication.

Future research on this compound could focus on:

  • Definitive Synthesis and Characterization: Publication of a detailed and validated synthetic procedure along with comprehensive analytical data (NMR, MS, IR, etc.).

  • In Vitro Pharmacology: A thorough investigation of its receptor binding and functional activity profile across a wide range of CNS targets.

  • In Vivo Studies: Preclinical evaluation of its pharmacokinetic and pharmacodynamic properties in animal models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to further probe the effects of alpha-substitution on tryptamine pharmacology.

Conclusion

This compound represents an intriguing but underexplored member of the tryptamine family. Its unique gem-dimethyl substitution suggests a pharmacological profile characterized by enhanced metabolic stability and a prolonged duration of action. While the historical record of its discovery is sparse, plausible synthetic routes can be devised based on established indole chemistry. The lack of detailed pharmacological data presents a clear opportunity for future research to elucidate the specific properties of this compound and to better understand the structure-activity relationships of alpha-substituted tryptamines. This guide provides a foundational framework for researchers and scientists to begin their exploration of this fascinating molecule.

References

potential therapeutic targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride (α,α-Dimethyltryptamine)

Executive Summary

This document provides a comprehensive technical analysis of this compound, a compound identified as α,α-dimethyltryptamine (α,α-DMT). In the absence of direct pharmacological data for this specific molecule, this guide constructs a robust, predictive framework for its potential therapeutic targets by leveraging structure-activity relationship (SAR) principles and detailed analysis of its foundational structural analogues: N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT). We hypothesize that α,α-DMT is a potent, orally active psychedelic with a prolonged duration of action, primarily targeting the serotonin 5-HT2A and sigma-1 receptors. Its unique structural modification—a gem-dimethyl group on the alpha carbon—is predicted to confer significant resistance to metabolism by monoamine oxidase (MAO) and potentially imbue the molecule with MAO-inhibitory properties.

The primary therapeutic avenues proposed for α,α-DMT are in neuropsychiatry, specifically for treatment-resistant depression, anxiety disorders, and substance use disorders , leveraging its predicted agonism at the 5-HT2A receptor. Furthermore, its anticipated interaction with the sigma-1 receptor suggests potential applications in neuroprotective strategies for neurodegenerative diseases . This guide outlines the causal logic behind these predictions and provides a detailed roadmap of essential preclinical experiments required to validate these hypotheses, offering a foundational resource for researchers and drug development professionals.

Introduction: Chemical Identity and Structural Context

The compound of interest, this compound, is a tryptamine derivative. Its freebase form, 1-(1H-Indol-3-yl)-2-methylpropan-2-amine, is more commonly known by its systematic shorthand, α,α-dimethyltryptamine (α,α-DMT) . It belongs to the broader class of indole alkaloids, which includes many neuroactive compounds.[1]

The therapeutic potential of α,α-DMT can be inferred from its structural relationship to two well-characterized psychoactive tryptamines:

  • N,N-Dimethyltryptamine (DMT): A classic psychedelic known for its potent but short-acting effects, mediated primarily through serotonin receptor agonism.[2][3] It is the parent compound without alpha-carbon substitution.

  • α-Methyltryptamine (αMT): A longer-acting psychedelic and stimulant that was briefly used as an antidepressant in the Soviet Union.[4] The single methyl group on the alpha carbon dramatically alters its pharmacology compared to other tryptamines.[5]

α,α-DMT incorporates the core indole scaffold of DMT but features two methyl groups on the alpha carbon of the ethylamine side chain, a modification that distinguishes it from both DMT and αMT. This unique structural feature is the cornerstone of our predictive analysis.

G cluster_0 Core Tryptamine Structure cluster_1 Structural Analogs Tryptamine Tryptamine (Parent Scaffold) DMT N,N-Dimethyltryptamine (DMT) - N,N-dimethylation Tryptamine->DMT N-Alkylation aMT α-Methyltryptamine (αMT) - α-monomethylation Tryptamine->aMT α-Alkylation aaDMT α,α-Dimethyltryptamine (α,α-DMT) - α,α-dimethylation DMT->aaDMT Structural Isomerism aMT->aaDMT Additional α-Alkylation

Caption: Structural relationship of α,α-DMT to its parent compound and key analogs.

Predicted Pharmacological Profile: A Synthesis of Analog Data

The pharmacology of α,α-DMT is hypothesized by integrating the known effects of DMT with the predictable consequences of α-alkylation observed with αMT.

Foundational Pharmacology of N,N-Dimethyltryptamine (DMT)

DMT's effects are mediated by a broad but characteristic receptor binding profile. It is best understood as a non-selective agonist at multiple serotonin receptors, with affinities (Ki or EC50 values) typically in the nanomolar to low micromolar range.[3]

  • Primary Target (Psychedelic Effects): Serotonin 2A receptor (5-HT2A). Agonism at this Gq/11-coupled receptor is the primary driver of the psychedelic experience associated with classic hallucinogens.[6][7]

  • Other Key Receptors: DMT also binds to 5-HT1A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors, which likely contribute to the nuance of its effects.[2]

  • Sigma-1 (σ1) Receptor: DMT is a potent agonist at the σ1 receptor, an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This interaction is implicated in neuroplasticity, neuroprotection, and anti-inflammatory effects.[8][9]

  • Metabolism: DMT has very low oral bioavailability due to rapid and extensive first-pass metabolism by monoamine oxidase (MAO), primarily the MAO-A isoform.[10][11] This necessitates parenteral administration or co-administration with an MAO inhibitor (MAOI).

The Influence of α-Methylation: Lessons from α-Methyltryptamine (αMT)

The addition of a single methyl group at the alpha position dramatically alters the pharmacological profile:

  • Metabolic Stability: α-methylation sterically hinders the approach of MAO, making αMT resistant to degradation. This confers oral activity and significantly prolongs its duration of action (12-24 hours) compared to DMT.[1][4]

  • MAO Inhibition: αMT is not just a poor substrate for MAO; it is also a potent, reversible inhibitor of MAO-A.[5][12] This dual action—MAO resistance and MAO inhibition—further amplifies and extends its effects.

  • Monoamine Release: Unlike DMT, αMT acts as a releasing agent and reuptake inhibitor for serotonin, norepinephrine, and dopamine, similar to amphetamine.[5][13] This contributes to its pronounced stimulant and entactogenic effects.

Hypothesized Pharmacology of α,α-Dimethyltryptamine

Based on the principles above, we can construct a predictive pharmacological profile for α,α-DMT.

  • Serotonin Receptor Affinity: α,α-DMT is expected to retain agonist activity at the 5-HT2A receptor, which is essential for psychedelic effects. The gem-dimethyl group may introduce steric bulk that could potentially reduce affinity compared to DMT or αMT, or alternatively, alter its functional selectivity, favoring certain downstream signaling pathways over others.[14][15]

  • Sigma-1 Receptor Affinity: It is highly probable that α,α-DMT will bind to the σ1 receptor, a common feature among tryptamines and other neuroactive molecules.[16][17]

  • Metabolic Stability and MAO Inhibition: The α,α-dimethyl substitution should provide even greater steric hindrance to MAO than the single methyl group of αMT. This leads to two critical predictions:

    • High Oral Bioavailability and Prolonged Duration: The compound will likely be highly resistant to MAO degradation, resulting in excellent oral activity and a very long half-life.

    • Potential MAO Inhibition: It is plausible that α,α-DMT will also function as an MAO inhibitor, a property that would need to be experimentally confirmed.[18][19]

FeatureN,N-Dimethyltryptamine (DMT)α-Methyltryptamine (αMT)α,α-Dimethyltryptamine (Predicted)
Primary Target 5-HT2A Agonist[6][7]5-HT2A Agonist[12]5-HT2A Agonist
Secondary Target Sigma-1 Agonist[8][9]Serotonin Releaser[5]Sigma-1 Agonist
MAO Interaction Substrate (rapidly metabolized)[10]Resistant; MAO-A Inhibitor[4][5]Highly Resistant; Probable MAO Inhibitor
Oral Activity No (without MAOI)[2]Yes[4]High (Predicted)
Duration Very Short (~15-30 min)[2]Long (12-24 hours)[12]Very Long (Predicted)

Potential Therapeutic Targets and Applications

The predicted pharmacology of α,α-DMT points toward several high-potential therapeutic targets, primarily within the central nervous system.

Primary Target: Serotonin 5-HT2A Receptor

Activation of the 5-HT2A receptor is the central mechanism behind the therapeutic efficacy of psychedelics in treating various psychiatric disorders.[20][21][22]

  • Therapeutic Indications:

    • Major Depressive Disorder (MDD) & Treatment-Resistant Depression (TRD): Psychedelics like psilocybin and DMT have shown rapid and sustained antidepressant effects in clinical trials.[6]

    • Anxiety Disorders: Including generalized anxiety, PTSD, and end-of-life anxiety.

    • Substance Use Disorders: Assisting in the treatment of alcohol and nicotine dependence.

  • Causality of Action: 5-HT2A agonism promotes synaptogenesis and dendritic spine growth, effectively "resetting" pathological neural circuits underlying these disorders. This is achieved through the Gq/11-protein coupled pathway, which activates Phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium and activates Protein Kinase C (PKC), driving downstream effects on gene expression related to neuroplasticity.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling aaDMT α,α-DMT Receptor 5-HT2A Receptor aaDMT->Receptor Binds & Activates Gq11 Gq/11 Receptor->Gq11 Couples PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Plasticity Gene Expression (BDNF, etc.) Synaptogenesis & Neuroplasticity Ca->Plasticity PKC->Plasticity

Caption: Hypothesized 5-HT2A receptor signaling pathway for α,α-DMT.

Secondary Target: Sigma-1 (σ1) Receptor

The σ1 receptor is a unique intracellular chaperone protein that modulates numerous cellular processes and represents a promising target for neuroprotection.[8][17]

  • Therapeutic Indications:

    • Neurodegenerative Diseases: Potential disease-modifying effects in Alzheimer's, Parkinson's, and ALS by reducing oxidative stress and protein misfolding.[17]

    • Ischemic Stroke: Protecting neurons from damage in hypoxic conditions.

    • Adjunctive Treatment for Depression/Anxiety: σ1 agonism can potentiate the effects of other antidepressants and has anxiolytic properties.[16][23]

  • Causality of Action: As a chaperone at the mitochondria-associated ER membrane (MAM), the σ1 receptor plays a critical role in regulating Ca²⁺ signaling between the ER and mitochondria, buffering against cellular stress, promoting cell survival by upregulating anti-apoptotic proteins like Bcl-2, and modulating the activity of various ion channels.[8][9][17]

G cluster_0 Mitochondria-Associated ER Membrane (MAM) cluster_1 Cellular Outcomes aaDMT α,α-DMT Sigma1 Sigma-1 Receptor aaDMT->Sigma1 Binds & Activates IP3R IP3 Receptor Sigma1->IP3R Chaperones & Modulates Survival ↑ Cell Survival (Bcl-2 Upregulation) Sigma1->Survival Promotes Ca_Homeostasis Ca²⁺ Homeostasis (ER → Mitochondria) IP3R->Ca_Homeostasis ROS ↓ Oxidative Stress Ca_Homeostasis->ROS Neuroprotection Neuroprotection ROS->Neuroprotection Survival->Neuroprotection

Caption: Predicted mechanism of α,α-DMT at the Sigma-1 receptor.

Preclinical Validation Workflow: A Guide for Researchers

Validating the therapeutic potential of α,α-DMT requires a systematic, multi-stage preclinical investigation. The following protocols outline the essential steps.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo PK/PD cluster_2 Phase 3: Efficacy Models A Receptor Binding Assays (Determine Ki) B Functional Assays (Determine EC50/Emax) A->B C MAO Enzyme Assays (Determine IC50) B->C D Pharmacokinetic Studies (Rodent Model) C->D E Head-Twitch Response (HTR) (5-HT2A Target Engagement) D->E F Depression Models (Forced Swim Test) E->F G Neuroprotection Models (e.g., MCAO Stroke Model) E->G

Caption: A streamlined preclinical validation workflow for α,α-DMT.

Step 1: In Vitro Target Profiling

Objective: To determine the binding affinity and functional activity of α,α-DMT at its hypothesized targets.

Protocol 1: Radioligand Binding Affinity Assays

  • Preparation: Synthesize and purify α,α-DMT hydrochloride. Prepare cell membrane homogenates expressing the human recombinant receptors of interest (e.g., 5-HT2A, 5-HT1A, σ1, SERT, DAT, NET).

  • Assay Setup: In a 96-well plate format, incubate the membrane preparations with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A, --INVALID-LINK---pentazocine for σ1) and increasing concentrations of α,α-DMT (e.g., 0.1 nM to 10 µM).

  • Incubation & Termination: Incubate at a specified temperature and time (e.g., 60 min at 25°C). Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Wash the filters to remove unbound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of α,α-DMT. Calculate the Ki (inhibitory constant) value using the Cheng-Prusoff equation. This determines the compound's affinity for the target.

Protocol 2: MAO-A and MAO-B Inhibition Assay

  • Enzyme Source: Use human recombinant MAO-A and MAO-B enzymes or mitochondrial fractions from human liver.

  • Assay Principle: Employ a chemiluminescent assay that measures hydrogen peroxide, a byproduct of MAO activity.

  • Procedure: Pre-incubate the MAO enzyme with varying concentrations of α,α-DMT. Initiate the reaction by adding a substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Detection: After incubation, add a reagent mixture (e.g., horseradish peroxidase, luminol) that produces a luminescent signal in the presence of hydrogen peroxide.

  • Analysis: Measure luminescence using a plate reader. Calculate the IC50 value, which is the concentration of α,α-DMT required to inhibit 50% of the enzyme's activity.

Step 2: In Vivo Pharmacokinetics and Target Engagement

Objective: To assess the compound's behavior in a living system and confirm it engages its primary psychoactive target.

Protocol 3: Head-Twitch Response (HTR) in Mice

  • Rationale: The HTR is a specific, quantifiable behavior in rodents that serves as a reliable proxy for 5-HT2A receptor activation and hallucinogenic potential.[24]

  • Subjects: Use male C57BL/6J mice.

  • Administration: Administer α,α-DMT hydrochloride via oral gavage (p.o.) or intraperitoneal (i.p.) injection across a range of doses. Include a vehicle control group. To confirm 5-HT2A mediation, include a group pre-treated with a selective 5-HT2A antagonist (e.g., ketanserin).

  • Observation: Place individual mice in observation chambers and record their behavior for 30-60 minutes post-administration. A trained observer, blind to the treatment conditions, should count the number of head twitches.

  • Analysis: Plot the mean number of head twitches against the dose. A dose-dependent increase in HTR, which is blocked by the 5-HT2A antagonist, confirms in vivo target engagement.

Conclusion and Future Directions

This compound (α,α-DMT) represents a novel and unexplored tryptamine derivative with significant therapeutic potential. Based on a rigorous structure-activity relationship analysis, we predict it to be a long-acting, orally bioavailable psychedelic compound with primary activity as a serotonin 5-HT2A receptor agonist and a secondary activity at the sigma-1 receptor. These targets are strongly implicated in the pathophysiology of depression, anxiety, and neurodegenerative disorders, making α,α-DMT a compelling candidate for drug development.

The immediate path forward requires the execution of the preclinical validation workflow detailed in this guide. Determining its precise binding and functional profile, confirming its in vivo target engagement, and assessing its efficacy in established animal models are critical next steps. Should these hypotheses be confirmed, α,α-DMT could emerge as a novel therapeutic agent with a unique pharmacological profile, offering a potentially powerful new tool in the treatment of complex neuropsychiatric and neurological conditions.

References

in silico modeling of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride Interactions

Abstract

In silico modeling has become a cornerstone of modern drug discovery, offering a powerful lens to predict and rationalize molecular interactions at an atomic level.[1] This guide provides a comprehensive, technically-grounded workflow for investigating the interactions of a novel small molecule, this compound, with putative biological targets. We will navigate the entire computational pipeline, from initial target selection and system preparation to advanced simulation and data interpretation. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous computational methods to characterize ligand-protein binding, elucidate mechanisms of action, and accelerate therapeutic design. By integrating molecular docking, molecular dynamics simulations, and pharmacophore modeling, we present a self-validating protocol that emphasizes not just the procedural steps but the critical scientific reasoning that underpins each choice, ensuring a robust and insightful computational study.

Foundational Strategy: Target Identification and Rationale

The first critical step in any modeling study is the identification of biologically relevant protein targets.[1] The structure of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, featuring an indole core and a protonated amine, is characteristic of a tryptamine scaffold. This strongly suggests an affinity for targets within the serotonergic system.

Primary Putative Targets:

  • Serotonin 5-HT2A Receptor (5-HT2A): A G protein-coupled receptor (GPCR) extensively expressed in the central nervous system.[2] It is a primary target for psychedelic compounds and many atypical antipsychotics.[3] Its role in modulating perception and cognition makes it a high-priority target for tryptamine-like molecules.

  • Serotonin Transporter (SERT/SLC6A4): This transmembrane protein is responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its signal.[4][5] It is the primary target for selective serotonin reuptake inhibitors (SSRIs).

  • Cytochrome P450 2D6 (CYP2D6): As a key enzyme in drug metabolism, CYP2D6 is responsible for the breakdown of approximately 25% of clinically used drugs, including many CNS-active compounds.[6][7] Understanding the interaction with CYP2D6 is crucial for predicting the compound's pharmacokinetic profile and potential drug-drug interactions.[8]

For the purpose of this guide, we will proceed with the Serotonin 5-HT2A Receptor as our primary example to illustrate the complete workflow.

The Computational Workflow: An Overview

A robust in silico analysis is not a single experiment but a multi-stage process where each step builds upon the last. The workflow is designed to first predict a plausible binding mode (docking), then validate its stability and explore its dynamics in a more realistic environment (MD simulations), and finally, abstract the key chemical features required for this interaction (pharmacophore modeling).

G A Ligand Preparation (3D Structure, Charges) C Molecular Docking (Pose & Affinity Prediction) A->C B Target Preparation (PDB, Cleaning, Protonation) B->C D Molecular Dynamics (MD) (Stability & Fluctuation Analysis) C->D Select Best Pose E Interaction Analysis (H-Bonds, Hydrophobic Contacts) D->E F Pharmacophore Modeling (Feature Identification) E->F

Caption: High-level overview of the integrated in silico modeling workflow.

Phase 1: System Preparation

The quality of any simulation is dictated by the quality of its starting materials. This phase is arguably the most critical, as errors introduced here will propagate through the entire workflow.

Ligand Preparation Protocol

The goal is to generate a geometrically optimized, low-energy 3D conformation of the ligand with correct protonation and charge states.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw 2-(1H-indol-3-yl)-2-methylpropan-1-amine in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save it in a 2D format like SMILES.

  • Generate 3D Conformation: Use a tool like Open Babel to convert the 2D structure into a 3D structure. This initial 3D model is often not energetically favorable.

  • Protonation State: The primary amine (-NH2) group will be protonated (-NH3+) at physiological pH (~7.4) due to its high pKa. The hydrochloride salt form confirms this. Ensure this is correctly represented.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step refines bond lengths and angles to find a low-energy conformation.

  • Charge Calculation: Assign partial atomic charges. For docking with AutoDock, Gasteiger charges are commonly used.[9]

  • File Format Conversion: Save the final prepared ligand structure in the .pdbqt format, which includes atomic coordinates, partial charges, and information about rotatable bonds.[10]

Target Protein Preparation Protocol

The objective is to clean an experimentally-derived protein structure, correcting for missing atoms and artifacts of the crystallization process.

Step-by-Step Methodology (Using UCSF Chimera):

  • Fetch Structure: Download the crystal structure of the human 5-HT2A receptor from the Protein Data Bank (PDB). For this example, we'll use PDB ID: 6A93 (in complex with an antagonist, risperidone).[11]

  • Initial Cleaning: The PDB file often contains non-protein atoms like water, ions, and co-crystallized ligands.

    • Rationale: Water molecules are typically removed because their positions in a static crystal structure may not represent their dynamic behavior in solution and can interfere with the docking algorithm. The co-crystallized ligand (risperidone) must be removed to make the binding site available for our ligand of interest.[12][13]

    • Action: Delete all water molecules and the risperidone ligand. If the structure is a multimer, retain only the biologically relevant chain (e.g., Chain A).[13]

  • Add Hydrogen Atoms: Crystal structures usually do not resolve hydrogen atoms. These are essential for defining hydrogen bond networks and steric properties.

    • Action: Use a tool like Chimera's AddH or AutoDockTools to add hydrogens, ensuring correct protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at physiological pH.[10][14]

  • Assign Atomic Charges: Add partial charges to all protein atoms using a force field like AMBER.

  • Final Output: Save the cleaned, protonated receptor structure as a .pdbqt file for use in docking.

Phase 2: Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.[15] It is a computationally efficient method for generating initial hypotheses of the binding mode.

G A Prepared Ligand (.pdbqt) D Run Docking (AutoDock Vina) A->D B Prepared Receptor (.pdbqt) B->D C Define Grid Box (Binding Site Coordinates) C->D E Analyze Results (Binding Affinity, Poses) D->E

Caption: The core workflow for a typical molecular docking experiment.

Molecular Docking Protocol (AutoDock Vina)

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box): The docking algorithm needs to know where to search for a binding site.

    • Rationale: Constraining the search space to the known binding pocket significantly increases computational efficiency and accuracy. The location of the co-crystallized ligand (risperidone in 6A93) provides the ideal coordinates for the center of our search box.

    • Action: Using a visualization tool, identify the key residues of the orthosteric binding pocket. Center the grid box on the geometric center of this site and ensure its dimensions (e.g., 25x25x25 Å) are large enough to accommodate the ligand and allow rotational/translational sampling.[16]

  • Configure Docking Parameters: Create a configuration file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the coordinates and dimensions of the grid box, and the number of binding modes to generate.

  • Execute the Docking Run: Launch the AutoDock Vina simulation from the command line. Vina will perform a series of computational "runs" to explore different ligand conformations within the defined space.

  • Output: Vina will generate an output file containing the predicted binding poses, ranked by their calculated binding affinity scores (in kcal/mol).

Interpreting Docking Results

The output of a docking simulation is a set of predictions that require careful scientific interpretation.

MetricDescriptionInterpretation Guideline
Binding Affinity (kcal/mol) An estimation of the binding free energy (ΔG).[17]More negative values indicate stronger predicted binding.[18] Useful for rank-ordering different ligands or poses, but should not be treated as an absolute experimental value.
Binding Pose The 3D orientation and conformation of the ligand in the receptor's active site.Must be visually inspected. A plausible pose will exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic packing) with key active site residues.[17]
Root-Mean-Square Deviation (RMSD) The spatial deviation between the atoms of different poses.Low RMSD (<2.0 Å) among the top-ranked poses suggests a well-defined and confident prediction.[17][18]

Analysis Steps:

  • Rank by Score: Examine the binding affinities of the generated poses.

  • Visual Inspection: Load the receptor and the top-ranked ligand poses into a molecular visualizer (e.g., PyMOL, Chimera).

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and protein residues. Look for:

    • Hydrogen Bonds: e.g., between the ligand's protonated amine and a receptor's aspartate residue.

    • Hydrophobic Interactions: e.g., between the indole ring and hydrophobic residues like phenylalanine or leucine.

    • π-π Stacking: Between the indole ring and aromatic residues.

    • Cation-π Interactions: Between the protonated amine and aromatic residues.[19]

Phase 3: Molecular Dynamics (MD) Simulations

While docking provides a valuable static snapshot, MD simulations introduce the dimensions of time and temperature, allowing us to observe the dynamic behavior of the ligand-protein complex in a simulated physiological environment.[20] This step is crucial for assessing the stability of the docked pose and understanding how the protein might conformationally adapt to the ligand.

MD Simulation Protocol (GROMACS)

This protocol outlines the key stages for running an MD simulation of the top-ranked protein-ligand complex from docking. GROMACS is a highly efficient, open-source simulation package.

G A Generate Ligand Topology B Prepare Complex (Docked Pose) A->B C System Solvation & Ionization B->C D Energy Minimization C->D E NVT Equilibration (Temperature) D->E F NPT Equilibration (Pressure) E->F G Production MD Run F->G H Trajectory Analysis G->H

Caption: Step-by-step workflow for a GROMACS MD simulation.

Step-by-Step Methodology:

  • Generate Ligand Topology: The simulation engine needs a "topology" file for the ligand, which describes its bond lengths, angles, and charge parameters according to a specific force field (e.g., CHARMM, AMBER). This is a non-trivial step and can be accomplished using servers like SwissParam or CGenFF.

  • System Setup:

    • Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).[21]

    • Rationale: Explicitly simulating water provides a much more accurate dielectric environment and allows for the formation of water-mediated interactions.

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the net charge of the system and to simulate a physiological salt concentration (e.g., 0.15 M).[22][21]

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries introduced during the setup phase.

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.

    • NVT (Canonical Ensemble): Gently heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to relax around them.[21]

    • NPT (Isothermal-Isobaric Ensemble): Continue the simulation at constant temperature and pressure (e.g., 1 bar). This allows the density of the system to relax to the correct value. The position restraints are gradually released.[21]

  • Production MD: Run the simulation for a desired length of time (e.g., 100-200 nanoseconds) without any restraints. The atomic coordinates are saved at regular intervals, creating a "trajectory" file.[22]

Analyzing MD Simulation Trajectories

The trajectory is a rich dataset that reveals the time-dependent behavior of the system.[23]

Analysis TypeMetricPurposeGROMACS Tool
System Stability Root Mean Square Deviation (RMSD)Measures the deviation of the protein backbone or ligand atoms from the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium.[20][23]gmx rms
Atomic Flexibility Root Mean Square Fluctuation (RMSF)Calculates the fluctuation of each residue or atom around its average position. High RMSF values indicate flexible regions (e.g., loops), while low values indicate stable regions (e.g., alpha-helices).[23]gmx rmsf
Interaction Stability Hydrogen BondsTracks the number of hydrogen bonds between the ligand and protein over time. A persistent hydrogen bond is a strong indicator of a stable interaction.gmx hbond
Conformational Changes Visual Inspection & ClusteringVisually playing the trajectory can reveal important conformational events. Clustering algorithms can group similar conformations to identify the most populated states.VMD/PyMOL

Phase 4: Pharmacophore Modeling

After confirming a stable binding mode, we can abstract its essential features into a pharmacophore model. A pharmacophore is a 3D arrangement of electronic and steric features necessary for optimal molecular interactions.[24][25][26]

Applications:

  • Virtual Screening: Use the pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the required features but may have a different chemical scaffold.[27]

  • Lead Optimization: Guide the chemical modification of the initial ligand to better match the pharmacophore features and improve binding affinity.

Methodology (Ligand-Based):

  • Feature Identification: Based on the stable binding pose from the MD simulation, identify key interaction points:

    • Hydrogen Bond Donor (the protonated amine)

    • Hydrogen Bond Acceptor (if any)

    • Aromatic Feature (the indole ring)

    • Hydrophobic Feature (the gem-dimethyl group)

  • Model Generation: Use software like LigandScout or Phase to define these features and their spatial relationships (distances and angles).

  • Validation: The resulting model should be validated by testing its ability to distinguish known active compounds from inactive decoys.

Conclusion

This guide has detailed a rigorous, multi-faceted in silico workflow for characterizing the molecular interactions of this compound. By sequentially applying molecular docking, molecular dynamics, and pharmacophore modeling, researchers can build a comprehensive understanding of a compound's potential binding behavior. This approach moves beyond simple affinity prediction to assess the dynamic stability of interactions and distill the core chemical features driving molecular recognition. The insights gained from this workflow can de-risk and accelerate early-stage drug discovery by prioritizing experimental resources, guiding medicinal chemistry efforts, and providing a mechanistic rationale for observed biological activity.

References

An In-depth Technical Guide to 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride: Synthesis, Characterization, and Inferred Pharmacological Profile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Indolealkylamines are a broad class of compounds, both naturally occurring and synthetic, that form the backbone of numerous neuroactive substances. Their structural similarity to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) allows them to interact with a variety of targets within the central nervous system. This guide focuses on a specific, lesser-studied member of this family: 2-(1H-indol-3-yl)-2-methylpropan-1-amine, presented here as its hydrochloride salt. Due to a lack of extensive specific research on this particular molecule, this document will leverage established principles and data from structurally related analogs to provide a comprehensive technical overview. We will explore a plausible synthetic route, outline robust analytical characterization methods, and infer a potential pharmacological profile, offering a foundational resource for researchers and drug development professionals interested in novel tryptamine derivatives.

Chemical Synthesis: A Proposed Pathway

The synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride can be logically approached through a multi-step process starting from indole. The chosen strategy is a Friedel-Crafts alkylation followed by reduction, a common and effective method for creating C3-substituted indoles.[1][2][3]

Proposed Synthetic Workflow

Synthesis_Workflow Indole Indole Intermediate 3-(2-Methyl-2-nitropropyl)-1H-indole Indole->Intermediate Friedel-Crafts Alkylation (e.g., Zn(II)-bisoxazoline catalyst) Nitropropene 2-Nitro-2-methyl-1-propene Nitropropene->Intermediate Product_freebase 2-(1H-Indol-3-yl)-2-methylpropan-1-amine Intermediate->Product_freebase Nitro Group Reduction (e.g., LiAlH4 or Catalytic Hydrogenation) Product_HCl 2-(1H-Indol-3-yl)-2-methylpropan-1-amine HCl Product_freebase->Product_HCl Salt Formation (HCl in ether)

Caption: Proposed synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl.

Step-by-Step Experimental Protocol (Proposed)
  • Step 1: Friedel-Crafts Alkylation of Indole

    • To a solution of indole (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add a chiral Lewis acid catalyst such as a Zn(II)-bisoxazoline complex (e.g., 10 mol%).[1][4]

    • Cool the reaction mixture to the optimal temperature for enantioselectivity, often between 0 °C and room temperature.[5]

    • Slowly add 2-nitro-2-methyl-1-propene (1.2 equivalents) to the reaction mixture.

    • Stir the reaction for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product, 3-(2-methyl-2-nitropropyl)-1H-indole, by column chromatography on silica gel.

  • Step 2: Reduction of the Nitro Group

    • Method A: Lithium Aluminum Hydride (LiAlH₄) Reduction

      • Dissolve the purified 3-(2-methyl-2-nitropropyl)-1H-indole (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

      • Carefully add LiAlH₄ (e.g., 3-4 equivalents) portion-wise at 0 °C.

      • Allow the reaction to warm to room temperature and then reflux for several hours, monitoring by TLC.

      • Cool the reaction to 0 °C and cautiously quench by sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).

      • Filter the resulting solids and wash with THF.

      • Concentrate the filtrate to yield the crude free base of 2-(1H-indol-3-yl)-2-methylpropan-1-amine.[6]

    • Method B: Catalytic Hydrogenation

      • Dissolve the nitro-intermediate in a suitable solvent like ethanol or methanol.

      • Add a catalyst such as Raney nickel or palladium on carbon (Pd/C).[7][8]

      • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at elevated pressure and temperature.[8]

      • After the reaction is complete (monitored by TLC or hydrogen uptake), filter the catalyst and concentrate the solvent to obtain the crude free base.

  • Step 3: Hydrochloride Salt Formation

    • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of hydrochloric acid in diethyl ether with stirring.

    • The hydrochloride salt should precipitate out of the solution.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for this class of molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure. Based on the structure of 2-(1H-indol-3-yl)-2-methylpropan-1-amine, the following are predicted proton (¹H) and carbon-¹³ (¹³C) NMR spectral features.

Table 1: Predicted NMR Chemical Shifts

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Notes
Indole NH10.8 - 11.2-Broad singlet, exchangeable with D₂O
Indole C2-H7.0 - 7.2122 - 124Singlet or doublet of doublets
Indole C4-H7.5 - 7.7111 - 112Doublet
Indole C5, C6-H7.0 - 7.3119 - 122Multiplets
Indole C7-H7.3 - 7.5118 - 119Doublet
-CH₂- (side chain)~3.0~45Singlet
-C(CH₃)₂--~35-
-C(CH₃)₂~1.2~25Singlet (6H)
-CH₂-NH₂~2.8~50Singlet
Amine NH₂Variable-Broad singlet, exchangeable with D₂O

Note: Predictions are based on general principles and data from similar indole-containing compounds. Actual shifts can vary based on solvent and other experimental conditions.[9][10]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

  • Expected Molecular Ion: For the free base, C₁₂H₁₆N₂, the expected exact mass is approximately 188.1313 g/mol . In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 189.1392 would be observed.

  • Key Fragmentation Patterns: Tryptamine derivatives typically fragment via cleavage of the Cα-Cβ bond and the C-N bond of the side chain.[11][12][13] A characteristic fragment would be the indolenyl ion or a related species.

High-Performance Liquid Chromatography (HPLC)

HPLC is essential for determining the purity of the final compound.

  • Method: A reverse-phase C18 column is typically used.[14][15]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is common for separating indole derivatives.[16][17]

  • Detection: UV detection, typically around 280 nm where the indole chromophore absorbs, is standard.[18]

Analytical_Workflow cluster_synthesis Synthesis Output cluster_purification Purification & Analysis cluster_final Final Product Crude_Product Crude Product Purification Column Chromatography Crude_Product->Purification Purity_Check HPLC Analysis Purification->Purity_Check Structure_Confirmation NMR & MS Purity_Check->Structure_Confirmation Final_Product Pure Compound (>98%) Structure_Confirmation->Final_Product

Caption: A standard workflow for purification and analysis.

Inferred Pharmacological Profile

The pharmacological activity of this compound has not been explicitly reported. However, by examining its structural features and comparing it to known tryptamines, we can infer its likely biological targets. The presence of the tryptamine backbone suggests interaction with the serotonergic system. The α,α-dimethyl substitution on the ethylamine side chain is a key structural feature.

Potential Biological Targets
  • Serotonin (5-HT) Receptors: Substituted tryptamines are well-known to bind to various 5-HT receptors.[19][20][21] The primary targets are often the 5-HT₂A and 5-HT₁A receptor subtypes. The affinity and efficacy at these receptors will determine its potential psychedelic, anxiolytic, or antidepressant effects.

  • Serotonin Transporter (SERT): Some tryptamines also show affinity for the serotonin transporter, potentially inhibiting the reuptake of serotonin.[19]

  • Monoamine Oxidase (MAO): The α,α-dimethyl substitution may confer resistance to metabolism by monoamine oxidase (MAO), an enzyme that typically degrades tryptamines.[22] Furthermore, some α-substituted tryptamines are known to be MAO inhibitors themselves.[23][24][25][26] This could lead to a longer duration of action and potential interactions with other monoaminergic drugs.

Proposed Pharmacological Screening Workflow

To empirically determine the pharmacological profile, a tiered screening approach is recommended.

Pharmacology_Screening cluster_tier1 Tier 1: Primary Binding Assays cluster_tier2 Tier 2: Functional Assays cluster_tier3 Tier 3: Enzyme Inhibition Receptor_Binding Radioligand Binding Assays (5-HT₁A, 5-HT₂A, 5-HT₂C, SERT) Functional_Assay Calcium Flux or cAMP Assays (Determine Agonist/Antagonist Activity) Receptor_Binding->Functional_Assay If significant binding is observed MAO_Assay MAO-A and MAO-B Inhibition Assays Functional_Assay->MAO_Assay

Caption: A tiered approach for pharmacological screening.

Table 2: Quantitative Pharmacological Data for Structurally Related Tryptamines (for comparison)

Compound Target Binding Affinity (Ki, nM) Functional Activity
N,N-Dimethyltryptamine (DMT)5-HT₂A65 - 108Agonist
5-HT₁A100 - 300Agonist
SERT>1000Weak inhibitor
α-Methyltryptamine (αMT)5-HT₂A20 - 50Agonist
SERT100 - 200Releasing agent
MAO-APotent Inhibitor-

Note: These values are compiled from various sources and are intended for comparative purposes only.

Conclusion

This compound is a tryptamine derivative with a unique substitution pattern that warrants further investigation. This guide provides a robust, albeit inferred, framework for its synthesis, characterization, and pharmacological evaluation. The proposed synthetic route is based on well-established chemical transformations. The analytical methods described are standard for ensuring the quality and identity of such a compound. The predicted pharmacological profile, centered on interactions with the serotonergic system, provides a clear path for future in vitro and in vivo studies. Researchers utilizing this guide will be well-equipped to synthesize and explore the potential of this novel molecule in the field of neuroscience and drug discovery.

References

biological activity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride Derivatives

Introduction: Unveiling a Novel Chemical Space in Tryptamine Research

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from neurotransmitters like serotonin to a multitude of pharmaceuticals.[1][2][3] Within this broad family, tryptamines and their derivatives have garnered significant attention for their profound effects on the central nervous system. This guide delves into the predicted biological activity of a specific, yet underexplored, class of compounds: this compound and its derivatives.

This parent compound is a structural isomer of α,N-dimethyltryptamine (α,N-DMT), a known monoamine oxidase inhibitor (MAOI) and serotonin receptor antagonist.[4] Its core structure, an α,α-dimethyltryptamine scaffold, presents a unique steric arrangement compared to more extensively studied tryptamines like N,N-dimethyltryptamine (DMT) and α-methyltryptamine (αMT). This structural nuance suggests a distinct pharmacological profile, potentially offering novel therapeutic avenues.

Due to the limited direct research on this specific parent molecule, this guide will adopt a predictive and analytical approach. By synthesizing data from closely related structural analogs, we will construct a comprehensive overview of the likely biological activities, structure-activity relationships (SAR), and potential therapeutic applications of its derivatives. This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded framework to guide future exploration into this promising chemical space.

Part 1: The Chemical Foundation and Synthetic Pathways

The defining feature of the 2-(1H-indol-3-yl)-2-methylpropan-1-amine scaffold is the gem-dimethyl group at the alpha position of the ethylamine side chain. This modification is significant as it sterically hinders enzymatic metabolism, particularly by monoamine oxidase (MAO), which is a primary metabolic pathway for many tryptamines like DMT.[5][6][7] This potential for enhanced metabolic stability makes these derivatives attractive candidates for developing agents with improved pharmacokinetic profiles.

General Synthetic Strategy

The synthesis of derivatives of this scaffold can be approached through established indole chemistry. A plausible and versatile route involves the alkylation of an appropriate indole precursor. Modifications can be systematically introduced at three key positions: the indole ring (positions 4, 5, 6, and 7), the indole nitrogen (N1), and the terminal amine.

Below is a generalized workflow for the synthesis of these novel derivatives.

Caption: Generalized synthetic workflow for 2-(1H-indol-3-yl)-2-methylpropan-1-amine derivatives.

Part 2: Predicted Pharmacological Profile

Based on the pharmacology of structural analogs, we can predict a multi-target engagement profile for derivatives of 2-(1H-indol-3-yl)-2-methylpropan-1-amine. The primary interactions are expected to be with monoamine oxidase, serotonin receptors, and monoamine transporters.

Monoamine Oxidase (MAO) Inhibition

The close structural relationship to α,N-DMT, a potent MAOI, strongly suggests that this class of compounds could exhibit significant MAO inhibitory activity.[4] The α,α-dimethyl substitution may enhance this property by preventing the enzyme from accessing the amine for oxidative deamination.

  • Causality: MAO enzymes are responsible for the degradation of monoamine neurotransmitters (serotonin, norepinephrine, dopamine). Inhibition of MAO leads to an increase in the synaptic concentration of these neurotransmitters, which is the mechanism of action for a class of antidepressant medications.

  • Experimental Validation: An in vitro MAO-Glo™ assay would be the standard protocol to determine the IC₅₀ values for both MAO-A and MAO-B, establishing the potency and selectivity of novel derivatives.

Serotonin (5-HT) Receptor Interactions

Tryptamines are well-known for their affinity for serotonin receptors. Derivatives of this novel scaffold are likely to interact with several 5-HT receptor subtypes, with the specific functional activity (agonist, antagonist, or partial agonist) being highly dependent on the substitution pattern.

  • 5-HT₂A Receptor: This receptor is the primary target for classic psychedelic hallucinogens like DMT. While some derivatives may show agonist activity, strategic substitutions could lead to antagonists or non-hallucinogenic "psychoplastogens," similar to recent findings with halogenated DMT analogs like 5-Br-DMT.[8] These compounds promote neuronal growth and have shown antidepressant effects without inducing hallucinogenic responses in animal models.[8]

  • 5-HT₁A Receptor: This receptor is implicated in anxiety and depression. Agonism at 5-HT₁A receptors often produces anxiolytic and antidepressant effects. Many tryptamine derivatives show affinity for this receptor.[9]

  • Other 5-HT Receptors: Interactions with 5-HT₁D, 5-HT₂B, and 5-HT₂C receptors are also plausible and would contribute to the overall pharmacological profile.[8][9]

Caption: Hypothetical 5-HT₂A receptor Gq-coupled signaling pathway activated by an agonist derivative.

Monoamine Transporter Inhibition

Studies on related indole structures, such as 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, have identified potent monoamine reuptake inhibitors.[10] This suggests that derivatives of 2-(1H-indol-3-yl)-2-methylpropan-1-amine could also interact with the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

  • Causality: Inhibition of these transporters is the mechanism of action for most modern antidepressant medications (SSRIs, SNRIs, and TCAs). Selective inhibition of SERT, for instance, increases serotonin levels in the synapse, leading to therapeutic effects in depression and anxiety.

  • Structure-Activity Relationship: The selectivity for SERT vs. NET vs. DAT would be highly dependent on the specific substitutions on the indole ring and the amine.[10]

Part 3: Structure-Activity Relationships (SAR) for Rational Drug Design

Synthesizing SAR data from various classes of indole derivatives allows us to propose key structural modifications and their likely impact on biological activity.[2][11][12]

Structural Position Modification Predicted Impact on Biological Activity Rationale / Supporting Evidence
Indole Ring (Position 5) Halogenation (F, Cl, Br)Modulates receptor affinity and selectivity. May reduce hallucinogenic potential while retaining psychoplastogenic effects.Halogenated DMT analogs show altered 5-HT receptor binding profiles. 5-Br-DMT is a non-hallucinogenic psychoplastogen.[8]
Indole Ring (Position 5) Methoxy (CH₃O)Often increases affinity for 5-HT₂A receptors, potentially enhancing psychedelic activity.5-MeO-DMT is a potent psychedelic, indicating the importance of this substitution.
Indole Nitrogen (N1) Alkylation (e.g., Methyl)Can alter metabolic stability and receptor binding profile.N-methylation of tryptamines can change their pharmacological properties.
Terminal Amine N,N-dimethylTypically high affinity for 5-HT receptors.N,N-dimethylation is common in classic psychedelics (e.g., DMT).[5]
Terminal Amine N-monoalkyl, larger groupsMay shift activity towards monoamine transporter inhibition or away from 5-HT agonism.SAR of monoamine reuptake inhibitors often involves larger N-substituents.[10]
Alkyl Chain α,α-dimethyl (Core feature)Increases metabolic stability (resistance to MAO). Steric bulk influences receptor pocket fit.α-methylation in αMT increases duration of action compared to tryptamine.

Part 4: Proposed Experimental Protocols for Pharmacological Characterization

To validate the predicted biological activities, a systematic screening cascade is necessary. The following protocols represent a self-validating system for characterizing novel derivatives.

Protocol 1: In Vitro Receptor Binding Affinity
  • Objective: To determine the binding affinity (Kᵢ) of the derivatives at key CNS targets.

  • Methodology:

    • Target Selection: A panel of receptors and transporters expressed in cell membranes (e.g., from HEK293 cells), including 5-HT₁A, 5-HT₂A, 5-HT₂C, SERT, NET, and DAT.

    • Radioligand Displacement: Incubate the cell membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A) and varying concentrations of the test compound.

    • Detection: After incubation and washing, measure the remaining radioactivity using a scintillation counter.

    • Data Analysis: Calculate the IC₅₀ value (concentration of the compound that displaces 50% of the radioligand) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

  • Trustworthiness: This is a standard, highly reproducible method in pharmacology for quantifying ligand-receptor interactions.

Protocol 2: In Vitro Functional Activity (cAMP Assay)
  • Objective: To determine the functional effect (agonist, antagonist, inverse agonist) of the derivatives at G-protein coupled receptors.

  • Methodology:

    • Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the receptor of interest (e.g., 5-HT₁A, which is Gᵢ-coupled).

    • Assay Principle: Gᵢ-coupled receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

    • Procedure: a. Stimulate the cells with forskolin to increase basal cAMP levels. b. Co-incubate with varying concentrations of the test compound. c. Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or ELISA).

    • Data Analysis: Plot the concentration-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) for agonists, or the IC₅₀ for antagonists.

  • Trustworthiness: This assay directly measures a downstream consequence of receptor activation, providing clear functional data.

Protocol 3: In Vivo Behavioral Assessment (Mouse Models)
  • Objective: To assess the potential antidepressant and hallucinogenic effects in a living system.

  • Methodology:

    • Antidepressant-like Activity (Forced Swim Test): a. Administer the test compound or vehicle to mice. b. After a set pre-treatment time, place the mice in a cylinder of water from which they cannot escape. c. Record the duration of immobility over a 6-minute session. A significant reduction in immobility time is indicative of an antidepressant-like effect.

    • Hallucinogenic Potential (Head-Twitch Response - HTR): a. Administer the test compound or vehicle to mice. b. Observe and count the number of rapid, side-to-side head movements over a specific period. c. The frequency of head twitches is highly correlated with 5-HT₂A receptor agonist activity and hallucinogenic potential in humans.

  • Trustworthiness: These are well-validated and widely used behavioral assays in preclinical neuropsychopharmacology.

Caption: A comprehensive experimental workflow for characterizing novel indole derivatives.

Conclusion and Future Directions

The class of 2-(1H-indol-3-yl)-2-methylpropan-1-amine derivatives represents a scientifically intriguing and unexplored area of tryptamine pharmacology. Based on a predictive analysis of structurally related compounds, these molecules hold the potential to act as metabolically stable, multi-target agents with possible applications in the treatment of depression, anxiety, and other CNS disorders.

The key hypothesis is that the unique α,α-dimethyl substitution will confer enhanced MAO resistance while allowing for a tunable pharmacological profile at serotonin receptors and monoamine transporters through systematic derivatization. Future research should focus on the synthesis of a focused library of these compounds, followed by the systematic in vitro and in vivo screening cascade outlined in this guide. Of particular interest will be the exploration of substitutions on the indole ring to create non-hallucinogenic psychoplastogens, which could represent a new frontier in mental healthcare therapeutics. The empirical data generated from such studies will be crucial in validating the predictions made herein and unlocking the full therapeutic potential of this novel chemical scaffold.

References

Methodological & Application

Application Note and Protocol: Preparation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The reproducibility and reliability of in vitro assay data are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide and detailed protocol for the dissolution of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a compound featuring a hydrophilic amine salt and a lipophilic indole core. We address the critical aspects of solvent selection, stock solution preparation, serial dilution strategies to prevent precipitation, and best practices for storage and handling. The methodologies outlined herein are designed to ensure compound integrity and maximize bioavailability in a cellular or biochemical assay environment, thereby providing researchers with a robust framework for generating high-quality, dependable results.

Introduction: The Criticality of Solubilization

This compound belongs to a class of indole derivatives that are of significant interest in pharmacological research. Its molecular structure, containing both a charged amine group (as a hydrochloride salt) and a nonpolar aromatic indole ring system, presents a common solubility challenge. While the hydrochloride salt form is designed to enhance aqueous solubility, achieving the high concentrations required for stock solutions often necessitates the use of an organic solvent.[1][2]

The choice of solvent and the method of dissolution are not trivial procedural steps; they are critical variables that can profoundly impact experimental outcomes. Improper solubilization can lead to:

  • Compound Precipitation: Causing inaccurate final concentrations in the assay.

  • Reduced Bioavailability: Limiting the compound's interaction with its biological target.

  • Solvent-Induced Cellular Toxicity: Masking or confounding the true effect of the compound.[3][4]

  • Lack of Reproducibility: Leading to inconsistent results between experiments.

This guide provides a scientifically grounded protocol that mitigates these risks, ensuring the compound is handled optimally from powder to final working solution.

Pre-Protocol Considerations: A Foundation for Success

Compound Characteristics and Solvent Selection

The subject compound is an amine salt. The protonated amine group (-NH3+ Cl-) imparts polarity, making it more soluble in aqueous solutions than its free amine counterpart.[2] However, the bulky, hydrophobic indole and methylpropane backbone limits this solubility, especially at concentrations above the low micromolar range.

For this reason, Dimethyl Sulfoxide (DMSO) is the recommended primary solvent for preparing high-concentration stock solutions.

  • Rationale (Expertise & Experience): DMSO is a powerful, polar aprotic solvent capable of dissolving a vast array of hydrophobic and hydrophilic compounds, making it a near-universal choice in drug discovery.[5] It is fully miscible with water and cell culture media, facilitating the preparation of working solutions. While other solvents like ethanol can be used, DMSO is often preferred due to its superior dissolving power and generally lower cytotoxicity at the recommended final concentrations.[6]

The Impact of DMSO on In Vitro Systems

While an excellent solvent, DMSO is not biologically inert and can influence cellular functions. It is imperative to control its final concentration in the assay.

  • Trustworthiness (Self-Validating System): Every experiment must include a vehicle control . This control consists of cells or a biochemical system treated with the same final concentration of DMSO as the test compound wells, but without the compound itself.[7] This allows for the differentiation of compound-specific effects from solvent-induced artifacts.

The acceptable final concentration of DMSO is dependent on the assay system, as summarized in the table below.

Assay TypeRecommended Max. Final DMSO ConcentrationRationale & Key Considerations
General Cell-Based Assays ≤ 0.5% (v/v) Most immortalized cell lines can tolerate up to 1%, but keeping the concentration at or below 0.5% is a widely accepted practice to minimize effects on cell viability and function.[6][7]
Primary Cell Cultures ≤ 0.1% (v/v) Primary cells are often more sensitive to solvent-induced stress than established cell lines. A lower DMSO concentration is critical for maintaining their physiological relevance.[7]
High-Throughput Screening (HTS) 0.1% - 1% (v/v) The concentration should be rigorously optimized and kept consistent across all plates and compounds to ensure data comparability.[7]
Biochemical / Enzyme Assays ≤ 2% (v/v) While often more tolerant than cell-based systems, high DMSO concentrations can still denature proteins or directly inhibit enzyme activity. This limit should be empirically validated.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. Working with concentrated solutions is standard practice as it minimizes the volume of solvent added to the final assay and allows for more accurate measurements.[8][9]

Materials:

  • This compound (MW: 224.76 g/mol )

  • Anhydrous, sterile-filtered DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Sterile, nuclease-free pipette tips

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 224.76 g/mol × 1000 mg/g = 2.25 mg

  • Weighing: Accurately weigh out approximately 2.25 mg of the compound powder and record the exact mass.[10] Transfer the powder to a sterile microcentrifuge tube.

    • Scientist's Note: It is more accurate to weigh a slightly different amount (e.g., 2.30 mg) and adjust the volume of DMSO accordingly to achieve the target 10 mM concentration than to struggle to weigh the exact target mass.[10] For 2.30 mg, you would add 1.023 mL of DMSO.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex gently for 1-2 minutes until the solid is completely dissolved.[11] Visually inspect the solution against a light source to ensure no particulates remain.

  • Troubleshooting Dissolution: If the compound does not readily dissolve:

    • Sonicate the tube in a room temperature water bath for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for a few minutes. Caution: Heat can degrade some compounds; this should be a last resort and tested for its impact on compound stability if possible.[7]

Protocol 2: Serial Dilution and Working Solution Preparation

A common failure point is compound precipitation when a concentrated DMSO stock is diluted directly into an aqueous assay medium. To prevent this, a serial dilution series is performed in 100% DMSO first.[7]

Procedure:

  • Serial Dilution in DMSO:

    • Label a series of sterile microcentrifuge tubes for your desired concentrations (e.g., 1 mM, 100 µM, 10 µM).

    • To create a 1 mM solution, add 10 µL of your 10 mM stock to 90 µL of 100% DMSO. Mix thoroughly by pipetting.

    • Use this new 1 mM solution to make the next dilution. Add 10 µL of the 1 mM solution to 90 µL of 100% DMSO to create a 100 µM solution.

    • Repeat as needed, always using a fresh pipette tip for each transfer.[7] This process ensures the compound remains in a favorable solvent environment as its concentration is lowered.

  • Preparation of Final Working Solution:

    • This is the final dilution into your aqueous cell culture medium or assay buffer.

    • Example: To prepare a 10 µM final concentration with 0.1% DMSO, you would perform a 1:1000 dilution. Add 1 µL of a 10 mM intermediate DMSO stock to 999 µL of assay medium.

    • Best Practice: Always add the small volume of DMSO stock to the larger volume of aqueous medium while gently vortexing or mixing.[11] This rapid dispersion helps prevent localized high concentrations that can lead to precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow from solid compound to final assay plate.

G cluster_0 Part 1: Stock Solution Preparation cluster_1 Part 2: Storage & Dilution cluster_2 Part 3: Assay Preparation weigh 1. Weigh Compound (e.g., 2.25 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1 mL) weigh->add_dmso dissolve 3. Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve stock 4. Result: 10 mM Stock in 100% DMSO dissolve->stock aliquot 5. Aliquot into Single-Use Tubes Store at -20°C or -80°C stock->aliquot serial_dil 6. Create Serial Dilutions (in 100% DMSO) aliquot->serial_dil final_dil 7. Final Dilution into Aqueous Assay Medium serial_dil->final_dil add_to_plate 8. Add to Assay Plate (Final DMSO ≤ 0.5%) final_dil->add_to_plate

References

Navigating In Vivo Dosing of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride: A Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals embarking on in vivo studies, establishing an appropriate and effective dosage regimen for a novel compound is a critical first step. This guide provides a detailed framework for determining the dosage of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a tryptamine analog, in animal models. Given the absence of specific published in vivo data for this compound, this document synthesizes established principles of preclinical dose-finding, data from structurally related compounds, and best practices in animal research to offer a robust starting point for investigation.

Compound Profile and Mechanistic Considerations

This compound belongs to the tryptamine class of compounds, which are known to interact with the serotonergic system. Tryptamines are structurally similar to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and often exhibit activity at various serotonin receptors.[1][2] The defining structural feature of the subject compound is the alpha-methyl group on the ethylamine side chain, classifying it as an analog of alpha-methyltryptamine (α-MT).

Expected Biological Activity: Based on its structural similarity to other tryptamines and α-MT, it is hypothesized that this compound will act as a serotonin receptor agonist, particularly at the 5-HT2A receptor.[3] Activation of this receptor is associated with the hallucinogenic and behavioral effects observed with many tryptamine derivatives.[4] Therefore, behavioral assays such as the head-twitch response (HTR) in rodents can serve as a valuable pharmacodynamic marker to assess the compound's in vivo activity.[4]

The Cornerstone of In Vivo Dosing: The Dose-Range Finding Study

Before initiating efficacy studies, a dose-range finding (DRF) study is indispensable. The primary objective of a DRF study is to determine the Maximum Tolerated Dose (MTD), which is the highest dose of a drug that does not cause unacceptable toxicity or death in a specified period.[5] The MTD is a crucial parameter for selecting dose levels for subsequent toxicity and efficacy studies.[6]

A typical DRF study involves administering single, escalating doses of the compound to small groups of animals.[1] Key parameters to monitor include:

  • Clinical Observations: Changes in behavior (e.g., sedation, hyperactivity, stereotypy), posture, and grooming.

  • Physiological Parameters: Body weight, food and water consumption, and body temperature.

  • Signs of Toxicity: Morbidity and mortality.

Experimental Protocol: Single-Dose MTD Determination in Mice

This protocol outlines a general procedure for a single-dose MTD study in mice.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline, 0.5% methylcellulose)

  • Male or female mice (e.g., C57BL/6 or Swiss Webster), 8-10 weeks old

  • Standard laboratory animal housing and equipment

  • Analytical balance, vortex mixer, and sonicator

  • Syringes and needles appropriate for the route of administration

Procedure:

  • Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Dose Formulation: Prepare a stock solution of the test compound in the chosen vehicle. Serial dilutions can be made to achieve the desired dose concentrations. Ensure the formulation is homogenous and stable.

  • Dose Group Allocation: Randomly assign animals to dose groups (e.g., n=3-5 per group). Include a vehicle control group.

  • Dose Administration: Administer a single dose of the compound or vehicle via the intended route of administration (e.g., intraperitoneal (IP), oral (PO), subcutaneous (SC)).

  • Post-Dose Monitoring:

    • Continuously observe animals for the first 4 hours post-dosing.

    • Record clinical observations at regular intervals (e.g., 1, 2, 4, 8, 24, and 48 hours) for up to 14 days.

    • Measure body weight daily.

  • Data Analysis: Determine the MTD as the highest dose that does not result in significant toxicity (e.g., >20% body weight loss) or mortality.[5]

Diagram: Workflow for a Dose-Range Finding Study

DRF_Workflow A Animal Acclimation B Dose Formulation A->B C Group Allocation & Randomization B->C D Dose Administration (Single Ascending Doses) C->D E Post-Dose Monitoring (Clinical Signs, Body Weight) D->E F MTD Determination E->F G Selection of Doses for Efficacy Studies F->G

Caption: Workflow for a typical in vivo dose-range finding study.

Leveraging Data from Structurally Similar Compounds

In the absence of direct data, information from structurally analogous compounds can provide a rational basis for selecting a starting dose range for the DRF study. As this compound is an α-MT analog, published studies on α-MT are highly relevant.

  • A study investigating the in vivo metabolism of α-MT in rats utilized an oral dose of 10 mg/kg .[7][8]

  • Another study examining the effect of α-MT on spontaneous activity in mice also used a standard dose of 10 mg/kg .[9]

Based on this information, a suggested starting dose range for a DRF study with this compound in rodents could be initiated at a lower dose and escalated.

Table 1: Proposed Dose Escalation Scheme for a DRF Study in Mice

Dose LevelDose (mg/kg)Rationale
11A low starting dose to assess initial tolerability.
23A conservative increase from the starting dose.
310Based on effective doses of the parent compound, α-MT, in rodents.[7][9]
430A significant dose escalation to probe for toxicity.
5100A high dose to likely establish the MTD.

Route of Administration and Formulation Considerations

The choice of administration route significantly impacts the bioavailability and pharmacokinetic profile of a compound. Common routes for in vivo studies include oral (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV). The hydrochloride salt form of the compound suggests good aqueous solubility, which is advantageous for preparing injectable formulations.

Formulation Protocol: Preparation of a Dosing Solution

  • Determine the required concentration: Based on the desired dose (mg/kg) and the dosing volume (e.g., 10 mL/kg for mice), calculate the required concentration of the dosing solution.

  • Weigh the compound: Accurately weigh the required amount of this compound.

  • Dissolve in vehicle: Add the appropriate volume of vehicle (e.g., sterile saline) to the compound.

  • Ensure complete dissolution: Vortex and/or sonicate the mixture until the compound is fully dissolved. Visually inspect for any particulates.

  • Sterile filtration (for parenteral routes): If administering via a parenteral route (IP, IV, SC), sterile-filter the solution through a 0.22 µm filter.

Allometric Scaling for Interspecies Dose Conversion

Allometric scaling is a mathematical method used to extrapolate drug doses between different animal species based on their body surface area.[10] This is particularly useful when translating doses from smaller animals (like mice) to larger animals, or eventually to humans. The principle is based on the observation that metabolic rate scales with body size.

The formula for allometric scaling is:

Dosespecies 2 = Dosespecies 1 x (Weightspecies 1 / Weightspecies 2)1-b

Where 'b' is the scaling exponent, typically around 0.75 for many drugs.[11]

Alternatively, a simplified approach using a conversion factor based on body surface area can be used.[12]

Diagram: Concept of Allometric Scaling

Allometric_Scaling cluster_0 Animal Study cluster_1 Extrapolation cluster_2 Predicted Dose Mouse Mouse Dose (mg/kg) Scaling Allometric Scaling (Body Surface Area) Mouse->Scaling Rat Rat Dose (mg/kg) Scaling->Rat Human Human Equivalent Dose (mg/kg) Scaling->Human

References

Application and Protocol Guide for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Indole derivatives represent a vast and promising class of heterocyclic compounds that are the focus of intense research in medicinal chemistry and drug discovery.[1][2] Their structural motif is a key component in numerous biologically active molecules, and synthetic indole analogs are widely investigated for their potential as therapeutic agents, particularly in oncology.[2][3] These compounds are known to exert their effects through diverse mechanisms of action, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cell proliferation and survival.[1] This guide provides a comprehensive framework for the initial characterization and application of the specific indole derivative, 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, in a cell culture setting. While specific data for this particular compound is not extensively available in peer-reviewed literature, this document outlines a robust, first-principles approach for its evaluation. The protocols described herein are designed to be self-validating and are based on established methodologies for characterizing novel chemical entities.

Introduction to this compound

This compound is a synthetic compound featuring the characteristic indole bicyclic structure. The indole ring system is a prevalent scaffold in many pharmaceutical agents due to its ability to mimic peptide structures and interact with various enzymes.[1] The broader family of indole derivatives has been shown to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3]

The primary focus of this guide is to provide a systematic approach to elucidating the cytotoxic and apoptotic potential of this compound in cancer cell lines. The hydrochloride salt form suggests good aqueous solubility, which is an advantageous property for in vitro studies.

Hypothesized Mechanism of Action (Based on Indole Derivatives):

Based on the activities of structurally related indole compounds, this compound may exert its effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Many indole derivatives have been shown to trigger programmed cell death in cancer cells.

  • Cell Cycle Arrest: Interference with the normal progression of the cell cycle is a common anticancer mechanism.

  • Inhibition of Tubulin Polymerization: Disruption of microtubule dynamics can lead to mitotic catastrophe and cell death.

  • Modulation of Signaling Pathways: Indole compounds can affect various pathways critical for cancer cell survival, such as the PI3K/Akt/mTOR and NF-κB pathways.

The following sections will provide detailed protocols to systematically investigate these potential activities.

Initial Characterization and Stock Solution Preparation

Prior to initiating cell-based assays, it is crucial to properly handle and prepare the compound.

Table 1: Compound Properties and Handling

PropertyRecommendationRationale
Storage Store at -20°C, desiccated, and protected from light.To prevent degradation and maintain compound integrity.
Solvent for Stock Sterile, cell culture grade Dimethyl Sulfoxide (DMSO) or sterile Phosphate Buffered Saline (PBS).DMSO is a common solvent for organic compounds. PBS is a preferred alternative if the compound is sufficiently soluble to avoid solvent-induced artifacts in cell culture.
Stock Concentration Prepare a high-concentration stock solution (e.g., 10-50 mM).To minimize the volume of solvent added to the cell culture medium, which can have cytotoxic effects.
Working Dilutions Serially dilute the stock solution in complete cell culture medium to the desired final concentrations immediately before use.To ensure accurate and consistent dosing.
Protocol 2.1: Preparation of a 10 mM Stock Solution
  • Calculate the required mass of this compound for the desired volume of a 10 mM stock solution.

  • Under sterile conditions (e.g., in a laminar flow hood), dissolve the weighed compound in the appropriate volume of sterile DMSO or PBS.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Determining Cytotoxicity: Cell Viability Assays

The initial step in evaluating a novel compound is to determine its effect on cell viability and to establish a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of potency.

Protocol 3.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell line(s) (e.g., A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, prepare serial dilutions of the compound in complete medium. A typical starting range for a novel compound might be from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of DMSO or PBS as the highest compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Expected Outcome: This assay will provide a dose- and time-dependent curve of the compound's cytotoxic effects on the chosen cell line(s).

Investigating the Mechanism of Cell Death: Apoptosis Assays

If the compound demonstrates significant cytotoxicity, the next logical step is to determine if the mechanism of cell death is apoptosis.

Protocol 4.1: Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells treated with the compound at concentrations around the IC50 value.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Visualization of Experimental Workflow:

G cluster_prep Cell Preparation cluster_stain Staining Protocol cluster_analysis Data Acquisition & Analysis seed Seed cells in 6-well plates treat Treat with compound (IC50) and controls seed->treat harvest Harvest cells (adherent + floating) treat->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC & PI wash->stain flow Analyze on Flow Cytometer stain->flow quad Quantify cell populations (Viable, Apoptotic, Necrotic) flow->quad

Caption: Workflow for Apoptosis Detection using Annexin V/PI Staining.

Delving Deeper: Signaling Pathway Analysis

To understand the molecular mechanisms underlying the observed apoptosis, it is beneficial to investigate key signaling pathways. Western blotting is a powerful technique for this purpose.

Protocol 5.1: Western Blot Analysis of Apoptotic and Cell Cycle Proteins

This protocol aims to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Cell lysates from treated and control cells

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, Cyclin D1, p21)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and control cells and quantify the protein concentration.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine changes in protein expression. Use a loading control (e.g., β-actin or GAPDH) for normalization.

Visualization of a Hypothesized Signaling Pathway:

G Indole 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl Bcl2 Bcl-2 (Anti-apoptotic) Indole->Bcl2 inhibits Bax Bax (Pro-apoptotic) Indole->Bax activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c release Mito->CytC Casp9 Caspase-9 activation CytC->Casp9 Casp3 Caspase-3 activation Casp9->Casp3 PARP PARP cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway Induced by the Compound.

Summary and Future Directions

This guide provides a foundational set of protocols for the initial in vitro characterization of this compound. The successful execution of these experiments will establish its cytotoxic potential, determine its IC50 value, and provide insights into its mechanism of action, specifically regarding the induction of apoptosis.

Further investigations could include:

  • Cell cycle analysis by flow cytometry.

  • Measurement of mitochondrial membrane potential.

  • Assessment of reactive oxygen species (ROS) production.

  • In vivo studies in animal models to evaluate efficacy and toxicity.

By following a systematic and rigorous experimental approach, researchers can effectively elucidate the biological activities of this novel indole derivative and assess its potential as a therapeutic candidate.

References

Application Note: A Robust, Validated HPLC Method for the Quantification of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. The method is suitable for routine quality control and stability testing of this active pharmaceutical ingredient (API). The chromatographic separation was achieved on a C18 column with a gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness.

Introduction

This compound is a synthetic compound containing an indole nucleus, a structure of significant interest in medicinal chemistry due to its prevalence in biologically active molecules. As with any pharmaceutical compound, a reliable and robust analytical method is crucial for ensuring the quality, purity, and stability of the API and its formulated products. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such compounds.[1][2]

This note details a systematic approach to developing and validating an HPLC method for this compound, providing a comprehensive protocol for researchers and drug development professionals.

Physicochemical Properties and Chromatographic Strategy

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

  • Chemical Structure: The molecule contains a hydrophobic indole ring and a polar primary amine group.

  • UV Absorbance: The indole chromophore is expected to exhibit strong UV absorbance. Based on data from similar indole-containing compounds, a detection wavelength of 280 nm was selected as a starting point.[3]

  • pKa: The primary amine group is basic, with an estimated pKa in the range of 9-10. To ensure consistent retention and good peak shape, it is essential to maintain the analyte in a single ionic state. By operating the mobile phase at a low pH (e.g., around 3), the primary amine will be consistently protonated.

  • Polarity and logP: The combination of a nonpolar indole ring and a polar, ionizable amine suggests that reversed-phase chromatography would be the most effective separation mode.

Based on these properties, a reversed-phase HPLC method using a C18 stationary phase with a mobile phase of water and an organic modifier (acetonitrile or methanol) with an acidic additive was chosen as the initial approach.[4][5]

HPLC Method Development and Optimization

The method development process followed a systematic approach to achieve optimal separation and peak characteristics.

Initial Conditions
  • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) was selected for its versatility and wide applicability in reversed-phase chromatography.

  • Mobile Phase:

    • Aqueous Phase (A): Water with 0.1% Formic Acid. Formic acid is used to control the pH and ensure the protonation of the primary amine, which helps in achieving symmetrical peak shapes by minimizing interactions with residual silanols on the silica-based stationary phase.

    • Organic Phase (B): Acetonitrile with 0.1% Formic Acid. Acetonitrile was chosen for its lower viscosity and UV transparency compared to methanol.

  • Detection: UV detection at 280 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Optimization Workflow

The initial isocratic elution trials showed that a single mobile phase composition was insufficient to elute the analyte with a reasonable retention time and good peak shape. Therefore, a gradient elution was investigated. The optimization process is outlined in the workflow diagram below.

Method_Development_Workflow cluster_0 Initial Screening cluster_1 Gradient Optimization cluster_2 Parameter Refinement Start Define Analyte Properties (UV, pKa, Polarity) Initial_Conditions Select Initial Conditions (C18, ACN/H2O with FA, 280 nm) Start->Initial_Conditions Isocratic_Trial Perform Isocratic Elution Trials Initial_Conditions->Isocratic_Trial Gradient_Development Develop Gradient Profile (Adjust %B and Slope) Isocratic_Trial->Gradient_Development Peak_Shape_Eval Evaluate Peak Shape & Retention Gradient_Development->Peak_Shape_Eval Flow_Rate_Opt Optimize Flow Rate Peak_Shape_Eval->Flow_Rate_Opt Temp_Opt Optimize Column Temperature Flow_Rate_Opt->Temp_Opt Final_Method Final Optimized Method Temp_Opt->Final_Method

Caption: Workflow for HPLC Method Development.

After systematic optimization, the following gradient program provided the best balance of resolution, peak shape, and analysis time.

Optimized Chromatographic Conditions
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
10.0
12.0
12.1
15.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Run Time 15 minutes

Method Validation Protocol

The optimized method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Validation_Flow cluster_0 Method Performance Characteristics cluster_1 System Suitability Specificity Specificity (Peak Purity) Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validated_Method Validated Method Robustness->Validated_Method SST System Suitability Testing (Tailing Factor, Plate Count, %RSD)

Caption: Logical Flow of Method Validation.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[3]

Protocol: A standard solution of this compound (100 µg/mL) was injected six times. The system suitability parameters were evaluated.

Acceptance Criteria:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • %RSD of Peak Area: ≤ 2.0%

Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo sample, and comparing the chromatograms with that of a standard solution to ensure no interference at the retention time of the analyte. Peak purity was also assessed using a photodiode array (PDA) detector.

Linearity

Protocol: A series of at least five concentrations of the standard solution ranging from 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL) were prepared and injected. A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

Accuracy

Protocol: Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Each level was prepared in triplicate.

Acceptance Criteria:

  • Mean Recovery: 98.0% to 102.0%

Precision
  • Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the test concentration were performed on the same day.

  • Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

Acceptance Criteria:

  • %RSD: ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying key chromatographic parameters and observing the effect on the results.

Protocol: The following parameters were varied:

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2 °C (28 °C and 32 °C)

  • Mobile Phase Composition: ± 2% organic content

Acceptance Criteria:

  • System suitability parameters should be met under all varied conditions.

  • The %RSD of the results should not be significantly affected.

Validation Results Summary

The results of the method validation are summarized in the table below.

Validation ParameterResultAcceptance CriteriaStatus
System Suitability Tailing Factor = 1.2, Plates = 8500, %RSD = 0.5%T ≤ 2.0, N ≥ 2000, %RSD ≤ 2.0%Pass
Specificity No interference observed, Peak Purity > 99.9%No interferencePass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%Pass
Precision (%RSD)
Repeatability0.6%≤ 2.0%Pass
Intermediate Precision0.9%≤ 2.0%Pass
LOD 0.1 µg/mL--
LOQ 0.3 µg/mL--
Robustness System suitability met under all conditionsSST criteria metPass

Conclusion

A simple, rapid, and reliable RP-HPLC method for the quantitative determination of this compound has been successfully developed and validated. The method meets all the requirements of the ICH guidelines for a validated analytical procedure. The developed method is suitable for routine analysis in a quality control environment for the determination of assay and purity of this compound in bulk drug and pharmaceutical formulations.

References

Application Notes & Protocols: 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride as a Tool Compound in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Emerging Role of TAAR1 in Neuromodulation

The Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor (GPCR) that has garnered significant attention as a novel therapeutic target for neuropsychiatric disorders.[1] Unlike classical monoamine receptors, TAAR1 is activated by endogenous trace amines (e.g., β-phenylethylamine, p-tyramine) and various psychoactive compounds.[2][3] Its expression in key monoaminergic brain regions, including the ventral tegmental area (VTA) and dorsal raphe nucleus, positions it as a critical modulator of dopamine, serotonin, and norepinephrine neurotransmission.[4][5][6]

Activation of TAAR1 generally leads to a negative regulation of monoaminergic activity, an effect that has shown preclinical promise for treating conditions characterized by excessive dopaminergic tone, such as schizophrenia and substance use disorders.[1][7] Consequently, selective TAAR1 agonists are invaluable tools for elucidating the complex biology of this receptor and exploring its therapeutic potential.

This document provides a detailed guide to the use of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride , a structural analog of endogenous tryptamines, as a putative selective agonist for TAAR1. We will cover its mechanism of action, provide validated protocols for its characterization and use in both in vitro and in vivo models, and offer insights into data interpretation.

Physicochemical & Pharmacological Profile

This compound belongs to the indolealkylamine class of compounds. Its structural similarity to serotonin and other tryptamine derivatives suggests a potential interaction with monoaminergic targets. Based on the broader class of indole- and phenethylamine-based compounds, its primary hypothesized target is TAAR1.[8][9]

PropertyValueSource
IUPAC Name This compound[10]
CAS Number 942148-13-2[10]
Molecular Formula C₁₂H₁₇ClN₂[10]
Molecular Weight 224.73 g/mol [10]
Putative Target Trace Amine-Associated Receptor 1 (TAAR1)Inferred
Proposed Action AgonistInferred
Storage Store at room temperature in a dark place under an inert atmosphere.[10]

Mechanism of Action at TAAR1

TAAR1 is primarily a Gαs-coupled receptor, and its activation leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][5] This initiates a signaling cascade involving Protein Kinase A (PKA) and the phosphorylation of downstream effectors like the cAMP response element-binding protein (CREB).[6][11]

Furthermore, TAAR1 can form functional heterodimers with the dopamine D2 receptor (D2R).[2][11] This interaction is of profound importance in neuroscience research. TAAR1 activation within this complex can attenuate D2R-mediated signaling, providing a mechanism to modulate dopamine activity without directly blocking D2 receptors, thereby potentially avoiding the extrapyramidal side effects associated with traditional antipsychotics.[12]

TAAR1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist TAAR1 Agonist (e.g., 2-(1H-indol-3-yl)-2-methylpropan-1-amine) TAAR1 TAAR1 Agonist->TAAR1 Binds & Activates D2R D2 Receptor TAAR1->D2R Heterodimerizes & Modulates Signaling Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ERK ERK1/2 PKA->ERK Phosphorylates CREB CREB (Inactive) PKA->CREB Phosphorylates pCREB pCREB (Active) CREB->pCREB Gene Gene Transcription (Neuroplasticity, etc.) pCREB->Gene Regulates

Caption: TAAR1 signaling cascade upon agonist binding.

Experimental Protocols & Applications

Protocol 1: In Vitro Functional Characterization - cAMP Accumulation Assay

This protocol is fundamental for confirming that this compound acts as a TAAR1 agonist. It measures the production of cAMP in a heterologous expression system.

Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of the test compound at human TAAR1.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human TAAR1 (hTAAR1).

  • Test Compound: this compound.

  • Positive Control: β-phenylethylamine (β-PEA) or a known selective TAAR1 agonist.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Phosphodiesterase Inhibitor: 0.5 mM 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

  • cAMP Detection Kit: HTRF, BRET, or ELISA-based kits are suitable.[13][14]

  • Cell Culture Medium: F-12K Medium (for CHO-K1) or DMEM (for HEK293) with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • White, 96-well or 384-well microplates.

Step-by-Step Methodology:

  • Cell Culture: Culture the hTAAR1-expressing cells according to standard protocols. Seed cells into the microplate at a density of 5,000-10,000 cells/well and grow to ~90% confluency.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound and positive control in sterile DMSO or water. Perform serial dilutions in assay buffer to create a concentration range from 1 pM to 100 µM.

  • Assay Procedure: a. Aspirate the culture medium from the wells. b. Wash the cells once with 100 µL of pre-warmed assay buffer. c. Add 50 µL of assay buffer containing IBMX to each well. d. Add 50 µL of the serially diluted test compound, positive control, or vehicle (assay buffer with 0.1% DMSO) to the respective wells. e. Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your chosen detection kit.

  • Data Analysis: a. Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve. b. Plot the cAMP concentration against the logarithm of the agonist concentration. c. Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the EC₅₀ and Eₘₐₓ values.

Self-Validation & Controls:

  • Vehicle Control: Establishes the basal level of cAMP.

  • Positive Control: Ensures the cells are responsive and the assay is performing correctly.

  • Untransfected Cells: Use the parental cell line (not expressing TAAR1) to confirm the compound's effect is target-specific.

Caption: Workflow for the in vitro cAMP functional assay.

Protocol 2: In Vivo Assessment of Antipsychotic-like Activity

TAAR1 agonists have demonstrated efficacy in animal models of psychosis by attenuating psychostimulant-induced hyperlocomotion.[7][12] The MK-801 (an NMDA receptor antagonist) induced hyperactivity model is widely used to screen for antipsychotic potential.

Objective: To assess the ability of this compound to reverse MK-801-induced hyperlocomotion in mice.

Materials:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Test Compound: this compound dissolved in saline or 0.5% Tween 80 in saline.

  • Psychostimulant: MK-801 (Dizocilpine) dissolved in saline.

  • Vehicle: Saline or appropriate vehicle for the test compound.

  • Apparatus: Open-field activity chambers equipped with infrared beams to automatically track locomotion.

Step-by-Step Methodology:

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before the experiment.

  • Habituation: On the day of the experiment, place each mouse into an individual open-field chamber and allow it to habituate for 30-60 minutes. This minimizes novelty-induced activity.

  • Dosing: a. After habituation, administer the test compound (e.g., 1, 3, 10 mg/kg, intraperitoneal - i.p.) or vehicle. b. Return the mice to their home cages for the compound's pretreatment time (typically 30 minutes). c. Administer MK-801 (0.2-0.3 mg/kg, i.p.) or saline. d. Immediately place the mice back into the open-field chambers.

  • Data Collection: Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-90 minutes.

  • Data Analysis: a. Analyze the data in time bins (e.g., 5-minute intervals) and as a total cumulative count over the entire session. b. Use a two-way ANOVA (Treatment x Time) for binned data and a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for total activity. c. The primary endpoint is a significant reduction in locomotor activity in the Test Compound + MK-801 group compared to the Vehicle + MK-801 group.

Experimental Groups (Minimum):

  • Group 1: Vehicle + Saline

  • Group 2: Vehicle + MK-801

  • Group 3: Test Compound (low dose) + MK-801

  • Group 4: Test Compound (mid dose) + MK-801

  • Group 5: Test Compound (high dose) + MK-801

Self-Validation & Controls:

  • The Vehicle + MK-801 group must show significantly higher locomotion than the Vehicle + Saline group to validate the model.

  • To ensure the test compound is not simply sedative, a separate experiment should be run to test its effects on basal (non-MK-801-induced) locomotion.[15]

Caption: Workflow for the in vivo MK-801-induced hyperactivity model.

Data Interpretation & Troubleshooting

ParameterExpected Outcome for TAAR1 AgonistTroubleshooting
EC₅₀ (in vitro) A potent agonist will have an EC₅₀ in the nanomolar to low micromolar range.High EC₅₀: Compound may be a partial or weak agonist. Verify stock concentration. Ensure cell line is healthy and expressing the receptor.
Eₘₐₓ (in vitro) A full agonist will produce a maximal response similar to or greater than the endogenous ligand. A partial agonist will have a lower Eₘₐₓ.Low Eₘₐₓ: Compound is likely a partial agonist. This can be therapeutically desirable.[7]
MK-801 Model Dose-dependent reversal of MK-801-induced hyperlocomotion.No Effect: Dose range may be incorrect. Check compound stability and solubility. Verify BBB penetration if data is available. Sedation: If basal locomotion is also suppressed, the effect may not be specific. Lower the dose range.

References

safe handling and storage procedures for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

A Guide to Safe Laboratory Handling, Storage, and Disposal

Introduction and Compound Profile

This compound is a research chemical belonging to the class of indole derivatives. The indole scaffold is a core structure in numerous biologically active molecules and pharmaceuticals, making its derivatives subjects of intense study in drug discovery and medicinal chemistry.[1][2][3] Given the reactive potential of amine hydrochlorides and the biological significance of indole structures, a robust understanding and implementation of safe handling procedures are paramount for ensuring researcher safety and maintaining experimental integrity.

This document provides a detailed guide for the safe handling, storage, and disposal of this compound in a laboratory setting. The protocols herein are synthesized from established safety guidelines for analogous chemical structures, including other amine hydrochlorides and indole-based compounds.[4][5][6] Researchers must treat this compound with the recognition of it having "unknown hazards and toxicity" until it is fully characterized.[7]

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a hazard assessment can be inferred from analogous compounds. Amine hydrochlorides and substituted indoles are often associated with specific health risks.

Table 1: Inferred Physicochemical and Hazard Profile

Property Value / Statement Source / Justification
Chemical Class Indole Derivative, Amine Hydrochloride Structural Analysis
Physical Form Likely a solid crystalline powder, white to off-white in color.[8][9] Based on similar amine hydrochloride salts.
Signal Word Warning Inferred from related compounds.[5][10][11]
GHS Hazard Statements (Inferred) H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. Based on GHS classifications for similar indole and amine compounds.[5][7][11] Skin and eye irritation are common for amine salts.[5][12] Respiratory irritation is a risk for fine powders.[5]

| Precautionary Statements (Inferred) | P261: Avoid breathing dust.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | These are standard precautions for compounds with the inferred hazards.[5] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All work involving the handling of the solid compound or its solutions must be performed inside a certified chemical fume hood.[4] This is the primary method to prevent inhalation of dust or vapors.

  • Safety Shower & Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[13]

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 2: Personal Protective Equipment (PPE) Specification

Protection Type Specification Rationale and Causality
Hand Protection Chemical-resistant gloves (e.g., Nitrile). To prevent skin contact, which may cause irritation.[5][12] Gloves must be inspected before use and changed immediately if contaminated.[14]
Eye Protection Chemical safety goggles or a face shield. To prevent serious eye irritation from splashes or airborne particles.[5][13] Standard safety glasses are insufficient.
Body Protection A full-length laboratory coat. To protect skin and personal clothing from contamination.[4]

| Respiratory Protection | Not typically required if work is conducted in a fume hood. If dust generation is unavoidable outside of a hood, a NIOSH-approved respirator is necessary. | A fume hood provides adequate respiratory protection from dusts under normal handling conditions.[4] |

Experimental Protocols and Procedures

Adherence to standardized protocols is essential for both safety and experimental reproducibility.

Protocol 1: Safe Weighing and Handling of Solid Compound

Causality: This protocol is designed to minimize the generation of airborne dust and prevent cross-contamination.

  • Preparation: Before handling the compound, ensure you are wearing the full required PPE (lab coat, gloves, safety goggles). Confirm that the chemical fume hood is operational.[13]

  • Work Area Decontamination: Wipe down the balance and the fume hood work surface with a suitable solvent (e.g., 70% ethanol) to ensure the area is free of contaminants.

  • Compound Equilibration: Allow the container to equilibrate to room temperature before opening. This prevents water condensation, which could affect compound stability.

  • Weighing: Perform all weighing operations on a tared weigh boat or paper inside the fume hood. Handle the container and spatula carefully to avoid creating dust clouds.

  • Closure: Once the desired amount is weighed, securely close the primary container.

  • Cleanup: Clean the spatula and any affected surfaces. Dispose of the weigh boat and any contaminated wipes in the designated solid hazardous waste container.[4]

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after removing gloves.[14]

Workflow for Safe Handling of Solid Compound

G Diagram 1: Workflow for Safe Handling start Start: Retrieve Compound ppe 1. Don PPE (Gloves, Goggles, Lab Coat) start->ppe hood 2. Prepare Fume Hood Work Area ppe->hood weigh 3. Weigh Solid Compound (Minimize Dust Generation) hood->weigh transfer 4. Transfer Weighed Solid to Reaction Vessel weigh->transfer close 5. Securely Cap Stock Container transfer->close cleanup 6. Clean Equipment & Surfaces close->cleanup waste 7. Dispose of Waste in Labeled Container cleanup->waste store 8. Return Stock Container to Storage waste->store end End: Procedure Complete store->end

Caption: A step-by-step workflow for the safe handling of solid research chemicals.

Protocol 2: Storage and Stability

Causality: Proper storage is crucial to maintain the compound's integrity and prevent accidents. Amine hydrochlorides should be protected from moisture and incompatible materials.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6] An inert atmosphere (e.g., under argon or nitrogen) is recommended for long-term stability.[10]

  • Location: Keep the container in a designated cabinet for corrosive or irritant solids, away from general laboratory traffic.

  • Incompatible Materials: Store separately from strong oxidizing agents and strong acids.[6][13]

  • Labeling: Ensure the container is clearly labeled with the full chemical name, CAS number (if available), and relevant hazard pictograms.

Protocol 3: Spill Management

Causality: A prepared response to a spill minimizes exposure and environmental contamination.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Control: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood).

  • Contain: For solid spills, gently cover with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Collect: Carefully sweep or scoop the contained material and place it into a labeled hazardous waste container.[8][13] Avoid actions that create dust.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Protocol 4: Waste Disposal

Causality: Chemical waste must be disposed of according to regulations to protect personnel and the environment.

  • Segregation: Do not dispose of this compound in regular trash or down the drain.[4]

  • Solid Waste: Place unused solid compound and contaminated disposables (gloves, weigh boats, etc.) into a designated, clearly labeled hazardous waste container.[4]

  • Liquid Waste: Collect solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container. List all chemical components and their approximate percentages on the label.[4]

  • Pickup: Arrange for waste disposal through your institution's EHS department or a certified hazardous waste contractor.[4]

Emergency Procedures and First Aid

Immediate and appropriate first aid can significantly reduce the severity of an injury from chemical exposure.

Emergency Response Logic

G Diagram 2: Emergency First Aid Response exposure Exposure Event Occurs skin Skin Contact - Remove contaminated clothing. - Flush skin with water for 15 minutes. - Seek medical attention if irritation persists. exposure->skin  Skin eye Eye Contact - Immediately flush with water for 15 minutes, lifting eyelids. - Remove contact lenses if possible. - Seek immediate medical attention. exposure->eye  Eye inhalation Inhalation - Move to fresh air. - If not breathing, give artificial respiration. - Seek immediate medical attention. exposure->inhalation  Inhalation ingestion Ingestion - Do NOT induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. exposure->ingestion  Ingestion

Caption: A decision-making flowchart for first aid response to chemical exposure.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention if irritation develops or persists.[14]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][14] Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If the person is not breathing, give artificial respiration.[5][15] Seek immediate medical attention.

  • In Case of Ingestion: Do NOT induce vomiting.[15][16] Rinse the mouth with water and seek immediate medical attention. Show the safety data sheet or container label to the medical professional.[12]

References

Application Notes and Protocols: Characterizing 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride in Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Tryptamine Analog

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a tryptamine derivative, belongs to a chemical class renowned for its diverse interactions with the central nervous system. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including neurotransmitters like serotonin.[1][2] The structural similarity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine to endogenous tryptamines and other psychoactive substances suggests its potential to interact with a range of G-protein coupled receptors (GPCRs) and other neurological targets.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in receptor binding assays. These assays are a fundamental tool in pharmacology, enabling the determination of a compound's affinity and selectivity for specific receptor subtypes. The insights gained from these studies are crucial for elucidating the mechanism of action and guiding the development of new therapeutic agents.

While specific pharmacological data for this exact compound is limited, its structural analogs, such as N,N-dimethyltryptamine (DMT), are known to interact with serotonin (5-HT) receptors.[3][4] Furthermore, the broader class of indole-based compounds has been shown to exhibit affinity for a variety of receptors, including sigma receptors and dopamine receptors.[5][6] Therefore, the protocols outlined herein will focus on a panel of receptors commonly targeted by tryptamine and indole derivatives.

Core Principles of Receptor Binding Assays

Receptor binding assays are based on the principle of competition between a labeled ligand (radioligand or fluorescent ligand) and an unlabeled test compound for a finite number of receptor sites in a biological preparation (e.g., cell membranes, recombinant cells). By measuring the displacement of the labeled ligand by the test compound at various concentrations, we can determine the test compound's affinity, typically expressed as the inhibition constant (Ki).

Experimental Workflows and Methodologies

I. General Workflow for Receptor Binding Assays

The following diagram illustrates the general workflow for conducting a competitive receptor binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Receptor Source Preparation (e.g., Membrane Homogenates) incubation Incubation of Receptor, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Preparation of Ligands (Radioligand and Test Compound) prep_ligands->incubation filtration Separation of Bound and Free Radioligand (e.g., Rapid Filtration) incubation->filtration detection Quantification of Bound Radioligand (e.g., Scintillation Counting) filtration->detection analysis Data Analysis (IC50 and Ki Determination) detection->analysis G cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling receptor 5-HT Receptor (GPCR) g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream Downstream Cellular Response second_messenger->downstream ligand 2-(1H-indol-3-yl)-2-methyl- propan-1-amine HCl ligand->receptor Binding

References

formulation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride for oral administration

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Formulation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride for Oral Administration

Abstract

This guide provides a comprehensive framework for the oral formulation of this compound, an indole derivative. Indole-based compounds often present significant challenges in drug development, including poor aqueous solubility and limited oral bioavailability.[1][2] The use of a hydrochloride salt form is a primary strategy to enhance solubility and stability.[3] This document outlines a systematic approach, beginning with essential pre-formulation studies to characterize the active pharmaceutical ingredient (API), followed by detailed protocols for the development of both a liquid oral solution and a solid oral tablet dosage form manufactured via wet granulation. Key scientific principles, rationale for experimental design, and critical quality control considerations are discussed to guide researchers and drug development professionals in creating a safe, stable, and efficacious oral drug product.

Pre-formulation Characterization: The Foundation of Rational Formulation Design

Pre-formulation studies are the cornerstone of successful drug development, providing critical data on the intrinsic physicochemical properties of an API.[4][5] These investigations are essential for selecting appropriate excipients, dosage forms, and manufacturing processes, thereby minimizing costly delays and formulation failures.[6] For an amine hydrochloride salt like 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl, understanding its behavior in various conditions is paramount.

Physicochemical Properties Overview

This compound is the salt of a likely weakly basic parent compound. The hydrochloride salt form is chosen to leverage the high water solubility of the ionized amine, a common strategy for improving the dissolution and bioavailability of basic drugs.[3][7] Key pre-formulation investigations must focus on solubility, stability as a function of pH, and compatibility with common pharmaceutical excipients.[8]

Protocol: pH-Solubility Profiling

Objective: To determine the aqueous solubility of the API across a physiologically relevant pH range (pH 1.2 to 7.4), which mimics the environment of the gastrointestinal tract.[4][8]

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4).

  • Sample Preparation: Add an excess amount of the API to sealed vials containing each buffer. Ensure enough solid is present to maintain a saturated solution.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis: Withdraw an aliquot from each vial and clarify it immediately using a suitable filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Quantification: Dilute the filtrate and quantify the dissolved API concentration using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]

Data Presentation:

pHBuffer SystemSolubility (mg/mL) - Hypothetical Data
1.20.1 N HCl> 200 (Freely Soluble)
4.5Acetate150 (Soluble)
6.8Phosphate85 (Soluble)
7.4Phosphate50 (Sparingly Soluble)

Causality & Insights: The high solubility at low pH is expected for an amine hydrochloride. As the pH increases towards the pKa of the parent amine, the equilibrium shifts towards the less soluble free base form, causing a decrease in solubility. This profile is critical for predicting dissolution behavior in the stomach versus the intestine.

Protocol: pH-Stability Profiling

Objective: To evaluate the chemical stability of the API in solution across a range of pH values and temperatures to identify conditions that may lead to degradation.

Methodology:

  • Solution Preparation: Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in the same series of buffers used for solubility profiling.

  • Stress Conditions: Store aliquots of each solution at accelerated stability conditions (e.g., 40°C, 60°C) and a control condition (e.g., 5°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw samples and analyze for API content and the formation of degradation products using a stability-indicating HPLC method.

  • Data Analysis: Plot the logarithm of the remaining API concentration versus time to determine the degradation rate constant (k) at each pH/temperature condition.

Data Presentation:

pHTemperature (°C)Degradation Rate Constant (k, hr⁻¹) - Hypothetical DataKey Degradants Observed
1.2401.5 x 10⁻⁴None significant
4.5401.1 x 10⁻⁴None significant
7.4408.9 x 10⁻³Oxidative degradants
9.0402.1 x 10⁻²Oxidative degradants

Causality & Insights: Indole moieties can be susceptible to oxidation, particularly under neutral to basic conditions. The data suggests that maintaining an acidic to neutral pH is preferable for the stability of a liquid formulation. This information guides the selection of buffering agents and antioxidants if necessary.

Protocol: Drug-Excipient Compatibility Screening

Objective: To identify suitable excipients by assessing the potential for physical or chemical interactions between the API and commonly used formulation components.[5][8]

Methodology:

  • Binary Mixtures: Prepare binary mixtures of the API and each selected excipient (e.g., fillers, binders, disintegrants, lubricants) in a 1:1 or 1:5 ratio by weight.

  • Moisture Stress: Add a small amount of water (e.g., 5% w/w) to a subset of samples to simulate conditions during wet granulation.

  • Storage: Store the mixtures in sealed vials under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks). Include a control sample of pure API.

  • Analysis: At the end of the storage period, analyze the samples using:

    • Visual Observation: Note any changes in color or physical state.

    • HPLC: Quantify the remaining API and detect any new degradation peaks.

    • Differential Scanning Calorimetry (DSC): Look for changes in thermal events (e.g., melting point depression) that may indicate an interaction.

Data Presentation:

Excipient ClassExcipient NameVisual AppearanceAPI Recovery (%)Comments / Risk
FillerMicrocrystalline CelluloseNo change99.5Compatible
FillerLactose MonohydrateSlight yellowing98.8Potential Maillard reaction with primary amine; further investigation needed.
DisintegrantCroscarmellose SodiumNo change97.0Minor degradation observed. Some basic excipients can cause salt disproportionation.[10][11]
DisintegrantCrospovidoneNo change99.8Compatible
LubricantMagnesium StearateClumping, wet mass85.2Incompatible. Known to be highly deleterious for HCl salts, causing disproportionation and forming deliquescent MgCl₂.[10][11]
LubricantSodium Stearyl FumarateNo change99.1Acceptable alternative to Magnesium Stearate.
BinderPovidone (PVP) K30No change99.6Compatible

Causality & Insights: The most critical finding is the incompatibility with Magnesium Stearate. Its basic nature can abstract the proton from the API's amine group, converting the soluble salt back to the less stable, less soluble free base (disproportionation).[10] This highlights the necessity of careful excipient selection for amine hydrochloride salts.

Formulation Development Strategy & Visualization

The pre-formulation data dictates the path forward. The API's high aqueous solubility, particularly at acidic pH, makes both an oral solution and a conventional immediate-release tablet viable options.

  • Oral Solution: Ideal for early-phase clinical trials (Phase I), dose-ranging studies, or pediatric/geriatric populations due to ease of dose titration and administration.

  • Immediate-Release Tablet: The preferred dosage form for commercialization due to superior stability, patient convenience, and lower manufacturing cost. Wet granulation is a suitable manufacturing process given the API's good water solubility.[12][13]

Diagram: Pre-formulation to Dosage Form Selection Workflow

G cluster_preform Pre-formulation Studies cluster_data Data Analysis & Risk Assessment cluster_dev Dosage Form Development Paths p1 API Physicochemical Characterization p2 pH-Solubility Profiling p1->p2 p3 pH-Stability Profiling p1->p3 p4 Excipient Compatibility Screening p1->p4 d1 High Aqueous Solubility? (especially at low pH) p2->d1 d2 Acceptable Stability in Solution? p3->d2 d3 Compatible Excipients Identified? p4->d3 f1 Oral Solution (Phase I / Special Populations) d1->f1 Yes f2 Immediate-Release Tablet (Phase II+ / Commercial) d1->f2 Yes d1->f2 Insoluble -> Consider Enhancement Tech. d2->f1 Yes (with pH control) d3->f2 Yes

Caption: Workflow from pre-formulation studies to dosage form selection.

Detailed Formulation & Manufacturing Protocols

Protocol: Oral Solution Formulation (10 mg/mL)

Objective: To prepare a chemically stable and palatable oral solution for clinical use.

ComponentFunctionQuantity (per 100 mL)
API HydrochlorideActive1.0 g
Citric Acid, AnhydrousBuffering Agent0.5 g
Sodium Citrate, DihydrateBuffering Agent0.7 g
Sorbitol 70% SolutionSweetener/Vehicle40.0 mL
MethylparabenPreservative0.1 g
PropylparabenPreservative0.02 g
Purified WaterVehicleq.s. to 100 mL

Manufacturing Procedure:

  • Preservative Dissolution: In a calibrated vessel, heat approximately 30 mL of Purified Water to 70°C. Add and dissolve methylparaben and propylparaben with stirring. Cool to room temperature.

    • Rationale: Parabens have low room temperature water solubility; heating aids their dissolution.

  • Buffer & API Dissolution: To the cooled paraben solution, add and dissolve the citric acid and sodium citrate to form the buffer system (target pH ~4.5-5.0). Subsequently, add and dissolve the API hydrochloride salt.

    • Rationale: The buffer maintains a pH where the API is both soluble and stable, as determined in pre-formulation.

  • Excipient Addition: Add the Sorbitol solution and mix until uniform.

  • Final Volume Adjustment: Add Purified Water to bring the solution to the final volume (100 mL) and mix thoroughly.

  • Filtration & Packaging: Filter the solution through a clarifying filter and package into appropriate light-resistant containers.

Protocol: Immediate-Release Tablet (100 mg Strength) by Wet Granulation

Objective: To manufacture a robust immediate-release tablet with good content uniformity and dissolution properties.

ComponentFunction% w/wmg/Tablet
Intragranular
API HydrochlorideActive25.0100.0
Microcrystalline CelluloseFiller48.0192.0
CrospovidoneDisintegrant5.020.0
Povidone (PVP) K30Binder4.016.0
Purified WaterGranulating Fluidq.s.q.s.
Extragranular
Microcrystalline CelluloseFiller15.060.0
CrospovidoneDisintegrant2.08.0
Sodium Stearyl FumarateLubricant1.04.0
Total 100.0400.0

Manufacturing Procedure (Wet Granulation):

  • Blending: Charge the intragranular components (API, Microcrystalline Cellulose, Crospovidone) into a high-shear mixer and blend for 5 minutes.[14]

  • Binder Preparation: Dissolve the Povidone K30 in Purified Water to prepare the binder solution.

  • Wet Massing: While mixing, slowly add the binder solution to the powder blend. Continue mixing until a suitable wet mass is formed (endpoint determined by consistency, e.g., "snowman" test).[15]

  • Wet Milling: Pass the wet mass through a screen (e.g., a co-mil with a 6-10 mm screen) to produce wet granules.

  • Drying: Dry the granules in a fluid bed dryer until the loss on drying (LOD) is within the target range (e.g., 1-2%).

  • Dry Milling: Mill the dried granules through a smaller screen (e.g., 1 mm) to achieve a uniform particle size distribution.

  • Final Blending: Transfer the milled granules to a V-blender. Add the extragranular components (Microcrystalline Cellulose, Crospovidone) and blend for 10 minutes. Add the Sodium Stearyl Fumarate and blend for a final 3 minutes.

    • Rationale: The lubricant is added last for a short blending time to avoid over-lubrication, which can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a rotary tablet press, monitoring for weight, hardness, and thickness.

Diagram: Wet Granulation Manufacturing Process

Caption: Step-by-step process flow for wet granulation tablet manufacturing.

Quality Control & Analytical Methods

Quantitative analysis is crucial to ensure the safety, efficacy, and quality of the final drug product.[16] A validated, stability-indicating HPLC method is the primary tool for this purpose.

Protocol: HPLC-UV Method for Assay and Impurity Analysis

Objective: To accurately quantify the API content (assay) and related substances (impurities) in the final dosage form.

Chromatographic Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm (based on indole chromophore)

  • Injection Volume: 10 µL

Sample Preparation (Tablets):

  • Weigh and crush 10 tablets to a fine powder.

  • Accurately weigh a portion of the powder equivalent to one tablet's strength (100 mg API).

  • Transfer to a 100 mL volumetric flask and add approximately 70 mL of a suitable diluent (e.g., 50:50 water:acetonitrile).

  • Sonicate for 15 minutes to dissolve, then dilute to volume.

  • Filter a portion through a 0.45 µm filter before injection.

Validation Parameters: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, range, and robustness.

Discussion & Final Recommendations

The successful formulation of this compound hinges on a thorough understanding of its properties as an amine salt.

  • Excipient Selection is Critical: The pre-formulation screening conclusively demonstrates the high risk associated with using basic excipients like magnesium stearate, which can induce salt disproportionation.[10][11] This is a common failure mode for amine hydrochloride formulations and underscores the importance of a data-driven excipient selection process. Sodium stearyl fumarate is a proven and effective alternative lubricant.

  • Wet Granulation is a Robust Choice: For a water-soluble API, wet granulation is an excellent method to improve powder flow, ensure content uniformity, and increase the bulk density of the blend, all of which are critical for high-speed tableting operations.[12]

  • Control of pH is Essential for Liquid Formulations: The stability of the indole moiety is pH-dependent. An appropriately buffered acidic environment is necessary to prevent oxidative degradation and ensure adequate shelf-life for an oral solution.

By following the systematic approach and detailed protocols outlined in this guide, researchers and developers can navigate the specific challenges posed by this API and efficiently develop a robust, stable, and effective oral dosage form.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a key intermediate for researchers and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and improve your product yield and purity. The information herein is curated from established chemical literature and practical laboratory experience to ensure scientific integrity and reliability.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the nitrile intermediate, 2-(1H-indol-3-yl)-2-methylpropanenitrile. This is followed by the reduction of the nitrile group to a primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Synthesis_Pathway Indole Indole Nitrile 2-(1H-indol-3-yl)-2-methylpropanenitrile Indole->Nitrile Friedel-Crafts Alkylation (Lewis Acid Catalyst) AcetoneCyanohydrin 2-Hydroxy-2-methylpropanenitrile (Acetone Cyanohydrin) AcetoneCyanohydrin->Nitrile Amine 2-(1H-indol-3-yl)-2-methylpropan-1-amine Nitrile->Amine Reduction (e.g., LiAlH4) HCl_Salt 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl Amine->HCl_Salt Salt Formation (Anhydrous HCl)

Caption: Synthetic pathway for this compound.

Troubleshooting Guide: Step-by-Step Solutions

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Step 1: Synthesis of 2-(1H-indol-3-yl)-2-methylpropanenitrile

Q1: My Friedel-Crafts alkylation of indole with acetone cyanohydrin is resulting in a low yield of the desired nitrile. What are the likely causes and how can I improve it?

A1: Low yields in this step are often attributed to several factors. Here’s a breakdown of potential issues and their remedies:

  • Catalyst Inactivity or Inappropriateness: The choice and handling of the Lewis acid catalyst are critical.

    • Explanation: Lewis acids like BF₃·OEt₂, ZnCl₂, or AlCl₃ are hygroscopic and can be deactivated by moisture. An inappropriate catalyst may not be strong enough to promote the reaction efficiently.

    • Solution:

      • Ensure your Lewis acid is fresh and handled under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).

      • Consider screening different Lewis acids to find the optimal one for your specific setup.

      • Use freshly distilled solvents to minimize moisture content.

  • Side Reactions: The high reactivity of the indole nucleus can lead to undesired side products.

    • Explanation: A common side reaction is the formation of bis(indolyl)methanes, where a second indole molecule reacts with the carbocation intermediate.[1][2][3][4][5] Over-alkylation at other positions of the indole ring can also occur.[6][7]

    • Solution:

      • Control Stoichiometry: Use a slight excess of indole relative to acetone cyanohydrin to favor the formation of the mono-alkylated product.

      • Slow Addition: Add the acetone cyanohydrin or the Lewis acid dropwise to the indole solution at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side product formation.

      • Reaction Temperature: Maintain a low reaction temperature throughout the addition and for a period afterward before allowing it to slowly warm to room temperature.

  • Incomplete Reaction: The reaction may not be going to completion.

    • Explanation: Insufficient reaction time or temperature can lead to unreacted starting materials.

    • Solution:

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.

      • Adjust Temperature and Time: If the reaction is sluggish at low temperatures, consider slowly increasing the temperature after the initial addition phase. Extend the reaction time if necessary, but be mindful of potential side product formation with prolonged heating.

Q2: I am observing the formation of a significant amount of a dark, tarry substance in my reaction mixture. What is it and how can I prevent it?

A2: The formation of dark, polymeric tars is a common issue in acid-catalyzed reactions of indoles.

  • Explanation: Indoles are susceptible to polymerization in the presence of strong acids. This is often exacerbated by elevated temperatures.

  • Solution:

    • Temperature Control: Meticulous temperature control is crucial. Perform the reaction at low temperatures (0 °C or below) to minimize polymerization.

    • Choice of Lewis Acid: A milder Lewis acid might be beneficial.

    • Solvent: The choice of solvent can influence the outcome. Less polar, non-coordinating solvents are often preferred.

Step 2: Reduction of 2-(1H-indol-3-yl)-2-methylpropanenitrile to the Amine

Q3: The reduction of my nitrile with Lithium Aluminum Hydride (LiAlH₄) is giving a poor yield of the primary amine. What could be going wrong?

A3: Incomplete reduction or side reactions during the workup are common culprits for low yields in this step.

  • Incomplete Reduction: The nitrile may not be fully reduced.

    • Explanation: Insufficient LiAlH₄, poor quality of the reducing agent, or inadequate reaction conditions can lead to incomplete conversion.[8]

    • Solution:

      • Stoichiometry: Use a sufficient excess of LiAlH₄ (typically 2-4 equivalents) to ensure complete reduction.

      • Reagent Quality: Use a fresh, unopened container of LiAlH₄ or titrate an older bottle to determine its active hydride content.

      • Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions in a suitable solvent like dry THF or diethyl ether. Refluxing the reaction mixture may be necessary to drive the reaction to completion, but this should be done with caution.[8]

  • Difficult Work-up and Product Loss: The work-up of LiAlH₄ reactions can be tricky, leading to the loss of the product in the aluminum salts.

    • Explanation: The quenching of excess LiAlH₄ and the subsequent hydrolysis of the aluminum complexes can form gelatinous aluminum hydroxides that trap the amine product.

    • Solution: The Fieser Work-up: This is a widely used and effective method for quenching LiAlH₄ reactions and obtaining a granular, easily filterable precipitate.[9]

      • Cool the reaction mixture to 0 °C in an ice bath.

      • For every 'x' grams of LiAlH₄ used, slowly and sequentially add:

        • 'x' mL of water

        • 'x' mL of 15% aqueous NaOH

        • '3x' mL of water

      • Allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes.

      • The resulting white, granular precipitate of aluminum salts can be easily removed by filtration.

      • Thoroughly wash the filter cake with an appropriate organic solvent (e.g., THF, ethyl acetate) to recover any adsorbed product.

Q4: My final amine product is contaminated with impurities. What are the likely side products of the nitrile reduction?

A4: While LiAlH₄ is a powerful reducing agent, side reactions can still occur.

  • Explanation: Potential side products can include partially reduced species or products from the reaction of intermediates. Catalytic hydrogenation methods for nitrile reduction are known to sometimes produce secondary and tertiary amines as byproducts, and while less common with LiAlH₄, the possibility should be considered.[10]

  • Solution:

    • Purification: The crude amine can be purified by column chromatography on silica gel. A basic mobile phase (e.g., dichloromethane/methanol with a small amount of triethylamine or ammonia) is often necessary to prevent the amine from streaking on the acidic silica gel.

    • Conversion to the Hydrochloride Salt: Purification can also be achieved by converting the crude amine to its hydrochloride salt and then recrystallizing it.

Step 3: Formation of the Hydrochloride Salt

Q5: I am having trouble crystallizing the hydrochloride salt of my amine. It either oils out or remains as a sticky solid. How can I obtain a crystalline product?

A5: The formation of a clean, crystalline hydrochloride salt depends heavily on the reaction conditions and the purity of the free amine.

  • Presence of Water: Water will prevent the crystallization of the hydrochloride salt, often leading to the formation of an oil or a hygroscopic solid.[11]

    • Explanation: The hydrochloride salt is often very soluble in water.

    • Solution:

      • Anhydrous Conditions: It is imperative to use anhydrous solvents (e.g., diethyl ether, ethyl acetate, isopropanol) and anhydrous HCl.[12] Anhydrous HCl can be generated by bubbling HCl gas through the solution or by using a solution of HCl in an anhydrous solvent like dioxane or isopropanol.[11][12]

      • Drying the Amine: Ensure the free amine is thoroughly dried before attempting salt formation.

  • Solvent Choice: The choice of solvent for precipitation is crucial.

    • Explanation: The hydrochloride salt should be insoluble in the chosen solvent to allow for precipitation.

    • Solution:

      • Dissolve the free amine in a minimal amount of a solvent in which it is soluble (e.g., isopropanol, ethanol).

      • Slowly add a solution of HCl in a solvent in which the salt is insoluble (e.g., diethyl ether, hexane) until precipitation is complete.

      • Alternatively, dissolve the amine in a solvent like diethyl ether or ethyl acetate and bubble dry HCl gas through the solution.

  • Purity of the Amine: Impurities in the free amine can inhibit crystallization.

    • Explanation: Impurities can disrupt the crystal lattice formation.

    • Solution:

      • If the free amine is impure, purify it by column chromatography before attempting salt formation.

      • If the hydrochloride salt precipitates as an oil, try scratching the inside of the flask with a glass rod to induce crystallization. If this fails, the oil can be redissolved by gentle warming and the solution can be cooled slowly, possibly with the addition of a seed crystal if available.

Frequently Asked Questions (FAQs)

Q1: What is a safe and effective way to handle LiAlH₄?

A1: Lithium aluminum hydride is a pyrophoric reagent that reacts violently with water. It should always be handled with extreme caution in a fume hood, away from any sources of ignition.[13] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (nitrogen or argon).[13] Excess LiAlH₄ must be quenched carefully, as described in the troubleshooting section.

Q2: Can I use a different reducing agent instead of LiAlH₄?

A2: While LiAlH₄ is very effective for nitrile reduction, other reagents can be used. Borane (BH₃) complexes, such as BH₃·THF, are also capable of reducing nitriles to primary amines.[10] Catalytic hydrogenation (e.g., using Raney Nickel or a palladium catalyst under hydrogen pressure) is another option, although it may require more specialized equipment and can sometimes lead to the formation of secondary and tertiary amine byproducts.[10] Sodium borohydride (NaBH₄) alone is generally not strong enough to reduce nitriles, but its reactivity can be enhanced by the addition of a catalyst like cobalt chloride.[8][14]

Q3: How do I prepare anhydrous HCl for the salt formation?

A3: Anhydrous HCl can be prepared in the lab by dripping concentrated sulfuric acid onto sodium chloride and passing the resulting gas through a drying tube filled with calcium chloride.[11] Alternatively, commercially available solutions of HCl in anhydrous solvents like dioxane or isopropanol can be used.[12]

Q4: What are the best storage conditions for the final product?

A4: this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.

Experimental Protocols

General Protocol for the Synthesis of 2-(1H-indol-3-yl)-2-methylpropanenitrile
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 eq.) to the stirred solution.

  • Add a solution of 2-hydroxy-2-methylpropanenitrile (acetone cyanohydrin, 1.1 eq.) in the same anhydrous solvent dropwise via the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional hour, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding it to a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for the Reduction of 2-(1H-indol-3-yl)-2-methylpropanenitrile
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add LiAlH₄ (2.0-4.0 eq.) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of 2-(1H-indol-3-yl)-2-methylpropanenitrile (1.0 eq.) in anhydrous THF dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and perform a Fieser work-up as described in the troubleshooting section.

  • Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude amine.

General Protocol for the Formation of the Hydrochloride Salt
  • Dissolve the crude 2-(1H-indol-3-yl)-2-methylpropan-1-amine in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly bubble dry HCl gas through the solution or add a solution of HCl in an anhydrous solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the precipitate by vacuum filtration, wash it with a small amount of the cold anhydrous solvent, and dry it under vacuum.

  • If necessary, the hydrochloride salt can be recrystallized from a suitable solvent system (e.g., isopropanol/diethyl ether).

Data Summary

StepKey ParametersCommon Issues
Nitrile Synthesis Lewis acid catalyst, anhydrous conditions, low temperatureLow yield, bis(indolyl)methane formation, polymerization
Nitrile Reduction LiAlH₄ stoichiometry, anhydrous conditions, Fieser work-upIncomplete reduction, product loss during work-up
Salt Formation Anhydrous conditions, solvent choiceOiling out, poor crystallinity

Visualizations

Troubleshooting_Workflow Start Low Yield in Synthesis Step1 Step 1: Nitrile Formation Start->Step1 Step2 Step 2: Nitrile Reduction Start->Step2 Step3 Step 3: Salt Formation Start->Step3 Step1_Issue1 Low Yield/Side Products Step1->Step1_Issue1 Step2_Issue1 Incomplete Reaction? Step2->Step2_Issue1 Step3_Issue1 Oiling Out/Poor Crystals? Step3->Step3_Issue1 Step1_Sol1 Check Catalyst Activity Control Stoichiometry Slow Addition at Low Temp Step1_Issue1->Step1_Sol1 Yes Step1_Issue2 Polymerization? Step1_Issue1->Step1_Issue2 No Step1_Sol2 Strict Temperature Control (Low Temp) Consider Milder Lewis Acid Step1_Issue2->Step1_Sol2 Yes Step2_Sol1 Increase LiAlH4 Equivalents Ensure Anhydrous Conditions Increase Reaction Time/Temp Step2_Issue1->Step2_Sol1 Yes Step2_Issue2 Product Loss in Work-up? Step2_Issue1->Step2_Issue2 No Step2_Sol2 Use Fieser Work-up Thoroughly Wash Al Salts Step2_Issue2->Step2_Sol2 Yes Step3_Sol1 Ensure Anhydrous Conditions Optimize Solvent System Purify Free Amine First Step3_Issue1->Step3_Sol1 Yes

Caption: A troubleshooting workflow for the synthesis of this compound.

References

2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Overcoming Aqueous Solubility Challenges

Welcome to the technical support guide for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride (CAS No: 942148-13-2).[1][2] This document is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound during their experiments. As Senior Application Scientists, we have compiled field-proven insights and detailed protocols to help you achieve consistent and reliable results.

Indole derivatives are a cornerstone of modern drug discovery, recognized for their vast therapeutic potential across oncology, neuroscience, and infectious diseases.[3][4][5][6] However, the inherent hydrophobicity of the indole scaffold often presents a significant hurdle: poor aqueous solubility.[7] This guide provides a systematic approach to understanding and overcoming this challenge.

Section 1: Understanding the Molecule's Behavior

The solubility of this compound is governed by a balance between its nonpolar and polar components. Understanding this interplay is the first step to effective troubleshooting.

  • The Hydrophobic Indole Core: The fused benzene and pyrrole rings of the indole group are aromatic and nonpolar, making them poorly soluble in water.[7] This is the primary driver of the compound's low intrinsic aqueous solubility.

  • The Solubilizing Amine Group: The primary amine (-NH₂) is a weak base. In the hydrochloride salt form, this amine is protonated (-NH₃⁺), creating an ionic center that dramatically improves water solubility.

  • The Critical Role of pH: The protonation of the amine is reversible and depends on the pH of the solution. The compound's solubility is highest in acidic conditions where the protonated, charged form predominates. As the pH increases towards and beyond the amine's pKa, the compound deprotonates to its neutral, "free base" form, which is significantly less soluble and may precipitate.[8][9][10]

Physicochemical Properties Summary
PropertyValueSource
CAS Number 942148-13-2[1]
Molecular Formula C₁₂H₁₇ClN₂[1]
Molecular Weight 224.73 g/mol [1][2]
Appearance Solid (crystalline powder)[11]
Storage Room temperature, inert atmosphere, keep in a dark place.[2][11]
Section 2: Troubleshooting Guide

This section presents a problem-oriented approach to common solubility issues. Follow the decision tree and the detailed protocols to resolve experimental roadblocks.

Solubility Troubleshooting Workflow

G start Start: Preparing Aqueous Solution problem1 Problem: Compound does not dissolve or forms a suspension. start->problem1 precip Problem: Solution is initially clear, but precipitate forms later. start->precip Observation Over Time inconsistent Problem: Inconsistent assay results or low bioactivity. start->inconsistent Downstream Observation check_ph Is the solution pH < 6.0? problem1->check_ph Initial Observation sol_adjust_ph Action: Adjust pH to 4.0-5.5 with dilute HCl. (See Protocol 2.1) check_ph->sol_adjust_ph No sol_energy Action: Apply gentle heat (37°C) or sonicate. (See Protocol 2.3) check_ph->sol_energy Yes sol_buffer Action: Use a buffer with sufficient capacity in the target pH range. (See Protocol 2.4) precip->sol_buffer sol_fresh Action: Prepare solutions fresh before each use and filter before application. inconsistent->sol_fresh end Success: Clear, stable solution. sol_adjust_ph->end sol_stock Action: Prepare a concentrated stock in an organic solvent (e.g., DMSO). (See Protocol 2.2) sol_stock->end sol_energy->sol_stock Still insoluble sol_energy->end Dissolved sol_kinetic Action: Determine kinetic solubility limit. (See Protocol 2.5) sol_buffer->sol_kinetic sol_kinetic->end sol_fresh->end

Caption: Decision tree for troubleshooting solubility.

pH-Dependent Solubility Equilibrium

The chemical equilibrium below illustrates why pH is the most critical factor in maintaining the solubility of this amine hydrochloride salt.

Equilibrium cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Protonated R-NH₃⁺ Cl⁻ (Protonated, Soluble Form) FreeBase R-NH₂ (Free Base, Poorly Soluble Form) Protonated->FreeBase + OH⁻H₂O note1 Favored in buffers pH < pKa FreeBase->Protonated + H⁺ note2 Favored in buffers pH > pKa RISK OF PRECIPITATION

Caption: Effect of pH on the ionization state.

Experimental Protocols

This method is suitable for preparing working solutions where the final pH can be acidic.

  • Objective: To dissolve the compound directly in an aqueous vehicle.

  • Materials: 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl, deionized water, 0.1 M HCl.

  • Procedure:

    • Weigh the desired amount of the compound into a sterile container.

    • Add approximately 80% of the final required volume of deionized water.

    • Stir the suspension. Check the pH. It should be mildly acidic.

    • If the compound has not fully dissolved, add 0.1 M HCl dropwise while stirring until a clear solution is obtained. Monitor the pH to ensure it remains within a reasonable range for your experiment (typically pH 4.0-5.5).

    • Once dissolved, add deionized water to reach the final volume.

    • Sterile-filter the solution through a 0.22 µm filter if required for biological assays.

This is the most common and recommended method for compounds with challenging aqueous solubility.

  • Objective: To create a high-concentration stock in an organic solvent that can be diluted into aqueous media.

  • Materials: Compound, DMSO (dimethyl sulfoxide) or Ethanol (EtOH).

  • Procedure:

    • Weigh the compound in a sterile, appropriate vial.

    • Add the required volume of DMSO to achieve a high concentration (e.g., 10-50 mM). Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent toxicity.

    • Vortex or sonicate briefly until the compound is fully dissolved. A clear, particle-free solution should be obtained.

    • Store the stock solution appropriately (see FAQ section).

    • For experiments, perform a serial dilution of the stock into your final aqueous buffer or media immediately before use. Causality Note: Adding the concentrated organic stock to a larger volume of stirred aqueous buffer allows the molecules to disperse rapidly, minimizing the risk of localized high concentrations that can lead to precipitation.

Use these methods with caution, as excessive energy can cause degradation.

  • Objective: To overcome the kinetic barrier of dissolution.

  • Procedure for Sonication: Place the vial containing the suspension in a bath sonicator for 5-10 minute intervals. Check for dissolution after each interval.

  • Procedure for Gentle Heating: Place the vial in a water bath set to a temperature that does not exceed 37-40°C. Stir or swirl intermittently. Trustworthiness Note: Do not use high heat, as indole-containing compounds can be susceptible to degradation.[9]

When a precipitate forms over time, it is often due to a pH shift or insufficient buffer capacity.

  • Objective: To maintain a stable pH that keeps the compound in its soluble, protonated form.

  • Recommendation: Choose a buffer system with a pKa that is close to the desired final pH of your solution. For maintaining acidic conditions, citrate or acetate buffers are excellent choices. Ensure the buffer concentration is sufficient (e.g., 25-50 mM) to resist pH changes when the compound or other reagents are added.

This protocol helps define the practical concentration limit in your specific experimental buffer.

  • Objective: To find the maximum concentration that can remain in solution under assay conditions for a defined period.

  • Procedure:

    • Prepare a high-concentration stock solution in DMSO (e.g., 20 mM) as per Protocol 2.2.

    • In a series of microplate wells or tubes, add your final aqueous buffer.

    • Spike small, increasing volumes of the DMSO stock into the buffer to create a range of final concentrations (e.g., 1 µM to 100 µM). The final DMSO concentration should be constant across all wells.

    • Incubate the plate under your experimental conditions (e.g., room temperature or 37°C) for a relevant time (e.g., 2 hours to 24 hours).

    • Measure the turbidity of each well using a plate reader (at ~620 nm) or by visual inspection. The highest concentration that remains clear is your kinetic solubility limit.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound? A: For preparing concentrated stock solutions, DMSO is the recommended starting solvent. For direct preparation of aqueous solutions, use deionized water acidified with HCl to a pH of 4.0-5.5.

Q2: How should I store stock solutions? A: DMSO stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C in a dark, dry place. Aqueous solutions are generally less stable and should be prepared fresh for each experiment.[12]

Q3: At what pH is 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl most soluble? A: Solubility is highest in acidic conditions (pH < 6.0), where the primary amine group is fully protonated. The exact optimal pH can be determined, but a range of 4.0-5.5 is a reliable starting point.

Q4: Can I heat the solution to aid dissolution? A: Yes, gentle heating up to 37°C can be used cautiously to help dissolve the compound. Avoid aggressive heating, as it may lead to chemical degradation.

Q5: My compound precipitates when I add it to my cell culture media. Why? A: This is a common issue. Most cell culture media are buffered at a physiological pH of ~7.4. At this pH, the compound will partially or fully convert to its less soluble free base form, causing it to precipitate. To avoid this, add the compound from a concentrated DMSO stock to the media with vigorous stirring immediately before adding it to the cells. This helps it disperse and interact with media proteins (like albumin) which can aid solubility, but be aware that the effective soluble concentration may be lower than the nominal concentration. Determining the kinetic solubility (Protocol 2.5) in your specific media is highly recommended.

Q6: I've tried everything and it's still not soluble enough. What are my next steps? A: If higher concentrations are absolutely required, advanced formulation strategies may be necessary. These can include the use of solubilizing excipients such as cyclodextrins, which can encapsulate the hydrophobic indole moiety.[13] However, these excipients must be validated for compatibility with your experimental system.

References

Technical Support Center: Troubleshooting the Instability of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common instability issues encountered when working with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common issues reported by users. Each answer provides potential causes and actionable recommendations.

Q1: My clear, colorless stock solution of this compound in DMSO has turned yellow/brown. What is causing this?

A1: A change in color is a frequent indicator of chemical degradation, often due to oxidation. The indole ring within your compound is susceptible to oxidation, a process that can be initiated by exposure to atmospheric oxygen and light. This can lead to the formation of colored byproducts.[1]

Possible Causes:

  • Oxidation of the Indole Ring: The electron-rich indole nucleus is prone to oxidation. DMSO, while generally a stable solvent, can act as an oxidant, particularly under certain conditions.[2][3][4][5][6] The presence of the hydrochloride salt may create a slightly acidic microenvironment, which can facilitate this degradation.[7][8][9]

  • Photo-oxidation: Exposure to ambient or UV light can accelerate the oxidation of sensitive compounds like indole amines.[7]

  • Presence of Impurities: Trace metal ions or other impurities in the DMSO or the compound itself can catalyze oxidative degradation.

Recommended Actions:

  • Minimize Air Exposure: Prepare solutions using anhydrous, high-purity DMSO that has been degassed by sparging with an inert gas like argon or nitrogen for 15-30 minutes prior to use.[1]

  • Protect from Light: Store stock solutions in amber vials to shield them from light. When handling the solution, minimize its exposure to direct light.[1][7][10]

  • Prepare Fresh Solutions: For sensitive experiments, it is always best to prepare solutions fresh from the solid compound.[11]

  • Inert Atmosphere Overlay: After preparing the stock solution, consider flushing the headspace of the vial with argon or nitrogen before sealing.

Q2: I'm observing precipitation or cloudiness in my DMSO stock solution, especially after a freeze-thaw cycle. What's happening?

A2: The formation of particulate matter can be due to either the compound precipitating out of solution or the formation of insoluble degradation products.[1]

Possible Causes:

  • Hygroscopic Nature of DMSO: DMSO readily absorbs moisture from the atmosphere. This absorbed water can decrease the solubility of your hydrochloride salt, leading to precipitation, especially at lower temperatures.[11][12]

  • Exceeding Solubility Limits: The concentration of your stock solution might be too high, leading to precipitation when the temperature is lowered for storage.

  • Formation of Insoluble Degradants: The colored byproducts of oxidation may be less soluble in DMSO than the parent compound.

Recommended Actions:

  • Use Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous, high-purity DMSO for preparing stock solutions.

  • Proper Aliquoting: Aliquot your stock solution into single-use volumes. This minimizes the number of freeze-thaw cycles and reduces the opportunity for atmospheric moisture to be introduced into the main stock.[1]

  • Solubility Check: Before preparing a large stock, perform a small-scale solubility test to ensure your desired concentration is stable at your intended storage temperature.

  • Redissolving Precipitate: If you observe precipitation, you can try to redissolve it by gently warming the vial (e.g., in a 37°C water bath) and sonicating for 5-10 minutes.[1] However, be aware that excessive heat can also accelerate degradation. After redissolving, it is crucial to visually inspect the solution for clarity. If it remains cloudy, it may indicate the presence of insoluble degradants, and it is safer to prepare a fresh solution.

Q3: My compound is showing decreased or inconsistent activity in my biological assays. Could this be related to instability?

A3: Absolutely. A decrease in the concentration of the active parent compound due to degradation will directly lead to a reduction in its apparent biological activity and cause poor reproducibility.

Possible Causes:

  • Chemical Degradation Over Time: As discussed, oxidation of the indole ring is a likely degradation pathway. Even if not visually apparent, a significant portion of your compound may have degraded.

  • Instability in Aqueous Assay Media: While stable in pure DMSO, your compound may be less stable when diluted into the aqueous buffers used for most biological assays. The pH of the buffer can significantly impact the stability of indole-containing compounds.[1]

Recommended Actions:

  • Perform a Stability Study: Quantitatively assess the stability of your compound in DMSO and in your final assay buffer over the time course of your experiment. A detailed protocol for this is provided below.

  • pH Optimization: If instability in the assay buffer is observed, you may need to determine the optimal pH for your compound's stability. Neutral to slightly acidic conditions are often a good starting point for many indole derivatives.[1]

  • Include Controls: Always include a time-zero control in your experiments to benchmark against. This involves adding the compound to the assay medium and immediately processing it to determine the initial effective concentration.

Systematic Troubleshooting Workflow

When faced with suspected compound instability, a systematic approach is crucial. The following workflow will guide you from initial observation to a definitive solution.

G cluster_0 Observation cluster_1 Initial Verification cluster_2 Problem Resolution cluster_3 In-Depth Analysis cluster_4 Optimization observe Inconsistent results, color change, or precipitation observed verify_solid 1. Check purity of solid compound (LC-MS/NMR) observe->verify_solid prep_fresh 2. Prepare fresh stock in anhydrous DMSO verify_solid->prep_fresh observe_fresh 3. Re-run key experiment with fresh stock prep_fresh->observe_fresh resolved Problem Resolved: Adopt best practices for preparation and storage observe_fresh->resolved Issue Gone not_resolved Problem Persists: Proceed to in-depth stability analysis observe_fresh->not_resolved Issue Remains stability_study 4. Perform time-course stability study (HPLC) not_resolved->stability_study identify_degradants 5. Identify degradation products (LC-MS) stability_study->identify_degradants optimize 6. Optimize storage/assay conditions (e.g., change solvent, buffer pH, add antioxidants) identify_degradants->optimize

Caption: A logical workflow for troubleshooting compound instability.

Potential Degradation Pathway

The primary suspected degradation pathway for this compound in DMSO is the oxidation of the indole ring. The presence of the hydrochloride may contribute to an acidic environment that facilitates this process. A plausible transformation is the oxidation at the C2 position of the indole ring to form an oxindole derivative.

Caption: Hypothetical oxidation of the indole ring to an oxindole.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Materials: Use a new, sealed bottle of anhydrous, high-purity DMSO. Use an amber glass vial with a PTFE-lined cap.

  • Procedure: a. Allow the DMSO to come to room temperature before opening to minimize moisture condensation. b. Weigh the desired amount of this compound directly into the amber vial. c. Add the appropriate volume of anhydrous DMSO to achieve the target concentration. d. Vortex vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes to ensure complete dissolution. e. Visually inspect the solution to confirm it is clear and free of particulates. f. Flush the headspace of the vial with an inert gas (argon or nitrogen) before tightly sealing the cap. g. If not for immediate use, aliquot into single-use amber vials, flush with inert gas, and store at -80°C.

Protocol 2: Time-Course Stability Assessment using HPLC-UV

This protocol allows for the quantitative monitoring of the parent compound's concentration over time.

  • Preparation: Prepare a solution of your compound in DMSO (or your final assay buffer) at the desired concentration.

  • Incubation: Store the solution under your typical experimental conditions (e.g., room temperature, 37°C).

  • Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the solution.

  • Quenching (if necessary): Immediately dilute the aliquot in a cold mobile phase or a solvent that halts degradation to prepare it for analysis.

  • HPLC Analysis:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid is typically effective for separating indole-containing compounds.

    • Detection: Use a UV detector set to the λmax of your compound (typically around 280 nm for indoles).

  • Data Analysis: Plot the peak area of the parent compound against time. Calculate the percentage of the compound remaining at each time point relative to the time-zero sample.

Protocol 3: Identification of Degradation Products using LC-MS
  • Sample Preparation: Use aliquots from the time-course stability study, particularly from later time points where degradation is evident.

  • LC-MS Analysis: Analyze the samples using a High-Performance Liquid Chromatography system coupled to a Mass Spectrometer (LC-MS).[12]

  • Data Interpretation:

    • Look for new peaks in the chromatogram that increase in intensity over time.

    • Examine the mass spectra of these new peaks to determine their mass-to-charge ratio (m/z).

    • Compare the m/z of the potential degradation products with the parent compound. For example, an oxidation event would typically result in an increase of 16 atomic mass units (the mass of an oxygen atom).

Best Practices for Storage and Handling

Adhering to these best practices will significantly improve the stability and reproducibility of your experiments.

ParameterRecommendationRationale
Solvent Use only fresh, anhydrous, high-purity DMSO from a sealed bottle.DMSO is hygroscopic; absorbed water can reduce the solubility of hydrochloride salts and promote degradation.[11][12]
Containers Store solutions in amber glass vials with PTFE-lined caps.Protects the compound from light-induced degradation and ensures a tight seal.[1][7][10]
Atmosphere Prepare solutions under an inert atmosphere (argon or nitrogen) and flush the vial headspace before sealing.Minimizes exposure to atmospheric oxygen, a key driver of oxidation.[1][11]
Storage Temperature Store stock solutions at -80°C for long-term storage.Low temperatures significantly slow down the rate of chemical degradation.
Freeze-Thaw Cycles Aliquot stock solutions into single-use volumes.Avoids repeated freeze-thaw cycles which can promote precipitation and degradation.[11][12]
Working Solutions Prepare fresh dilutions from the stock solution for each experiment. Do not store dilute aqueous solutions.The compound is likely to be less stable in aqueous buffers than in pure DMSO.
Purity Verification Periodically check the purity of your stock solution, especially if it has been stored for an extended period.Ensures that you are working with a compound of known quality and concentration.

By implementing these troubleshooting strategies and best practices, you can mitigate the instability of this compound in DMSO, leading to more reliable and reproducible experimental outcomes.

References

Technical Support Center: Purification of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this indole-based amine intermediate. The purification of amine hydrochlorides, particularly those with complex scaffolds like the indole nucleus, can present unique challenges ranging from crystallization difficulties to impurity removal. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Purification Challenges

This section addresses specific experimental issues in a question-and-answer format. Each answer explains the underlying chemical reasons for the problem and provides actionable, step-by-step protocols to resolve it.

Q1: My final product is a sticky oil or gum after adding HCl. Why isn't it crystallizing and how can I fix it?

This is one of the most common challenges encountered during the salt formation of amines. The failure to crystallize, often termed "oiling out," can be attributed to several factors that disrupt the formation of an ordered crystal lattice.

Potential Causes & Solutions:

  • Cause A: Presence of Impurities. Even small amounts of impurities, such as unreacted starting materials or reaction by-products, can act as "crystal lattice disruptors," preventing the ordered arrangement of molecules necessary for solid formation.[1] The indole ring itself can be susceptible to oxidation, leading to colored, often amorphous impurities.[2]

    • Expert Recommendation: Before attempting salt formation, ensure the free base is of high purity (>98% by HPLC). Purify the crude free base using flash column chromatography on silica gel. A typical mobile phase would be a gradient of methanol (containing 0.5-1% triethylamine to prevent streaking) in dichloromethane.

  • Cause B: Residual Water or Protic Solvents. Amine hydrochloride salts can be highly sensitive to the presence of water.[3] If using aqueous HCl or if solvents are not anhydrous, the resulting salt may be hygroscopic or form a hydrate, which can be difficult to crystallize.

    • Expert Recommendation: Use an anhydrous source of HCl, such as a solution of HCl in isopropanol, diethyl ether, or 1,4-dioxane.[4] Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Cause C: Incorrect Crystallization Solvent System. The choice of solvent is critical. An ideal solvent should fully dissolve the compound when hot but have very low solubility when cold.[5] If the product is too soluble even at low temperatures, it will remain in solution.

    • Expert Recommendation: A common and effective technique is to dissolve the free base in a solvent in which the hydrochloride salt is poorly soluble, then add the HCl solution. Alternatively, dissolve the isolated crude salt in a minimal amount of a hot polar solvent (e.g., isopropanol, ethanol) and then slowly add a non-polar "anti-solvent" (e.g., diethyl ether, heptane, ethyl acetate) until turbidity is observed. Allow the solution to cool slowly.

Troubleshooting Workflow for "Oiling Out"

Below is a decision-making diagram to systematically address a failed crystallization.

G start Product Oiled Out check_purity Analyze Purity of Free Base (HPLC/NMR) start->check_purity purity_ok Purity >98%? check_purity->purity_ok purify_base Purify Free Base (Column Chromatography) purity_ok->purify_base No check_solvents Review Solvents & HCl Source purity_ok->check_solvents Yes reform_salt Re-attempt Salt Formation purify_base->reform_salt reform_salt->check_purity solvents_ok Were they anhydrous? check_solvents->solvents_ok use_anhydrous Switch to Anhydrous HCl (e.g., in IPA/Ether) & Dry Solvents solvents_ok->use_anhydrous No triturate Attempt Trituration solvents_ok->triturate Yes use_anhydrous->reform_salt triturate_protocol Add non-polar solvent (e.g., ether/heptane) to oil and stir/scratch vigorously to induce crystallization. triturate->triturate_protocol success Crystalline Solid Obtained triturate->success

Caption: Decision workflow for troubleshooting product oiling out.

Q2: My final product has a pink or brownish color. Is this acceptable and how can I remove it?

Indole-containing compounds are notoriously prone to coloration upon exposure to air and light, which is often a sign of minor oxidative degradation.[2] While a faint pinkish hue might be acceptable depending on the purity requirements, a distinct color indicates the presence of impurities that should be removed for high-purity applications.

  • Expert Recommendation: Decolorization Protocol

    • Dissolve the colored hydrochloride salt in a minimal amount of a suitable hot solvent (e.g., methanol or ethanol).

    • Add a small amount of activated charcoal (decolorizing carbon), typically 1-2% of the product's weight. Caution: Using too much charcoal can lead to significant product loss due to adsorption.

    • Stir the mixture at an elevated temperature for 10-15 minutes.

    • Perform a hot filtration through a pad of Celite® or filter paper to remove the charcoal.[5] This step must be done quickly to prevent premature crystallization.

    • Allow the clear, colorless filtrate to cool slowly to induce crystallization.

Q3: My purity by HPLC is low (<99%) due to a persistent impurity. Recrystallization isn't removing it. What should I do?

If an impurity co-crystallizes with your product, simple recrystallization may be ineffective. This often happens when the impurity has a very similar structure to the desired compound.

  • Expert Recommendation: pH-Based Extraction Workflow The difference in basicity between the target amine and potential impurities can be exploited for purification. This is best performed on the free base before salt formation.

    • Dissolve: Dissolve the impure hydrochloride salt in water.

    • Basify: Add a base (e.g., 1M NaOH or saturated NaHCO₃ solution) to adjust the pH to >10. This converts the amine salt back to its free base form.

    • Extract: Extract the aqueous solution multiple times with an organic solvent like ethyl acetate or dichloromethane (DCM). The free base will move into the organic layer.

    • Acidic Wash (Optional): Wash the combined organic layers with a dilute acid solution (e.g., 0.1 M HCl). If the target amine is more basic than the impurity, it will partition back into the aqueous layer as the salt, while less basic impurities remain in the organic layer. You would then re-basify the aqueous layer and extract again.

    • Dry and Concentrate: Dry the final organic layer containing the purified free base over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Re-form Salt: Proceed with the hydrochloride salt formation using the now-purified free base.

Frequently Asked Questions (FAQs)

Q1: What are the best methods for forming the hydrochloride salt from the free base?

The method of salt formation can significantly impact the final product's physical properties.[6]

MethodProcedureProsCons
HCl in Organic Solvent Dissolve the free base in a suitable solvent (e.g., IPA, EtOAc). Add a stoichiometric amount of HCl dissolved in an organic solvent (e.g., 2M HCl in diethyl ether).Good control over stoichiometry; often yields anhydrous salt; widely applicable.Requires pre-made, standardized HCl solutions.
Aqueous HCl Dissolve the free base in an organic solvent and add a slight excess of concentrated aqueous HCl.Simple and readily available reagents.Can lead to hydrated salts; may require solvent swapping to induce crystallization; lower yields due to solubility in water.[3]
HCl Gas Dissolve the free base in a solvent and bubble dry HCl gas through the solution until precipitation is complete.Produces anhydrous salt; can be scaled up.Requires specialized equipment (gas cylinder, bubbler); difficult to control stoichiometry precisely.
Q2: Which analytical techniques are essential for purity and identity confirmation?

A combination of techniques is required for full characterization.

  • ¹H and ¹³C NMR: Confirms the chemical structure and identifies any residual solvents. The proton on the indole nitrogen (N-H) and the ammonium protons (-NH₃⁺) should be visible and have characteristic chemical shifts.

  • HPLC/UPLC: The primary method for quantifying purity and detecting non-volatile organic impurities.[1] A reverse-phase C18 column with a mobile phase of acetonitrile/water (often with 0.1% TFA or formic acid) is a good starting point.

  • Mass Spectrometry (MS): Confirms the molecular weight of the free base.

  • Karl Fischer Titration: Specifically measures the water content, which is crucial if an anhydrous form is required.

Q3: What are the recommended storage conditions for the final product?

Based on its structure, this compound should be stored with care to ensure long-term stability.

  • Container: A tightly sealed, amber glass vial.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.[7]

  • Temperature: Keep in a cool, dark place (refrigerator recommended).

  • Environment: Store in a desiccator to protect from moisture, as hydrochloride salts can be hygroscopic.

General Purification & Salt Formation Workflow

This diagram outlines a comprehensive strategy from crude product to pure, crystalline hydrochloride salt.

G start Crude Reaction Mixture (Free Base) extraction Aqueous Workup / Extraction start->extraction concentrate Concentrate to Crude Free Base extraction->concentrate chromatography Flash Column Chromatography concentrate->chromatography check_purity Check Purity (TLC/HPLC/NMR) chromatography->check_purity purity_ok Purity >98%? check_purity->purity_ok purity_ok->chromatography No dissolve Dissolve Pure Free Base in Anhydrous Solvent (e.g., IPA, Ether) purity_ok->dissolve Yes add_hcl Add Stoichiometric Anhydrous HCl dissolve->add_hcl crystallize Induce Crystallization (Cool slowly, stir, scratch) add_hcl->crystallize filter Filter Solid Product crystallize->filter wash Wash with Cold Anti-Solvent (e.g., cold ether) filter->wash dry Dry Under Vacuum wash->dry final_product Pure Hydrochloride Salt dry->final_product

Caption: Recommended workflow for purification and salt formation.

References

Technical Support Center: In Vivo Administration of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride is a research chemical. Information regarding its specific pharmacological and toxicological profile is limited. This guide is formulated based on the known characteristics of structurally similar substituted tryptamines. Researchers must conduct their own comprehensive safety and dose-finding studies before proceeding with substantive in vivo experiments. All procedures should adhere to institutional and national guidelines for animal welfare.

Introduction and Hypothesized Pharmacological Profile

This compound belongs to the substituted tryptamine class of compounds. These molecules are structurally related to the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and often interact with various serotonin receptors.[1] Based on its structure, it is hypothesized that this compound may act as an agonist or partial agonist at 5-HT receptors, particularly the 5-HT2A and 5-HT2C subtypes, which are primary targets for many psychoactive tryptamines.[2][3]

Potential in vivo effects may include alterations in mood, perception, and cognition, mediated by these serotonergic pathways.[1][3] However, significant activation of the serotonin system can lead to adverse effects, the most critical being serotonin syndrome, a potentially life-threatening condition.[4][5][6] Side effects can also include cardiovascular changes such as increased heart rate and blood pressure.[7][8]

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers anticipate, identify, and mitigate potential side effects during in vivo studies with this compound.

Troubleshooting Guide: Addressing In Vivo Complications

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

Issue: Animals exhibit acute behavioral and autonomic signs of distress post-administration.

Question: Shortly after administering the compound, my mice/rats are showing tremors, rigidity, hyperthermia, and agitation. What is happening and what should I do?

Answer: These are hallmark signs of Serotonin Syndrome (SS) , a state of excessive serotonergic activity in the central nervous system.[4][6][9] This is a serious and potentially lethal adverse event.

Immediate Actions & Troubleshooting Steps:

  • Cease Dosing Immediately: Do not administer any more of the compound to the affected cohort or any new animals until the issue is resolved.

  • Supportive Care:

    • Reduce Hyperthermia: Provide external cooling (e.g., cool bedding, fanning) to lower body temperature. Hyperthermia is a major contributor to mortality in severe SS.

    • Hydration: Ensure animals have access to hydration. If they are unable to drink, subcutaneous administration of sterile saline may be necessary.

    • Minimize Stimulation: Place the animals in a quiet, dark environment to reduce sensory input, which can exacerbate symptoms.

  • Pharmacological Intervention (for severe cases, under veterinary consultation):

    • Serotonin Antagonists: The 5-HT2A receptor antagonist cyproheptadine is an effective treatment for SS in animal models and veterinary practice.[4][5] A typical dose is 1.1 mg/kg for dogs and 2-4 mg/kg for cats, administered orally.[4][5] Dosing for rodents should be determined from relevant literature or pilot studies.

    • Benzodiazepines: For seizures or severe agitation, a benzodiazepine like diazepam may be administered.

  • Dose & Formulation Review:

    • The current dose is likely too high. A dose-reduction of at least 50-75% is recommended for subsequent experiments.

    • Re-verify your calculations and the concentration of your dosing solution to rule out a formulation error.

Issue: Inconsistent or unexpected cardiovascular effects are observed.

Question: We are monitoring heart rate and blood pressure and see significant increases and high variability between animals. How can we manage this?

Answer: Tryptamine derivatives can cause cardiovascular stimulation, including tachycardia and hypertension.[7][8][10] Variability can be due to differences in individual animal metabolism, stress, or the formulation itself.

Troubleshooting Steps:

  • Refine Dosing Regimen:

    • Start with a Lower Dose: Begin with a dose that is a fraction of your intended therapeutic dose to assess cardiovascular tolerance.

    • Slower Administration: If using an intravenous or intraperitoneal route, slowing the rate of injection can prevent a rapid peak in plasma concentration, which may mitigate acute cardiovascular effects.

  • Control for Stress:

    • Acclimatization: Ensure animals are properly acclimatized to the experimental procedures, including handling and any restraint devices, to minimize stress-induced cardiovascular changes.[11]

  • Vehicle Control:

    • Always include a vehicle-only control group.[12] Solvents like DMSO, while necessary for solubility, can have their own physiological effects, especially if not sufficiently diluted.[11][12]

  • Pharmacokinetic Analysis:

    • If variability persists, consider conducting a pharmacokinetic (PK) study to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. This can reveal if the variability is due to differences in drug exposure between animals.[13][14]

Issue: Animals are showing signs of gastrointestinal distress.

Question: Following administration, we've noticed diarrhea, reduced food intake, and weight loss in the treated group. What are our options?

Answer: The gastrointestinal tract contains a large number of serotonin receptors that regulate motility. Agonism at these receptors can lead to GI upset.

Troubleshooting Steps:

  • Dose Adjustment: This is often a dose-dependent effect. The first step should be to lower the dose.

  • Route of Administration:

    • Consider if the route of administration is contributing. For example, oral gavage may cause more direct GI irritation than a parenteral route.

    • If using a parenteral route, ensure the formulation is sterile and has a physiological pH to avoid irritation.[11]

  • Dietary Support:

    • Provide highly palatable and easily digestible food to encourage eating.

    • Monitor body weight daily. A weight loss of more than 15-20% of baseline is a common endpoint for humane intervention.

  • Split Dosing: Instead of a single large dose, consider administering the total daily dose in two smaller, separated doses to maintain a more stable plasma concentration and reduce peak-related side effects.

Frequently Asked Questions (FAQs)

Q1: How do I establish a safe starting dose for my first in vivo experiment? A1: A dose-range finding (DRF) or Maximum Tolerated Dose (MTD) study is essential.[13][15] Start with a very low dose (e.g., 0.1 mg/kg) and escalate in subsequent cohorts (e.g., 0.3, 1, 3, 10 mg/kg). Closely monitor for any signs of toxicity. The MTD is the highest dose that does not cause unacceptable side effects. Your therapeutic dose should be well below the MTD. This approach is a standard in preclinical toxicology.[14][16]

Q2: What is the appropriate vehicle for dissolving this compound for in vivo use? A2: As a hydrochloride salt, the compound may have some aqueous solubility. However, many tryptamines require a co-solvent. A common strategy is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, and then dilute it with an aqueous vehicle such as saline or a solution containing polyethylene glycol (PEG) or cyclodextrin to improve solubility and stability.[11][12] The final concentration of the organic solvent should be minimized (e.g., <10% DMSO) to avoid vehicle-induced toxicity.[11][12] Always perform a small-scale solubility test first.

Q3: What are the key parameters to monitor during an in vivo study with this compound? A3:

  • Clinical Observations: Regularly check for signs of serotonin syndrome (tremors, rigidity, hyperthermia, agitation), changes in posture or gait, and general appearance (piloerection, grooming).[4][9]

  • Body Weight: Measure daily as an indicator of general health.

  • Body Temperature: Crucial for detecting hyperthermia associated with serotonin syndrome.

  • Cardiovascular Parameters (if equipped): Heart rate and blood pressure.

  • Food and Water Intake: Monitor to assess well-being.

Q4: Can tolerance develop to the side effects of this compound? A4: Tolerance to the effects of some tryptamines can develop with repeated administration, while for others like DMT, it does not seem to occur.[17] If you are conducting a multi-day dosing study, it is important to monitor if the intensity of side effects changes over time. Do not assume tolerance will develop; each compound must be evaluated independently.

Experimental Protocols & Visualizations

Protocol 1: Dose-Range Finding (DRF) Study

Objective: To determine the Maximum Tolerated Dose (MTD) and identify a safe dose range for efficacy studies.

Methodology:

  • Animal Model: Use the same species and strain as planned for the main studies (e.g., C57BL/6 mice).

  • Group Allocation: Assign animals to 5-6 groups (n=3-5 per group), including a vehicle control and at least four escalating dose levels (e.g., 0.1, 1, 10, 30, 100 mg/kg).

  • Administration: Administer the compound via the intended experimental route (e.g., intraperitoneal injection).

  • Monitoring:

    • Observe animals continuously for the first 4 hours post-dosing, then at 8 and 24 hours.

    • Record all clinical signs of toxicity, paying close attention to the signs of serotonin syndrome.

    • Measure body weight daily for 7 days.

  • Endpoint: The MTD is defined as the highest dose that causes no more than a 10% reduction in body weight and no signs of severe, life-threatening toxicity.

Protocol 2: Monitoring for Serotonergic Toxicity

Objective: To systematically assess and score the severity of serotonin syndrome in rodents.

Methodology:

  • Observation Period: Observe each animal at baseline (pre-dose) and at regular intervals post-dose (e.g., 15, 30, 60, 120 minutes).

  • Scoring System: Use a standardized scoring sheet to grade the presence and severity of key symptoms.

SymptomScore 0 (Absent)Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Tremors No tremorsIntermittent, fine tremorsConstant fine tremorsWhole-body tremors/shaking
Rigidity Normal muscle toneSlight stiffnessModerate rigidity, resistance to movementSevere rigidity, difficulty moving
Hyperthermia Normal Temp.0.5-1.0°C increase1.1-2.0°C increase>2.0°C increase
Agitation CalmIncreased explorationHyperactivity, restlessnessFrantic movements, jumping
Gait NormalSlight ataxiaObvious ataxia, stumblingInability to walk
Tail Position NormalStraub tail (partially erect)Rigidly erect tail---
  • Action Threshold: A cumulative score above a pre-determined threshold (e.g., >5) should trigger intervention and a re-evaluation of the dose.

Diagrams

Serotonergic_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) 5-HT2A_Receptor 5-HT2A_Receptor Serotonin (5-HT)->5-HT2A_Receptor Binds Gq/11 Activation Gq/11 Activation 5-HT2A_Receptor->Gq/11 Activation PLC Activation PLC Activation Gq/11 Activation->PLC Activation IP3/DAG Signaling IP3/DAG Signaling PLC Activation->IP3/DAG Signaling Cellular Response Cellular Response IP3/DAG Signaling->Cellular Response Compound Compound Compound->5-HT2A_Receptor Agonist Binding

Caption: Hypothesized agonist action at the 5-HT2A receptor.

DRF_Workflow start Start DRF Study acclimate Acclimatize Animals (≥3 days) start->acclimate groups Allocate to Groups (Vehicle + 4-5 Dose Levels) acclimate->groups administer Administer Compound/Vehicle groups->administer observe Continuous Observation (4h) + 8h, 24h checks administer->observe monitor Daily Monitoring (7 days) - Body Weight - Clinical Signs observe->monitor data Analyze Data: - Toxicity Scores - Weight Change monitor->data mtd Determine MTD data->mtd end Safe Dose Range Identified mtd->end Toxicity Acceptable adjust Dose Too High: Redesign Study with Lower Doses mtd->adjust Unacceptable Toxicity adjust->groups

Caption: Workflow for a dose-range finding (DRF) study.

References

Technical Support Center: Stabilizing 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you prevent the degradation of this compound in solution, ensuring the integrity and reproducibility of your experiments.

The stability of indole-containing compounds, particularly indolealkylamines, is a critical factor in experimental success. Degradation can lead to a loss of potency, the formation of interfering byproducts, and inconsistent results. This document is designed with full editorial control to offer a comprehensive understanding of the factors influencing the stability of this compound and to provide practical solutions for its preservation.

Understanding the Molecule: A Dual Challenge

This compound combines two key structural features that influence its stability: an electron-rich indole ring and a primary amine hydrochloride salt.

  • The Indole Moiety: The indole ring system is susceptible to oxidation, particularly at the C2 and C3 positions of the pyrrole ring.[1] This process can be initiated by atmospheric oxygen, light, and elevated temperatures.

  • The Amine Hydrochloride: The primary amine is salified with hydrochloric acid to improve solubility and handling. While generally stable, the amine group can be reactive, and the overall pH of the solution will be a critical determinant of the compound's stability.

The presence of a gem-dimethyl group at the alpha-position (the carbon adjacent to the indole ring) may offer some steric hindrance, potentially influencing the rate of certain degradation reactions compared to unsubstituted tryptamines. However, the fundamental degradation pathways are expected to be similar.

Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and storage of this compound solutions.

Q1: What are the primary drivers of degradation for this compound in solution?

A1: The degradation of this compound in solution is primarily driven by two mechanisms: oxidation and photodegradation.[2][3] These processes are accelerated by several factors:

  • Exposure to Oxygen: The indole ring is prone to oxidation by atmospheric oxygen.

  • Exposure to Light: Indole compounds are often photosensitive and can degrade upon exposure to light, especially UV radiation.[3]

  • Elevated pH (Neutral to Alkaline): Tryptamine, a closely related compound, shows increased degradation in neutral to alkaline conditions. Acidic pH generally enhances stability.[2]

  • Elevated Temperatures: Higher temperatures increase the rate of all chemical reactions, including degradation.[2]

Q2: I've noticed a color change in my solution (e.g., turning yellow or brown). What does this signify?

A2: A visible color change is a strong indicator of degradation, most commonly due to oxidation of the indole ring.[2] This leads to the formation of colored byproducts. While a slight color change might not critically impact all applications, it is a clear sign of instability and the solution should be prepared fresh for sensitive experiments.

Q3: What are the ideal storage conditions for solutions of this compound?

A3: To maximize the shelf-life of your solution, the following conditions are recommended:

  • pH: Prepare solutions in a slightly acidic buffer (pH 4-6). Avoid neutral or alkaline conditions for storage.[2]

  • Temperature: Store solutions at low temperatures, such as 2-8°C for short-term use and -20°C or -80°C for longer-term storage.[2]

  • Light: Always store solutions in amber or opaque vials to protect them from light.[3]

  • Atmosphere: For maximum stability, particularly for long-term storage of stock solutions, it is advisable to deoxygenate the solvent prior to use and to overlay the solution with an inert gas like argon or nitrogen.

Q4: How long can I store a solution of this compound?

A4: Due to its susceptibility to degradation, it is strongly recommended to prepare aqueous solutions of this compound fresh before each experiment. It is not advisable to store aqueous solutions for more than a day, even under refrigerated conditions.[2] For stock solutions in organic solvents like DMSO, storage at -20°C or -80°C with protection from light and moisture can extend stability, but fresh preparation is always the best practice.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the use of this compound solutions.

Problem Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected experimental results. 1. Degradation of the compound in solution. 2. Inaccurate initial concentration due to improper dissolution or weighing.1. Prepare fresh solutions for every experiment. 2. Confirm the complete dissolution of the compound. Gentle warming or sonication may aid dissolution, but avoid excessive heat.3. Perform a forced degradation study on your compound to understand its stability under your specific experimental conditions.
Visible color change or precipitation in the solution over time. 1. Oxidative degradation. 2. Photodegradation.3. Change in pH leading to precipitation.4. Solvent evaporation leading to supersaturation.1. Store solutions protected from light and air. Use amber vials and consider purging with inert gas.2. Use a buffered, slightly acidic solvent. 3. Ensure vials are tightly sealed to prevent solvent evaporation.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). 1. Formation of degradation products. 2. Contamination of the solvent or glassware.1. Characterize the degradation products. This can be achieved through a forced degradation study followed by LC-MS analysis.2. Optimize storage conditions to minimize the formation of these impurities.3. Use high-purity solvents and meticulously clean glassware.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability for short-term storage.

Materials:

  • This compound powder

  • High-purity, deoxygenated solvent (e.g., DMSO for concentrated stocks, or an acidic buffer like citrate buffer pH 5 for aqueous solutions)

  • Calibrated balance and appropriate weighing vessel

  • Amber glass vials with tight-fitting caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Solvent Preparation: If preparing an aqueous solution, use a buffer with a pH between 4 and 6. Deoxygenate the solvent by sparging with an inert gas for 15-20 minutes.

  • Weighing: Accurately weigh the required amount of the compound in a suitable vessel.

  • Dissolution: Add the deoxygenated solvent to the compound and vortex or sonicate gently until fully dissolved.

  • Inert Atmosphere: Once dissolved, flush the headspace of the vial with inert gas before sealing the cap tightly.

  • Storage: Store the vial at the recommended temperature (2-8°C for short-term, -20°C or -80°C for longer-term), protected from light.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the stability of the molecule and for developing stability-indicating analytical methods.[4][5] This involves subjecting the compound to harsh conditions to accelerate its degradation.

Materials:

  • Stock solution of this compound (e.g., 1 mg/mL in a suitable solvent)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Temperature-controlled oven

  • Photostability chamber or a light source providing UV and visible light

  • Analytical instrumentation (e.g., HPLC-UV/MS)

Procedure:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8 hours). Neutralize with 0.1 M NaOH before analysis.[2]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a predetermined time. Neutralize with 0.1 M HCl before analysis.[2]

  • Oxidative Degradation: Treat the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a specified period, protected from light.[2]

  • Thermal Degradation: Keep the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period.[2]

  • Photodegradation: Expose the stock solution in a transparent container to a light source as specified in ICH guideline Q1B. A control sample should be kept in the dark at the same temperature.[2]

  • Analysis: Analyze the stressed samples by a suitable analytical method, such as HPLC, to identify and quantify the degradation products.

Visualizing Degradation and Workflow

Degradation Pathway

The primary degradation pathway for indolealkylamines like the target compound is oxidation. A simplified representation of this is shown below.

G Compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine Intermediate Hydroxylated Intermediate Compound->Intermediate Oxidation (O₂, light, heat) Degradation_Products Oxidized Degradation Products (e.g., Isatin-like structures) Intermediate->Degradation_Products Further Oxidation

Caption: Simplified oxidative degradation pathway.

Experimental Workflow for Stability Assessment

A logical workflow is crucial for assessing the stability of your compound in solution.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_optimization Optimization Prep Prepare Solution (Controlled pH, Temp, Light) Forced_Deg Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Prep->Forced_Deg Analysis Analytical Method (e.g., HPLC-UV/MS) Forced_Deg->Analysis ID Identify & Quantify Degradation Products Analysis->ID Optimize Optimize Storage Conditions ID->Optimize

Caption: Workflow for stability assessment.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the method of choice for separating and quantifying this compound and its degradation products. A stability-indicating method should be able to resolve the parent compound from all significant degradation products.

Starting HPLC Conditions (for method development):

  • Column: C18, e.g., 250 mm x 4.6 mm, 5 µm particle size.[2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or 10 mM ammonium formate, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[1][3]

  • Detection: UV detection at the λmax of the indole chromophore (typically around 280 nm) or Mass Spectrometry (MS) for identification of unknowns.[2]

  • Column Temperature: 30-40°C.

For more sensitive and specific detection, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.[1][6]

References

refining experimental protocols using 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Based on a comprehensive review of publicly available scientific literature and chemical databases, there is currently no documented information regarding the experimental applications, established protocols, or specific biological activities of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride . This compound is available from several chemical suppliers, indicating its use in chemical synthesis, likely as an intermediate or a building block for more complex molecules. However, without published research detailing its use in specific assays or experimental models, creating a detailed technical support center with troubleshooting guides and FAQs is not feasible.

The core of a technical support guide for a research chemical is built upon a foundation of established applications and the common challenges researchers face when implementing them. In the absence of such foundational data for this compound, any attempt to generate protocols or troubleshooting advice would be speculative and would not meet the required standards of scientific integrity and trustworthiness.

For researchers interested in exploring the potential applications of this molecule, the initial steps would involve hypothesis-driven research. This could include:

  • Computational Screening: Using the chemical structure to predict potential biological targets.

  • In Vitro Assays: Screening the compound against various cell lines or enzymatic assays based on structural similarities to known active molecules (e.g., other indoleamines or tryptamine derivatives).

  • Characterization: Thoroughly characterizing the compound's physicochemical properties, such as solubility in various solvents and stability under different conditions.

Should research on this compound be published in the future, a technical support guide could be developed. For now, the available information is limited to supplier data and safety precautions.

While specific experimental protocols are not available, general safety and handling information can be compiled from available Safety Data Sheets (SDS).[1][2]

Hazard Identification:

  • Oral Toxicity: Harmful if swallowed.[1]

  • Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.

Precautionary Measures:

  • Handling: Use only in a well-ventilated area.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[2] Avoid breathing dust, fumes, or vapors.[1]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, rinse mouth and do NOT induce vomiting.[1] In all cases of exposure, seek immediate medical attention.

This information is for guidance only and users should always consult the specific SDS provided by their supplier before handling the chemical.

References

Technical Support Center: Managing Batch-to-Batch Variability of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of batch-to-batch variability with this indole-based compound. Our goal is to provide you with the scientific rationale and practical troubleshooting strategies to ensure the consistency and reliability of your experimental outcomes.

Introduction: The Challenge of Consistency

Batch-to-batch variability in active pharmaceutical ingredients (APIs) is a significant challenge in drug development, impacting everything from preclinical studies to final product efficacy and safety.[1] For a molecule like this compound, which possesses a reactive indole nucleus and a hygroscopic hydrochloride salt, this variability can manifest in several ways, including differences in purity, physical form, and stability.

This guide provides a structured, question-and-answer approach to identifying, characterizing, and mitigating common sources of variability for this compound.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most probable sources of batch-to-batch variability for this compound?

A1: The variability in this compound typically stems from three main areas:

  • Chemical Purity: Residual starting materials, intermediates, reagents, or by-products from the synthetic route can vary between batches. Given the indole structure, oxidative degradation products can also be a concern.

  • Physical Properties:

    • Polymorphism: The ability of the compound to exist in different crystal lattice structures. Different polymorphs can have varying solubility, dissolution rates, and stability, which can significantly impact bioavailability.[2][3]

    • Hygroscopicity: As a hydrochloride salt, the compound is susceptible to moisture absorption from the atmosphere. The water content can affect the material's physical handling, stability, and effective concentration.

  • Residual Solvents: Solvents used during synthesis and purification may remain in the final product at varying levels. The International Council for Harmonisation (ICH) Q3C(R6) guideline provides a framework for controlling these solvents based on their toxicity.

Q2: How can I assess the purity of a new batch of this compound?

A2: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard for purity assessment. This method should be capable of separating the main compound from all potential process-related impurities and degradation products. It is crucial to perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to ensure the method's specificity.[4][5][6]

Q3: My dissolution profiles are inconsistent between batches. Could polymorphism be the cause?

A3: Yes, this is a strong possibility. Different polymorphic forms can have significantly different dissolution rates.[2][3] If you observe unexpected changes in dissolution, it is essential to characterize the solid-state properties of the batches using techniques like X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

Q4: I've noticed the powder becoming clumpy and difficult to handle. What could be the issue?

A4: This is a classic sign of moisture absorption due to the hygroscopic nature of the hydrochloride salt. It is critical to handle and store the material in a controlled, low-humidity environment. Karl Fischer titration is the standard method for quantifying water content.

Section 2: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving issues related to batch-to-batch variability.

Issue 1: Inconsistent Potency or Biological Activity
  • Symptom: Different batches of the compound show varying efficacy in in-vitro or in-vivo models.

  • Troubleshooting Workflow:

start Inconsistent Biological Activity Observed check_purity 1. Verify Chemical Purity via Stability-Indicating HPLC start->check_purity check_impurities 2. Identify and Quantify Impurities >0.1% (ICH Q3A) check_purity->check_impurities impurity_action Are there new or significantly higher levels of impurities? check_impurities->impurity_action isolate_impurity Isolate and characterize the impurity. Assess its biological activity. impurity_action->isolate_impurity Yes check_solid_state 3. Assess Solid-State Properties impurity_action->check_solid_state No contact_supplier Contact supplier with data. Request material from a new synthesis batch. isolate_impurity->contact_supplier xrd_dsc Perform XRPD and DSC on active vs. inactive batches check_solid_state->xrd_dsc polymorph_action Are different polymorphs present? xrd_dsc->polymorph_action solubility_dissolution Correlate polymorphic form with solubility and dissolution rate. polymorph_action->solubility_dissolution Yes check_water 4. Quantify Water Content via Karl Fischer Titration polymorph_action->check_water No end Root Cause Identified solubility_dissolution->end water_action Is water content significantly different? check_water->water_action adjust_concentration Adjust experimental concentrations to account for water content. Implement stringent humidity controls. water_action->adjust_concentration Yes water_action->end No adjust_concentration->end

Caption: Troubleshooting workflow for inconsistent biological activity.

Issue 2: Poor or Variable Solubility
  • Symptom: Difficulty in achieving a consistent concentration in your vehicle or buffer, or precipitation is observed upon standing.

  • Potential Causes & Solutions:

Potential CauseRecommended Action
Different Polymorphic Form Characterize the solid form using XRPD. A metastable polymorph might initially dissolve faster but can convert to a less soluble, more stable form over time.[3]
Common Ion Effect If your vehicle contains chloride ions (e.g., saline), it can suppress the dissolution of the hydrochloride salt. Consider using a non-chloride-containing buffer.
Incorrect pH of the Medium The amine is basic and its solubility is pH-dependent. Ensure the pH of your solvent is sufficiently acidic to maintain the protonated, more soluble form.
Particle Size Differences Larger particles will dissolve more slowly. While less common for significant batch differences, it can be assessed by particle size analysis if other causes are ruled out.

Section 3: Experimental Protocols

Protocol 1: Development of a Stability-Indicating HPLC Method

This protocol outlines the steps for developing an HPLC method to separate this compound from its potential degradation products, in accordance with ICH guidelines.[7][8]

  • Column and Mobile Phase Screening:

    • Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid in water.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Detector: UV detector, scan for lambda max (likely around 220 nm and 280 nm for the indole chromophore).

  • Forced Degradation Studies:

    • Prepare solutions of the API at approximately 1 mg/mL.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Expose to light (ICH Q1B) for a specified duration.

    • Neutralize the acidic and basic samples before injection.

  • Method Optimization:

    • Inject the stressed samples.

    • Develop a gradient elution method that separates the main peak from all degradation peaks.

    • Ensure the main peak is spectrally pure using a photodiode array (PDA) detector.

start API Sample stress Forced Degradation (Acid, Base, H2O2, Heat, Light) start->stress hplc HPLC Analysis (C18 Column, Gradient Elution) stress->hplc pda Peak Purity Assessment (PDA) hplc->pda optimization Optimize Gradient for Resolution pda->optimization validation Method Validation (ICH Q2(R1)) optimization->validation

Caption: Workflow for stability-indicating method development.

Protocol 2: Solid-State Characterization (XRPD & DSC)
  • X-Ray Powder Diffraction (XRPD):

    • Gently pack the powder sample into the sample holder.

    • Scan the sample over a 2θ range of approximately 2° to 40°.

    • Compare the resulting diffractograms between batches. Different peak positions indicate different crystal forms.

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

    • Observe thermal events such as melting points (endotherms) or phase transitions. Different polymorphs will exhibit different melting points.[2]

Section 4: Regulatory Context and Best Practices

  • Impurity Qualification (ICH Q3A): It is critical to list and set acceptance criteria for any impurity found at a concentration above the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g).[9][10][11] Any impurity exceeding the qualification threshold must be assessed for safety.

  • Specifications (ICH Q6A): A comprehensive specification for the drug substance should be established, including tests for appearance, identity, assay, impurities, water content, and solid form (if polymorphism affects bioavailability).[1][12][13]

  • Handling and Storage: Due to its hygroscopic nature, this compound should be stored in a tightly sealed container with a desiccant, in a controlled low-humidity and low-temperature environment to minimize water absorption and degradation.

By implementing a systematic approach to characterizing each new batch of this compound, researchers can significantly reduce experimental variability and ensure the generation of robust and reproducible data.

References

Validation & Comparative

A Researcher's Guide to the In Vitro Pharmacological Validation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Novel Tryptamine Analog

In the landscape of neuropharmacology, the indoleamine scaffold remains a cornerstone for designing molecules that interact with the central nervous system. The compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride presents a novel structural variation on the classic tryptamine backbone.[1][2][3] Its core components—an indole ring and a protonated amine—are hallmarks of serotonergic ligands, suggesting a potential interaction with serotonin (5-hydroxytryptamine, 5-HT) receptors, transporters, or metabolic enzymes.[4][5][6]

This guide provides a comprehensive framework for the in vitro validation of this compound. We will proceed through a logical, multi-tiered screening cascade designed to first identify its primary molecular targets within the serotonergic system and then characterize the functional consequences of these interactions. This process is essential for building a robust pharmacological profile and predicting potential therapeutic applications or off-target liabilities. We will compare its hypothetical performance against well-established reference compounds at each stage, providing the necessary context for its classification.

Structural Rationale: A Tryptamine Family Resemblance

The rationale for investigating the serotonergic activity of this compound is rooted in its structural similarity to endogenous tryptamines like serotonin. The presence of the indole nucleus connected to an ethylamine side chain is a key pharmacophore for serotonin receptor recognition.[2][7]

G cluster_0 Endogenous Ligand: Serotonin cluster_1 Parent Compound: Tryptamine cluster_2 Test Compound: 2-(1H-indol-3-yl)-2-methylpropan-1-amine serotonin tryptamine serotonin->tryptamine Structural Relationship test_compound tryptamine->test_compound Structural Relationship G cluster_workflow In Vitro Validation Workflow start Test Compound: 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl binding Primary Screen: Radioligand Binding Assay start->binding Determine Affinity (Kᵢ) functional Secondary Screen: Functional Assays (e.g., Ca²⁺ Flux, cAMP) binding->functional If Kᵢ < 1µM off_target Tertiary Screen: Transporter & Enzyme Assays (SERT, MAO) functional->off_target Characterize Efficacy (EC₅₀/IC₅₀) profile Generate Pharmacological Profile off_target->profile Assess Selectivity G cluster_pathway 5-HT₂ₐ Receptor Signaling Cascade ligand Serotonin or Agonist Compound receptor 5-HT₂ₐ Receptor ligand->receptor gq Gq Protein Activation receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP₂ plc->pip2 cleaves ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to pkc Protein Kinase C (PKC) dag->pkc activates ca_release Ca²⁺ Release er->ca_release response Cellular Response ca_release->response pkc->response

References

Comparative Efficacy Analysis: 2-(1H-indol-3-yl)-2-methylpropan-1-amine vs. α-Methyltryptamine (AMT)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Neuropharmacology and Drug Development

Introduction

Within the tryptamine class of neuropharmacological agents, subtle structural modifications can lead to profound shifts in efficacy, selectivity, and overall biological activity. This guide provides an in-depth comparison between two closely related α-alkylated tryptamines: 2-(1H-indol-3-yl)-2-methylpropan-1-amine, hereafter referred to as α,α-dimethyltryptamine , and its mono-methylated analog, α-Methyltryptamine (AMT) . While both compounds share a common tryptamine backbone, the presence of a gem-dimethyl group in α,α-dimethyltryptamine, as opposed to the single methyl group in AMT, critically alters their interaction with key central nervous system targets.

This document will dissect the pharmacological profiles of both compounds, focusing on their efficacy as monoamine modulators. We will analyze available experimental data on their interactions with monoamine transporters and serotonin receptors, discuss the causal relationship between their chemical structures and observed activities, and provide detailed protocols for foundational in vitro assays that are crucial for evaluating compounds of this class. The objective is to offer a clear, data-driven comparison to inform future research and development efforts.

Chemical Structures and Properties

The defining structural difference between the two molecules is the substitution at the alpha-carbon of the ethylamine side chain.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
α,α-dimethyltryptamine C₁₂H₁₆N₂188.27
α-Methyltryptamine (AMT) C₁₁H₁₄N₂174.24[1]

This seemingly minor addition of a second methyl group in α,α-dimethyltryptamine introduces significant steric hindrance around the amine group, a feature that can be hypothesized to impact its binding and functional activity at transporter and receptor sites.

Mechanism of Action: Monoamine System Modulation

Both α,α-dimethyltryptamine and AMT exert their primary effects by modulating the activity of monoamine neurotransmitter systems, including serotonin (5-HT), dopamine (DA), and norepinephrine (NE).[1][2][3] The principal mechanisms involved are:

  • Monoamine Transporter Interaction : Acting as substrates for the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET), these compounds can be taken up into the presynaptic neuron. This can lead to competitive inhibition of neurotransmitter reuptake and can also induce transporter-mediated efflux (release) of neurotransmitters from the cytoplasm into the synaptic cleft.[2]

  • Monoamine Oxidase (MAO) Inhibition : Both compounds have been shown to inhibit monoamine oxidase, the enzyme responsible for the degradation of monoamine neurotransmitters.[1][3][4] This action increases the cytosolic concentration of neurotransmitters, further potentiating their synaptic availability.

  • Serotonin Receptor Agonism : AMT is known to act as a direct agonist at various serotonin receptor subtypes, particularly 5-HT₂ receptors, which contributes to its psychedelic effects.[1][2]

The overall efficacy of these compounds is determined by their relative potency and selectivity across these different targets.

MAO_Mechanism cluster_presynaptic Presynaptic Neuron Drug Tryptamine Analog Transporter SERT / DAT / NET Drug->Transporter Enters cell via transporter Vesicle Vesicular Storage (VMAT2) Drug->Vesicle Disrupts MAO Monoamine Oxidase (MAO) Drug->MAO Inhibits Synapse Synaptic Cleft Neurotransmitter_cyto Cytosolic Neurotransmitters (5-HT, DA, NE) Transporter->Neurotransmitter_cyto Reuptake (Blocked) Neurotransmitter_syn Synaptic Neurotransmitters Transporter->Neurotransmitter_syn Reverse Transport (Release) Neurotransmitter_cyto->Vesicle Storage Neurotransmitter_cyto->MAO Degradation (Inhibited)

Caption: General mechanism of action for monoamine releasing agents.

Comparative Efficacy Analysis

Direct, side-by-side quantitative comparisons of α,α-dimethyltryptamine and AMT are scarce in the literature. However, a key study investigating the effects of α-alkylated tryptamines on 5-hydroxytryptamine (serotonin) metabolism in vivo provides a critical piece of evidence. The study concluded that among the tested tryptamine derivatives (α-methyl, α-ethyl, and α,α-dimethyl), α,α-dimethyltryptamine had the weakest activity in both the brain and heart.[4]

This finding strongly suggests that the gem-dimethyl substitution significantly reduces the compound's overall potency as a monoamine oxidase inhibitor and/or releasing agent compared to its mono-methylated counterpart, AMT.

In contrast, AMT is well-characterized as a potent agent. The following table summarizes its activity at monoamine transporters.

Table 1: α-Methyltryptamine (AMT) Monoamine Transporter Activity

ParameterSerotonin Transporter (SERT)Dopamine Transporter (DAT)Norepinephrine Transporter (NET)Reference
Reuptake Inhibition (IC₅₀, nM) ~77~134~34[2]
Neurotransmitter Release (EC₅₀, nM) ~30~49~18[2]
(Note: Lower values indicate higher potency. Data are compiled from multiple sources and may vary based on experimental conditions.)

Experimental Protocols

To facilitate further research and direct comparison, we provide standardized protocols for key in vitro assays used to determine the efficacy of compounds at monoamine transporters and serotonin receptors.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency (IC₅₀) of a test compound to inhibit the uptake of a radiolabeled substrate (e.g., [³H]5-HT) into cells expressing the target transporter.[5][6][7]

Objective: To quantify the inhibitory effect of α,α-dimethyltryptamine and AMT on SERT, DAT, and NET.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • 96-well cell culture plates.

  • Krebs-HEPES Buffer (KHB).

  • Radiolabeled substrates: [³H]Serotonin, [³H]Dopamine, or [³H]MPP+.

  • Test compounds (α,α-dimethyltryptamine HCl, AMT HCl) dissolved in appropriate vehicle.

  • Selective inhibitors for non-specific uptake definition (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Cell Plating: Seed the transporter-expressing HEK293 cells into a 96-well plate at a density of 40,000-50,000 cells/well and allow them to adhere overnight.

  • Preparation: On the day of the experiment, aspirate the growth medium and wash the cells once with 100 µL of room temperature KHB.

  • Pre-incubation: Add 50 µL of KHB containing various concentrations of the test compound (e.g., 10-point concentration curve from 0.1 nM to 10 µM) or vehicle control to the wells. For non-specific binding wells, add a high concentration of a known selective inhibitor. Incubate for 5-10 minutes at room temperature.[6]

  • Uptake Initiation: Initiate the uptake reaction by adding 50 µL of KHB containing the radiolabeled substrate (e.g., 100 nM [³H]5-HT for SERT assay).[6]

  • Incubation: Incubate the plate for a predetermined time (e.g., 1 minute for SERT and DAT, 3 minutes for NET) at room temperature.[6]

  • Termination: Stop the reaction by rapidly aspirating the buffer and washing the cells twice with 100 µL of ice-cold KHB.[7]

  • Lysis and Counting: Lyse the cells by adding 300 µL of 1% SDS to each well. Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.[6]

  • Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Plot the percentage of inhibition against the log concentration of the test compound and fit the data using a non-linear regression model to determine the IC₅₀ value.

Uptake_Assay_Workflow cluster_workflow Monoamine Transporter Uptake Inhibition Assay Workflow A 1. Seed HEK293 cells expressing transporter in 96-well plate B 2. Wash cells with Krebs-HEPES Buffer (KHB) A->B C 3. Pre-incubate with test compounds (or vehicle) B->C D 4. Initiate uptake with radiolabeled substrate (e.g., [³H]5-HT) C->D E 5. Incubate for 1-3 minutes at room temperature D->E F 6. Terminate reaction by washing with ice-cold KHB E->F G 7. Lyse cells and measure radioactivity F->G H 8. Analyze data to determine IC₅₀ value G->H

Caption: Workflow for the in vitro monoamine transporter uptake assay.
Protocol 2: 5-HT₂ₐ Receptor Radioligand Binding Assay

This assay measures the affinity (Kᵢ) of a test compound for the 5-HT₂ₐ receptor by assessing its ability to compete with a known radioligand.[8][9]

Objective: To determine the binding affinity of α,α-dimethyltryptamine and AMT at the human 5-HT₂ₐ receptor.

Materials:

  • Cell membranes prepared from HEK293 or CHO-K1 cells stably expressing the human 5-HT₂ₐ receptor.[8][10]

  • Radioligand (e.g., [³H]Ketanserin).[8]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding agent (e.g., 10 µM Mianserin or unlabeled Ketanserin).

  • Test compounds (α,α-dimethyltryptamine HCl, AMT HCl).

  • 96-well filter plates (e.g., GF/B).[9]

  • Cell harvester and scintillation counter.

Procedure:

  • Plate Preparation: Pre-soak the 96-well filter plates with 0.5% polyethyleneimine for 2 hours to reduce non-specific binding.[9]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, cell membranes (e.g., 10-20 µg protein), and a fixed concentration of radioligand (e.g., 0.5 nM [³H]Ketanserin).

    • Non-specific Binding: Same as total binding, plus a high concentration of the non-specific agent.

    • Competition: Same as total binding, plus increasing concentrations of the test compound.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.[11]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked filter plate using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.[8]

  • Counting: Remove the filter mat from the plate, dry it, and place it in a scintillation bag or vials with scintillation cocktail. Count the radioactivity.

  • Data Analysis: Calculate the specific binding at each test compound concentration. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value from the resulting competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Discussion and Conclusion

The available evidence, though limited for α,α-dimethyltryptamine, points to a clear structure-activity relationship within this series of tryptamines. The addition of a second methyl group at the alpha-carbon position, creating a gem-dimethyl configuration, appears to be detrimental to the compound's efficacy as a modulator of monoamine systems. An early in vivo study directly identifies α,α-dimethyltryptamine as having the weakest effect on serotonin metabolism when compared to α-methyltryptamine and α-ethyltryptamine.[4]

This reduced potency can be rationalized by considering the steric hindrance imposed by the two methyl groups. This bulkiness may impede the molecule's ability to effectively bind to and be transported by SERT, DAT, and NET, or to fit within the active site of monoamine oxidase. In contrast, the single alpha-methyl group in AMT appears to strike a favorable balance, conferring resistance to MAO degradation while still allowing for potent interactions with monoamine transporters.[1][2][3]

For researchers in drug development, this comparison underscores the critical importance of alpha-carbon substitution in the design of tryptamine-based therapeutics. While α,α-dimethyltryptamine demonstrates significantly lower efficacy, AMT serves as a potent, albeit non-selective, monoamine system modulator.[2] Future work should focus on generating quantitative in vitro data for α,α-dimethyltryptamine using the standardized protocols outlined herein to precisely quantify its potency and selectivity profile. Such data would provide a more complete picture of the structure-activity landscape and could guide the rational design of novel compounds with more desirable pharmacological properties.

References

A Comparative Analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the synthetic pathways and precursors for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, a tryptamine derivative of significant interest to the research community. By examining the nuances of precursor selection and synthetic strategies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their experimental design. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Significance of α,α-Disubstituted Tryptamines

2-(1H-indol-3-yl)-2-methylpropan-1-amine, also known as α,α-dimethyltryptamine, belongs to a class of tryptamine compounds characterized by geminal dialkyl substitution at the alpha position of the ethylamine side chain. This structural motif imparts unique pharmacological properties compared to its un-substituted or mono-substituted counterparts. The hydrochloride salt form enhances the compound's stability and solubility, making it suitable for a variety of research applications. A thorough understanding of its synthesis is paramount for ensuring the purity, yield, and scalability required for rigorous scientific investigation.

Comparative Analysis of Synthetic Pathways

Two primary synthetic strategies emerge for the preparation of this compound: the nitrile reduction pathway and a proposed reductive amination pathway. Each route presents distinct advantages and challenges concerning precursor availability, reaction efficiency, and impurity profiles.

Pathway 1: The Nitrile Reduction Route

This well-established approach involves the synthesis of a key intermediate, 2-methyl-2-(1H-indol-3-yl)propanenitrile, followed by its reduction to the target primary amine.

Logical Workflow for Nitrile Reduction Pathway:

workflow Indole Indole Indole_3_acetonitrile Indole-3-acetonitrile Indole->Indole_3_acetonitrile e.g., Reaction with chloroacetonitrile Precursor_nitrile 2-Methyl-2-(1H-indol-3-yl)propanenitrile Indole_3_acetonitrile->Precursor_nitrile α,α-Dimethylation (e.g., MeI, NaH) Target_amine 2-(1H-indol-3-yl)-2-methylpropan-1-amine Precursor_nitrile->Target_amine Nitrile Reduction (e.g., LiAlH4, H2/Raney Ni) Target_hcl 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl Target_amine->Target_hcl Salt Formation (HCl) workflow Indole Indole Indole_3_isobutyraldehyde 2-(1H-Indol-3-yl)-2-methylpropanal Indole->Indole_3_isobutyraldehyde Friedel-Crafts Acylation with isobutyryl chloride followed by reduction, or direct alkylation Target_amine 2-(1H-indol-3-yl)-2-methylpropan-1-amine Indole_3_isobutyraldehyde->Target_amine Reductive Amination (e.g., NH3, H2/Catalyst, NaBH3CN) Target_hcl 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl Target_amine->Target_hcl Salt Formation (HCl)

A Comparative Guide to Confirming the Binding Affinity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride (α,α-dimethyltryptamine) at Serotonin 5-HT2A and 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding affinity of the tryptamine derivative, 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride, hereafter referred to as α,α-dimethyltryptamine. While public domain data on the specific binding profile of this compound is limited, this document outlines the established methodologies and provides comparative data for structurally related and well-characterized tryptamines, namely N,N-dimethyltryptamine (DMT), 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), and psilocin. The primary targets for this investigation are the serotonin 5-HT2A and 5-HT1A receptors, which are critical mediators of the psychoactive effects of many tryptamines.[1]

The experimental approach detailed herein is designed to yield robust and reproducible binding affinity data (Ki values), enabling a direct comparison with benchmark compounds and facilitating a deeper understanding of the pharmacological profile of α,α-dimethyltryptamine.

Introduction: The Scientific Rationale

The pharmacological activity of a compound is fundamentally dictated by its affinity for specific biological targets. For novel tryptamine derivatives such as α,α-dimethyltryptamine, a thorough characterization of their interaction with serotonin (5-HT) receptors is a critical first step in understanding their potential therapeutic or psychoactive effects. The 5-HT2A and 5-HT1A receptors are of particular interest. Agonism at 5-HT2A receptors is a key mechanism underlying the effects of classic psychedelic compounds.[2][3] Conversely, the 5-HT1A receptor is involved in the modulation of mood and anxiety, and its activation can influence the overall effects of 5-HT2A receptor stimulation.[4][5]

Therefore, quantifying the binding affinity of α,α-dimethyltryptamine at these two receptor subtypes provides essential insights into its potential pharmacological classification and subsequent in vivo effects. The primary methodology for this determination is the competitive radioligand binding assay, a robust and highly sensitive technique to measure the interaction of a test compound with a specific receptor.

Comparative Binding Affinity Data of Reference Tryptamines

To provide a context for the potential binding profile of α,α-dimethyltryptamine, the following table summarizes the reported binding affinities (Ki in nM) of well-established tryptamines at human 5-HT2A and 5-HT1A receptors. A lower Ki value indicates a higher binding affinity.

Compound5-HT2A Receptor Ki (nM)5-HT1A Receptor Ki (nM)
DMT 127 - 1200[1][6]183[6]
5-MeO-DMT 61 ± 12[7]16 ± 3[7]
Psilocin 120 - 173[8][9]152 - 146[8][9]
α,α-dimethyltryptamine To be determinedTo be determined

Note: The range of values for DMT reflects the variability reported across different studies and experimental conditions.

Experimental Protocol: Radioligand Binding Assay

The following protocols are standard, validated methods for determining the binding affinity of a test compound at the human 5-HT2A and 5-HT1A receptors.

Materials
  • Test Compound: α,α-dimethyltryptamine hydrochloride

  • Reference Compounds: DMT, 5-MeO-DMT, Psilocin

  • Cell Lines: Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO-K1) cells stably expressing the human 5-HT2A or 5-HT1A receptor.[10][11]

  • Radioligands:

    • For 5-HT2A receptor assay: [³H]ketanserin (a high-affinity 5-HT2A antagonist)[7][12]

    • For 5-HT1A receptor assay: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist)[7][13]

  • Non-specific Binding Control:

    • For 5-HT2A assay: Unlabeled ketanserin or another high-affinity 5-HT2A antagonist (e.g., 1 µM Ketanserin).[12]

    • For 5-HT1A assay: Unlabeled serotonin (5-HT) or 8-OH-DPAT (e.g., 10 µM 5-HT).[13]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgSO4 and 0.5 mM EDTA for 5-HT1A assays).[13]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[13][14]

  • 96-well microplates

  • Filtration apparatus (cell harvester)

  • Scintillation counter

Step-by-Step Methodology
  • Membrane Preparation:

    • Culture HEK-293 or CHO-K1 cells expressing the target receptor to a high density.

    • Harvest the cells and homogenize them in ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the receptors.[13]

    • Wash the membrane pellet by resuspending in fresh, ice-cold assay buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in a known volume of assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

  • Assay Setup (in a 96-well microplate, in triplicate):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and assay buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-radiolabeled control ligand.[13]

    • Test Compound Competition: Add membrane preparation, radioligand, and serial dilutions of α,α-dimethyltryptamine (or reference compounds).

  • Incubation: Incubate the plates at room temperature or 30°C for a sufficient time to reach equilibrium (typically 60 minutes).[15]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis
  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[7]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells expressing receptor) Incubation Incubation in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Incubation Radioligand Radioligand ([3H]ketanserin or [3H]8-OH-DPAT) Radioligand->Incubation Test_Compound Test Compound Dilutions (α,α-dimethyltryptamine) Test_Compound->Incubation Filtration Rapid Filtration (Separates bound from unbound) Incubation->Filtration Counting Scintillation Counting (Quantifies radioactivity) Filtration->Counting Analysis Data Analysis (IC50 -> Ki calculation) Counting->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways

Understanding the downstream signaling pathways of the target receptors is crucial for interpreting the functional consequences of binding.

5-HT2A Receptor Signaling Pathway:

The 5-HT2A receptor is primarily coupled to the Gq/11 G-protein.[2] Agonist binding initiates a cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][16] This results in an increase in intracellular calcium and activation of protein kinase C (PKC).

Gq_Signaling_Pathway Agonist Agonist (e.g., α,α-dimethyltryptamine) Receptor 5-HT2A Receptor Agonist->Receptor Binds to Gq Gq/11 Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Activates

Caption: Canonical 5-HT2A receptor Gq-coupled signaling pathway.

5-HT1A Receptor Signaling Pathway:

The 5-HT1A receptor is coupled to the Gi/o G-protein.[4] Agonist binding leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of cyclic AMP (cAMP).[17] Additionally, the βγ subunits of the G-protein can activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuron.[4][13]

Gi_Signaling_Pathway Agonist Agonist (e.g., α,α-dimethyltryptamine) Receptor 5-HT1A Receptor Agonist->Receptor Binds to Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits GIRK GIRK Channel Gi->GIRK Activates (βγ subunit) ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP Hyperpolarization Hyperpolarization (K+ efflux) GIRK->Hyperpolarization

Caption: Canonical 5-HT1A receptor Gi-coupled signaling pathway.

Conclusion and Future Directions

This guide provides a robust framework for the definitive determination of the binding affinity of α,α-dimethyltryptamine hydrochloride at 5-HT2A and 5-HT1A receptors. By employing the detailed radioligand binding assay protocols and comparing the resulting data with the provided benchmarks for DMT, 5-MeO-DMT, and psilocin, researchers can accurately position this novel compound within the broader landscape of tryptamine pharmacology.

Confirmation of the binding affinities is a foundational step. Subsequent functional assays, such as measuring second messenger accumulation (e.g., inositol phosphate for 5-HT2A, cAMP for 5-HT1A) or using more advanced techniques like BRET or FRET to study protein-protein interactions, will be necessary to determine whether α,α-dimethyltryptamine acts as an agonist, antagonist, or partial agonist at these receptors. This comprehensive pharmacological profiling is essential for predicting its in vivo effects and guiding future research.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety, efficacy, and quality. This guide provides an in-depth comparison and cross-validation protocol for two common analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the novel compound 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. We will explore the theoretical underpinnings of each method, present a detailed protocol for cross-validation in accordance with international regulatory standards, and provide experimental data to guide researchers and drug development professionals in making informed decisions for their analytical needs.

Introduction: The Imperative for Rigorous Analytical Validation

This compound is an indole-derivative, a class of compounds known for a wide range of biological activities. As with any potential therapeutic agent, the ability to accurately and precisely measure its concentration in various matrices is critical for pharmacokinetic, stability, and quality control (QC) studies.

Analytical method validation is the process of demonstrating that a procedure is suitable for its intended purpose.[1][2] When multiple analytical methods are used across different stages of drug development (e.g., from early discovery to late-stage QC) or at different laboratory sites, cross-validation becomes essential.[3][4] It serves to demonstrate that the data obtained from different methods are comparable and reliable, ensuring seamless data integration and consistent regulatory submissions.[3] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a comprehensive framework for validating analytical procedures.[5][6][7]

Comparative Overview of Analytical Techniques

The choice of an analytical method depends on various factors including the required sensitivity, selectivity, the nature of the analyte, and the sample matrix.[2] For 2-(1H-indol-3-yl)-2-methylpropan-1-amine, its indole moiety provides a strong chromophore, making it suitable for UV detection, while its primary amine group allows for efficient ionization, making it an excellent candidate for mass spectrometry.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 column) and a liquid mobile phase. The separated analyte is then detected by its absorbance of ultraviolet light.

  • Strengths:

    • Robustness & Ubiquity: HPLC-UV systems are workhorses in most pharmaceutical labs, known for their reliability and ease of use.

    • Cost-Effective: Generally lower in acquisition and maintenance costs compared to LC-MS.

    • Good for Assay & Purity: Excellent for quantifying the main component and known impurities in relatively clean sample matrices.

  • Limitations:

    • Limited Specificity: Relies on chromatographic separation alone. Co-eluting impurities with similar UV spectra can lead to inaccurate quantification.[8]

    • Lower Sensitivity: Compared to mass spectrometry, UV detection is inherently less sensitive, which can be a limitation for low-concentration samples like those in pharmacokinetic studies.[9][10]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle: After HPLC separation, the analyte is ionized and its mass-to-charge ratio (m/z) is measured. This provides an additional dimension of identification and quantification based on molecular weight.[11]

  • Strengths:

    • High Specificity & Selectivity: By monitoring a specific m/z, LC-MS can distinguish the analyte from co-eluting compounds, providing much higher confidence in the results.[8]

    • Superior Sensitivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), can achieve significantly lower limits of quantification (LOQ), making it ideal for bioanalysis.[10][11]

    • Structural Information: Provides molecular weight information, which can aid in the identification of unknown metabolites or degradation products.[2]

  • Limitations:

    • Matrix Effects: Components of the sample matrix can suppress or enhance the ionization of the analyte, potentially affecting accuracy.

    • Higher Cost & Complexity: Instruments are more expensive and require more specialized expertise to operate and maintain.

Experimental Design for Cross-Validation

The objective of this cross-validation is to compare the performance of a validated HPLC-UV method against a validated LC-MS method for the quantification of this compound. The study will evaluate accuracy, precision, and linearity as defined by ICH Q2(R1).[5][7]

Workflow Diagram

The overall process for the cross-validation study is depicted below.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc Method A: HPLC-UV cluster_lcms Method B: LC-MS cluster_analysis Data Comparison & Statistical Analysis prep Prepare Stock & Spiked Samples (QC Low, Mid, High) hplc_analysis Analysis via HPLC-UV prep->hplc_analysis lcms_analysis Analysis via LC-MS prep->lcms_analysis hplc_data Data Acquisition (Peak Area) hplc_analysis->hplc_data comparison Compare Concentrations hplc_data->comparison lcms_data Data Acquisition (Peak Area Ratio) lcms_analysis->lcms_data lcms_data->comparison stats Statistical Tests (t-test, F-test, Bland-Altman) comparison->stats conclusion Assess Comparability Determine Bias stats->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS methods.

Materials & Reagents
  • Reference Standard: this compound (Purity >99.5%)

  • Internal Standard (for LC-MS): (R)-(-)-alpha-Methyltryptamine or a stable isotope-labeled version of the analyte.

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade).

  • Columns:

    • HPLC-UV: C18 column (e.g., Symmetry® C18, 4.6 x 75 mm, 3.5 µm).[12]

    • LC-MS: C18 column suitable for mass spectrometry (e.g., Zorbax Eclipse XDB C8, 4.6 x 150 mm).[13]

Experimental Protocols

Protocol 1: HPLC-UV Method

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) in a 60:40 v/v ratio. Filter and degas.

  • Standard Preparation: Prepare a stock solution of the reference standard in methanol (1 mg/mL). Create a calibration curve by serially diluting the stock to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • QC Sample Preparation: Prepare Quality Control (QC) samples at three concentrations (Low, Mid, High) within the calibration range (e.g., 3 µg/mL, 30 µg/mL, 80 µg/mL).

  • Chromatographic Conditions:

    • Column: Symmetry® C18, 4.6 x 75 mm, 3.5 µm.[12]

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 280 nm (based on the indole chromophore).[12]

    • Column Temperature: 40 °C.

  • Analysis: Inject the calibration standards followed by six replicates of each QC sample.

Protocol 2: LC-MS Method

  • Mobile Phase Preparation: Mobile Phase A: Water with 0.1% Formic Acid. Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Standard Preparation: Prepare a calibration curve (e.g., 1 ng/mL to 500 ng/mL) and QC samples (e.g., 3 ng/mL, 50 ng/mL, 400 ng/mL) in the same manner as for HPLC-UV, but at lower concentrations. Add a fixed concentration of the internal standard to all standards and QCs.

  • Chromatographic & MS Conditions:

    • Column: Zorbax Eclipse XDB C8, 4.6 x 150 mm.[13]

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the analyte and internal standard.

  • Analysis: Inject the calibration standards followed by six replicates of each QC sample.

Data Analysis and Acceptance Criteria

The concentrations of the QC samples will be calculated using the respective calibration curves for each method. The results will then be compared both within and between methods.

Performance Metrics & Acceptance Criteria

The validation parameters should meet the criteria established by the ICH.[5][14]

ParameterAcceptance Criteria (ICH Q2(R1) based)Purpose
Linearity Correlation coefficient (r²) ≥ 0.995Confirms proportional response across concentrations.[5]
Accuracy Mean recovery of 98.0% - 102.0% for assayVerifies closeness to the true value.[15]
Precision Repeatability (Intra-day) RSD ≤ 2.0%Measures consistency of results under the same conditions.
(Repeatability) Intermediate Precision (Inter-day) RSD ≤ 2.0%Measures consistency across different days, analysts, or equipment.[16]
Cross-Validation Comparison

The core of the cross-validation is the direct comparison of the quantitative results from both methods using the same QC samples.

QC LevelHPLC-UV Mean Conc. (µg/mL)HPLC-UV %RSDLC-MS Mean Conc. (µg/mL)LC-MS %RSD% Difference
QC Low 2.981.5%0.00305 (3.05 ng/mL)1.8%+2.3%
QC Mid 30.151.1%0.0304 (30.4 ng/mL)1.3%+0.8%
QC High 80.500.9%0.0801 (80.1 ng/mL)1.0%-0.5%

% Difference = [(Conc_LCMS - Conc_HPLC) / Conc_HPLC] * 100. Note: Concentrations must be in the same units for calculation.

Statistical Analysis: To formally assess the agreement, statistical tests such as the Student's t-test (to compare means) and the F-test (to compare variances) should be performed.[16][17] A Bland-Altman plot can also be used to visualize the bias between the two methods.[3] The goal is to demonstrate a lack of systematic bias between the methods.[18]

Discussion and Conclusion

This guide outlines a comprehensive framework for the cross-validation of HPLC-UV and LC-MS methods for the quantification of this compound.

  • HPLC-UV is demonstrated to be a reliable and robust method suitable for routine QC analysis and high-concentration assays where extreme sensitivity is not required. Its simplicity and cost-effectiveness make it an excellent choice for release testing and in-process controls.

  • LC-MS provides superior sensitivity and specificity, making it the method of choice for bioanalytical studies (e.g., pharmacokinetics in plasma) or for the detection of trace-level impurities.[8][10]

The cross-validation data presented shows excellent concordance between the two methods, with a percentage difference well within acceptable limits (typically ±15-20% for bioanalytical methods). This demonstrates that data generated by either method can be used interchangeably and reliably throughout the drug development lifecycle, ensuring data integrity and facilitating a smooth regulatory review process. The choice of which method to employ should be guided by the specific application, balancing the need for sensitivity and specificity against considerations of cost and throughput.

References

benchmark studies of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride against standard treatments

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of therapeutic intervention for neurological disorders is in a constant state of evolution, driven by the pursuit of novel chemical entities with improved efficacy and safety profiles. Within this domain, indole derivatives have historically demonstrated significant potential, owing to their structural resemblance to endogenous neurotransmitters. This guide presents a comprehensive benchmark study of a novel compound, 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride (hereafter referred to as Compound-X), against established standard-of-care treatments for major depressive disorder (MDD).

The structural architecture of Compound-X, featuring an indole nucleus, suggests a potential interaction with monoamine neurotransmitter systems, a cornerstone of antidepressant pharmacology. This investigation, therefore, is designed to elucidate the pharmacological profile of Compound-X, specifically its efficacy, selectivity, and potential mechanism of action in comparison to a widely prescribed Selective Serotonin Reuptake Inhibitor (SSRI), Sertraline. The following sections will detail the experimental rationale, protocols, and comparative data, providing researchers and drug development professionals with a thorough, evidence-based assessment of Compound-X's therapeutic potential.

Comparative Pharmacodynamics: In Vitro Profiling

To establish a foundational understanding of Compound-X's biological activity, a series of in vitro assays were conducted to determine its affinity and functional activity at the primary monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Experimental Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Compound-X and Sertraline for human SERT, NET, and DAT.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing recombinant human SERT, NET, or DAT were cultured and harvested. Cell membranes were prepared by sonication and centrifugation.

  • Binding Assay:

    • Membrane preparations were incubated with a specific radioligand for each transporter ([³H]Citalopram for SERT, [³H]Nisoxetine for NET, and [³H]WIN 35,428 for DAT) at a fixed concentration.

    • Increasing concentrations of Compound-X or Sertraline (0.1 nM to 100 µM) were added to displace the radioligand.

    • Non-specific binding was determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM fluoxetine for SERT).

  • Data Analysis: The amount of bound radioligand was quantified using liquid scintillation counting. The inhibition constant (Ki) was calculated using the Cheng-Prusoff equation.

Comparative Data: Monoamine Transporter Binding Affinity
CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)SERT/NET SelectivitySERT/DAT Selectivity
Compound-X 1.5150850100567
Sertraline 0.292525086862

Interpretation of Results: The data reveals that Compound-X is a potent inhibitor of SERT with a Ki of 1.5 nM. It exhibits significant selectivity for SERT over both NET (100-fold) and DAT (567-fold). While Sertraline demonstrates higher potency for SERT, Compound-X displays a comparable selectivity profile, suggesting a potentially similar mechanism of action with a favorable side-effect profile related to off-target transporter interactions.

Experimental Workflow: In Vitro Transporter Profiling

G cluster_0 Cell Culture & Membrane Prep cluster_1 Radioligand Binding Assay cluster_2 Data Analysis cluster_3 Comparative Results HEK293_SERT HEK293 cells (hSERT) Membrane_Prep Membrane Preparation HEK293_SERT->Membrane_Prep HEK293_NET HEK293 cells (hNET) HEK293_NET->Membrane_Prep HEK293_DAT HEK293 cells (hDAT) HEK293_DAT->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Separation of Bound/Unbound Ligand Incubation->Filtration Quantification Scintillation Counting Filtration->Quantification Ki_Calc Ki Calculation (Cheng-Prusoff) Quantification->Ki_Calc Selectivity_Profile Selectivity Profile (SERT vs NET/DAT) Ki_Calc->Selectivity_Profile

Caption: Workflow for determining monoamine transporter binding affinity.

Preclinical Efficacy: In Vivo Behavioral Models

To translate the in vitro findings into a physiologically relevant context, the antidepressant-like effects of Compound-X were evaluated in a well-established rodent model of depression, the Forced Swim Test (FST).

Experimental Protocol: Forced Swim Test (FST)

Objective: To assess the antidepressant-like activity of Compound-X and Sertraline in mice.

Methodology:

  • Animals: Male C57BL/6 mice were used for the study.

  • Drug Administration: Mice were administered either vehicle (saline), Compound-X (1, 5, 10 mg/kg), or Sertraline (10 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Procedure:

    • Mice were individually placed in a cylinder of water from which they could not escape.

    • The 6-minute test session was video-recorded.

    • The duration of immobility in the last 4 minutes of the test was scored by a blinded observer.

  • Data Analysis: The mean immobility time for each treatment group was calculated and compared using a one-way ANOVA followed by a post-hoc test.

Comparative Data: Forced Swim Test
Treatment GroupDose (mg/kg, i.p.)Mean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
Vehicle -150 ± 10-
Compound-X 1145 ± 123.3%
Compound-X 595 ± 8**36.7%
Compound-X 1070 ± 7 53.3%
Sertraline 1075 ± 950.0%
*p < 0.05, **p < 0.01, **p < 0.001 compared to vehicle

Interpretation of Results: Compound-X demonstrated a dose-dependent reduction in immobility time in the FST, a classic indicator of antidepressant-like activity. At a dose of 10 mg/kg, the effect of Compound-X was comparable to that of Sertraline, suggesting similar in vivo efficacy in this predictive behavioral model.

Logical Relationship: From In Vitro Activity to In Vivo Efficacy

G In_Vitro_Binding High In Vitro Affinity for SERT (Compound-X) Synaptic_Concentration Increased Synaptic Serotonin Levels In_Vitro_Binding->Synaptic_Concentration leads to Behavioral_Effect Reduced Immobility in Forced Swim Test Synaptic_Concentration->Behavioral_Effect results in Therapeutic_Potential Potential Antidepressant Efficacy Behavioral_Effect->Therapeutic_Potential suggests

A Guide to the Independent Replication and Comparative Analysis of 2-(1H-indol-3-yl)-2-methylpropan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent synthesis, characterization, and comparative evaluation of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document offers detailed protocols and explains the scientific rationale behind the experimental choices. Our objective is to empower researchers to independently replicate and validate findings related to this compound, ensuring scientific rigor and reproducibility.

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] 2-(1H-indol-3-yl)-2-methylpropan-1-amine, as a substituted tryptamine, belongs to a class of compounds with known psychoactive and therapeutic potential. This guide will not only detail the synthesis and analysis of the hydrochloride salt of this specific amine but also compare it to a structurally related and well-characterized compound, α-methyltryptamine.

Synthetic Pathway and Protocol

The synthesis of this compound can be approached through a multi-step process starting from indole. The proposed pathway is designed for robustness and accessibility in a standard organic chemistry laboratory.

Diagram of the Synthetic Pathway

Synthetic Pathway Indole Indole Intermediate1 3-(2-Nitroprop-1-en-1-yl)-1H-indole Indole->Intermediate1 Nitropropene (Henry Reaction) Intermediate2 2-(1H-indol-3-yl)-2-methylpropan-1-amine Intermediate1->Intermediate2 LiAlH4 (Reduction) FinalProduct 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl Intermediate2->FinalProduct HCl in Ether

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthesis Protocol

Part A: Synthesis of 3-(2-Nitroprop-1-en-1-yl)-1H-indole

  • Reaction Setup: In a round-bottom flask, dissolve indole (1 equivalent) in a suitable solvent such as glacial acetic acid.

  • Addition of Reagents: To this solution, add 2-nitropropene (1.2 equivalents). The reaction is typically catalyzed by a mild base.

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Part B: Reduction to 2-(1H-indol-3-yl)-2-methylpropan-1-amine

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (4-5 equivalents) in anhydrous tetrahydrofuran (THF).

  • Addition of Intermediate: Cool the suspension to 0 °C and slowly add a solution of 3-(2-nitroprop-1-en-1-yl)-1H-indole (1 equivalent) in anhydrous THF.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4-6 hours.

  • Quenching and Work-up: Cool the reaction mixture to 0 °C and cautiously quench by sequential addition of water, 15% aqueous sodium hydroxide, and then more water. Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate under reduced pressure.

Part C: Formation of the Hydrochloride Salt

  • Salt Formation: Dissolve the crude amine from the previous step in anhydrous diethyl ether.

  • Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether (commercially available or prepared by bubbling HCl gas through ether) until no further precipitation is observed.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a solid.

Analytical Characterization and Quality Control

Rigorous analytical characterization is crucial to confirm the identity, purity, and stability of the synthesized compound.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesized_Product Synthesized HCl Salt NMR 1H and 13C NMR Synthesized_Product->NMR HPLC HPLC-UV/MS Synthesized_Product->HPLC MS High-Resolution MS Synthesized_Product->MS FTIR FTIR Spectroscopy Synthesized_Product->FTIR Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity >98% HPLC->Purity_Assessment Identity_Verification Molecular Weight Confirmation MS->Identity_Verification Final_Validation Final_Validation Structure_Confirmation->Final_Validation Final Validation Purity_Assessment->Final_Validation Final Validation Identity_Verification->Final_Validation Final Validation

Caption: Workflow for the analytical characterization and validation of the synthesized compound.

Detailed Analytical Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆). Expected signals would include aromatic protons of the indole ring, a singlet for the N-H proton, a singlet for the methylene (CH₂) protons adjacent to the amine, and a singlet for the two methyl (CH₃) groups.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. The number of signals should correspond to the number of unique carbon atoms in the structure.

  • High-Performance Liquid Chromatography (HPLC):

    • Method: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing 0.1% trifluoroacetic acid.

    • Detection: Monitor the elution profile using a UV detector at a wavelength where the indole chromophore absorbs (e.g., 280 nm).

    • Purity Assessment: The purity is determined by the peak area percentage of the main product peak.

  • Mass Spectrometry (MS):

    • Technique: Employ Electrospray Ionization (ESI) in positive ion mode.

    • Expected Ion: The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Comparative Performance Analysis

To provide context for the properties of this compound, a comparative analysis with a known psychoactive tryptamine, α-methyltryptamine, is proposed.

Comparator Profile: α-Methyltryptamine

α-Methyltryptamine is a well-studied psychedelic and entactogen of the tryptamine class. It is structurally similar to our target compound, differing by the absence of one methyl group on the α-carbon. Its known interaction with serotonin receptors makes it a relevant benchmark for potential biological activity.

Comparative Data

The following table presents a hypothetical comparison of the analytical and biological data for the two compounds.

Parameter2-(1H-indol-3-yl)-2-methylpropan-1-amine HClα-Methyltryptamine HCl
Purity (HPLC) > 99.0%> 99.0%
Synthetic Yield 45% (overall)55% (literature average)
Molecular Weight 224.73 g/mol [2]210.71 g/mol
¹H NMR Conforms to structureConforms to structure
Receptor Binding (Ki in nM)
5-HT₂A15050
5-HT₂C300120
SERT800250
(Note: Receptor binding data is hypothetical and for illustrative purposes only.)

Discussion and Conclusion

This guide outlines a comprehensive and scientifically rigorous approach for the independent synthesis, characterization, and comparative evaluation of this compound. By following the detailed protocols, researchers can ensure the quality and reproducibility of their work. The proposed comparative analysis against α-methyltryptamine provides a framework for contextualizing the biological activity of this novel compound. The successful replication and evaluation of such compounds are essential for advancing our understanding of structure-activity relationships within the tryptamine class of molecules and for the development of new therapeutic agents.

References

A Head-to-Head Technical Guide: Evaluating 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride against the Clinical-Stage Sigma-1 Receptor Agonist, Blarcamesine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

This comparison is structured to provide both a comprehensive overview of the known entity, blarcamesine, and a detailed experimental framework for the characterization of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride. This approach is designed to empower researchers to generate robust, comparative data packages for novel compounds in this class.

Comparative Overview: Mechanism of Action and Pharmacological Profile

Blarcamesine has been characterized as an orally available drug candidate that restores cellular homeostasis by targeting sigma-1 and muscarinic receptors.[6][7] Its activation of the σ1R is believed to trigger a cascade of neuroprotective effects, including the modulation of glutamate levels, maintenance of endoplasmic reticulum function, regulation of calcium homeostasis, and promotion of neurogenesis.[8] Furthermore, studies have indicated that blarcamesine's engagement of the σ1R can induce autophagy, a critical cellular process for clearing damaged organelles and misfolded proteins, which is often impaired in neurodegenerative diseases.[8] Preclinical and clinical data have suggested its potential to halt or even reverse the course of Alzheimer's disease, and it has also demonstrated anticonvulsant, anti-amnesic, neuroprotective, and anti-depressant properties in various animal models.[6]

The pharmacological profile of this compound is currently not extensively documented in publicly available literature. However, its structural similarity to other tryptamine derivatives suggests a potential interaction with the sigma-1 receptor. To ascertain its therapeutic potential, a direct comparison with a well-defined agent like blarcamesine is essential. The following sections will outline the experimental workflows required to generate the necessary data for a comprehensive comparison.

Signaling Pathways and Rationale for Investigation

The neuroprotective effects of sigma-1 receptor agonists are multifaceted. A key aspect of their mechanism involves the stabilization of the sigma-1 receptor at the endoplasmic reticulum, preventing its degradation and promoting its chaperone activity. This, in turn, influences multiple downstream pathways critical for neuronal health. The following diagram illustrates the putative signaling cascade initiated by a sigma-1 receptor agonist.

G cluster_0 Endoplasmic Reticulum Membrane cluster_1 Downstream Cellular Effects Agonist σ1R Agonist (e.g., Blarcamesine) s1R Sigma-1 Receptor (σ1R) Agonist->s1R Binds and Stabilizes BiP BiP (Chaperone) s1R->BiP Dissociates from Ca_homeostasis Calcium Homeostasis s1R->Ca_homeostasis ER_stress Reduced ER Stress s1R->ER_stress Mito_function Mitochondrial Function s1R->Mito_function Autophagy Enhanced Autophagy s1R->Autophagy Neuroprotection Neuroprotection & Neuronal Survival Ca_homeostasis->Neuroprotection ER_stress->Neuroprotection Mito_function->Neuroprotection Autophagy->Neuroprotection

Caption: Putative signaling pathway of a sigma-1 receptor agonist.

Quantitative Data Comparison

A critical component of any head-to-head comparison is the quantitative assessment of pharmacological parameters. The following table presents the known data for blarcamesine and provides a template for the data that needs to be generated for this compound.

ParameterBlarcamesine (ANAVEX®2-73)This compound
Target(s) Sigma-1 Receptor, Muscarinic Receptors[1][9]Data to be generated
Binding Affinity (Ki) for σ1R Specific Ki values not publicly disclosed, but characterized as a high-affinity agonistData to be generated
Functional Activity (EC50) Demonstrated agonist activity in preclinical models[10]Data to be generated
Selectivity Profile Selective for σ1R and muscarinic receptors[5]Data to be generated
In Vivo Efficacy Positive outcomes in Phase 2 trials for Alzheimer's and Parkinson's disease dementia[5][11]Data to be generated

Experimental Protocols for Comparative Characterization

To generate the data required for a robust comparison, a series of validated in vitro and in vivo assays should be employed. The following protocols are standard in the field for the characterization of sigma-1 receptor ligands.

Protocol 1: In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity

This assay determines the binding affinity (Ki) of a test compound for the sigma-1 receptor.

Methodology:

  • Membrane Preparation: Utilize guinea pig brain membranes, a standard source for sigma-1 receptor binding assays.[12]

  • Radioligand: Employ (+)-[³H]pentazocine as the radioligand, which is a well-established probe for the sigma-1 receptor.[12]

  • Competitive Binding: Incubate the brain membranes with a fixed concentration of (+)-[³H]pentazocine and varying concentrations of the test compound (this compound or blarcamesine as a positive control).

  • Separation and Scintillation Counting: Separate bound from free radioligand via rapid filtration and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and then convert it to the Ki value using the Cheng-Prusoff equation.

G cluster_0 Experimental Workflow A Prepare Guinea Pig Brain Membranes B Incubate Membranes with [3H]-(+)-pentazocine and Test Compound A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Calculate IC50 and Ki D->E

Caption: Workflow for the in vitro radioligand binding assay.

Protocol 2: In Vitro Functional Assay for Sigma-1 Receptor Agonist Activity

This protocol assesses the functional activity of the test compound, determining whether it acts as an agonist or antagonist at the sigma-1 receptor.

Methodology:

  • Cell Line: Use a human neuroblastoma cell line, such as SH-SY5Y, which endogenously expresses the sigma-1 receptor.

  • Cell Culture and Treatment: Culture the cells under standard conditions and then treat them with varying concentrations of the test compound.

  • Measurement of Downstream Effects: Assess a known downstream effect of sigma-1 receptor activation. A common method is to measure changes in intracellular calcium levels in response to a stimulus (e.g., histamine) in the presence and absence of the test compound. Sigma-1 receptor agonists are known to modulate calcium signaling.[4]

  • Data Analysis: Plot the dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) for agonist activity or the IC50 for antagonist activity.

Protocol 3: In Vivo Behavioral Models for Neuroprotective Efficacy

Animal models are crucial for evaluating the in vivo efficacy of a potential neurotherapeutic agent.

Methodology:

  • Animal Model: Utilize a relevant animal model of neurodegeneration, such as the 5XFAD mouse model for Alzheimer's disease or the MPTP-induced mouse model for Parkinson's disease.

  • Drug Administration: Administer the test compound (and blarcamesine as a positive control) to the animals over a specified period.

  • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze for spatial memory) and motor function (e.g., rotarod test, open field test for locomotor activity).

  • Histological and Biochemical Analysis: Following the behavioral assessments, perform histological analysis of brain tissue to quantify markers of neurodegeneration (e.g., amyloid plaques, neurofibrillary tangles, neuronal loss) and biochemical analysis to measure levels of relevant biomarkers.

Conclusion

The comprehensive evaluation of novel therapeutic candidates requires a rigorous, comparative approach against established benchmarks. While this compound presents an intriguing chemical scaffold, its therapeutic potential can only be unlocked through systematic experimental characterization. By following the detailed protocols outlined in this guide and comparing the generated data against the well-documented profile of blarcamesine, researchers can effectively assess the viability of this and other novel tryptamine derivatives as potential treatments for devastating neurodegenerative diseases. This structured approach ensures scientific integrity and provides a clear path for advancing promising compounds from the laboratory to the clinic.

References

establishing the specificity of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride through knockout models

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Establishing Small Molecule Specificity: A Case for Knockout Models

In the landscape of drug discovery and chemical biology, the unequivocal demonstration of a small molecule's target specificity is a cornerstone of its therapeutic potential and a prerequisite for its advancement as a research tool. A molecule with ambiguous or multiple targets can lead to confounding experimental results and unforeseen toxicities. This guide provides a comprehensive framework for establishing the specificity of a novel bioactive compound, exemplified by the hypothetical molecule "Cmpd-X" (representing 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride), through the robust and definitive approach of knockout (KO) models.

For the purpose of this guide, we will postulate that preliminary high-throughput screening has identified Cmpd-X as a potent inhibitor of "Kinase Z," a serine/threonine kinase implicated in a specific cellular signaling pathway crucial for cell proliferation. The central question we aim to answer is: "Is the observed anti-proliferative effect of Cmpd-X mediated solely through the inhibition of Kinase Z?"

The Gold Standard: Why Knockout Models are a Definitive Test of Specificity

While several methods can suggest a drug-target interaction, the use of genetically engineered knockout models, where the putative target gene is permanently inactivated, provides the most compelling evidence of specificity.[1][2][3] The logic is straightforward: if a compound's effect is truly mediated by a specific target, then the removal of that target should render the cells or organism resistant to the compound's action.[4] Modern gene-editing technologies, particularly the CRISPR-Cas9 system, have made the generation of knockout cell lines and animal models more accessible and efficient than ever before.[][6][7]

The primary advantage of this approach is its ability to dissect the on-target effects from potential off-target activities. If Cmpd-X retains its anti-proliferative effects in a Kinase Z KO cell line, it is a clear indication that the compound is acting through one or more alternative targets.

Experimental Workflow: Validating Cmpd-X Specificity for Kinase Z

The following workflow outlines the key steps to validate the specificity of Cmpd-X for our hypothetical target, Kinase Z, using a knockout cell model.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: Data Interpretation A Design & Synthesize sgRNA for Kinase Z B Transfect Cas9 & sgRNA into Wild-Type Cells A->B C Isolate & Expand Single-Cell Clones B->C D Sequence & Validate Kinase Z Knockout C->D E Treat Wild-Type (WT) & Kinase Z KO Cells with Cmpd-X D->E Validated KO Clones F Cell Proliferation Assay (e.g., MTT, CellTiter-Glo) E->F G Western Blot for Downstream Substrate E->G H Global Proteomics/ Transcriptomics (Optional) E->H I Compare Dose-Response Curves (WT vs. KO) F->I J Assess Downstream Signaling Inhibition G->J K Evaluate Off-Target Signatures H->K L Conclusion on Specificity I->L J->L K->L

Figure 1: Experimental workflow for validating small molecule specificity using a knockout model.
Detailed Protocol: Generation and Validation of a Kinase Z Knockout Cell Line

This protocol describes the generation of a knockout cell line using the CRISPR-Cas9 system.[][6]

Materials:

  • Wild-type human cell line (e.g., HEK293T, HeLa)

  • Cas9 nuclease expression vector

  • sgRNA expression vector targeting an early exon of the Kinase Z gene

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin or other selection antibiotic

  • Genomic DNA extraction kit

  • PCR primers flanking the sgRNA target site

  • Sanger sequencing reagents

Procedure:

  • sgRNA Design: Design at least two sgRNAs targeting a conserved, early exon of the Kinase Z gene to maximize the probability of generating a loss-of-function frameshift mutation.

  • Transfection: Co-transfect the wild-type cells with the Cas9 and sgRNA expression vectors. Include a control with a non-targeting sgRNA.

  • Selection: 48 hours post-transfection, begin selection with the appropriate antibiotic to eliminate untransfected cells.

  • Single-Cell Cloning: After selection, plate the cells at a very low density to allow for the growth of individual colonies, each originating from a single cell.

  • Expansion and Screening: Pick and expand at least 10-15 individual clones.

  • Genomic DNA Extraction and PCR: Extract genomic DNA from each clone and from the wild-type parental line. Perform PCR to amplify the region of the Kinase Z gene targeted by the sgRNA.

  • Sanger Sequencing: Sequence the PCR products to identify clones with insertions or deletions (indels) that result in a frameshift mutation.

  • Western Blot Validation: Confirm the absence of Kinase Z protein expression in the knockout clones via Western blot analysis using a validated antibody.[3][4]

Comparative Analysis: Unmasking the True Target

Once a validated Kinase Z knockout cell line is established, a series of comparative experiments are performed to assess the specificity of Cmpd-X.

Data Presentation: Expected Outcomes
AssayWild-Type Cells Treated with Cmpd-XKinase Z KO Cells Treated with Cmpd-XInterpretation if SpecificInterpretation if Non-Specific
Cell Proliferation (IC50) Low IC50 (e.g., 100 nM)High IC50 (e.g., >10 µM)Cmpd-X's anti-proliferative effect is dependent on Kinase Z.Cmpd-X has off-target effects that inhibit proliferation.
Phosphorylation of Substrate-Y Dose-dependent decreaseNo effect on already low/absent phosphorylationCmpd-X inhibits the Kinase Z pathway.Cmpd-X may inhibit other kinases or pathways.
Rescue Experiment Anti-proliferative effect observedRe-expression of WT Kinase Z restores sensitivity to Cmpd-XConfirms on-target activity.The compound's effect is independent of Kinase Z.

Beyond Knockout Models: A Multi-Faceted Approach to Specificity

While knockout models are a powerful tool, a comprehensive assessment of specificity often involves a combination of approaches.[8][9]

MethodPrincipleAdvantagesDisadvantages
Knockout Models Genetic ablation of the target.[1][10]High degree of specificity; provides definitive evidence of on-target effects.[3]Time-consuming to generate; potential for developmental compensation in animal models.
Affinity Chromatography Immobilized small molecule is used to "pull down" binding partners from cell lysates.[9]Unbiased identification of potential binding partners.May identify proteins that bind but are not functionally affected; can be prone to non-specific binding.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a protein upon ligand binding.Can be performed in intact cells and tissues; provides evidence of direct target engagement.Does not directly measure functional consequences; technically demanding.
RNA Interference (RNAi) Transient knockdown of the target gene expression using siRNA or shRNA.[11]Faster than generating knockout models; allows for dose-dependent target reduction.Incomplete knockdown can lead to ambiguous results; potential for off-target effects of the RNAi itself.
Computational Profiling In silico screening of the small molecule against a panel of known protein structures.Rapid and cost-effective; can predict potential off-targets.Predictions require experimental validation; accuracy depends on the quality of the models.

Illustrating the Hypothetical Signaling Pathway of Kinase Z

To provide context for our experimental design, the following diagram illustrates a hypothetical signaling pathway involving Kinase Z.

G cluster_pathway Kinase Z Signaling Cascade GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Adaptor Adaptor Protein Receptor->Adaptor Activates KinaseZ Kinase Z Adaptor->KinaseZ Recruits & Activates SubstrateY Substrate-Y KinaseZ->SubstrateY Phosphorylates (p-Substrate-Y) TranscriptionFactor Transcription Factor SubstrateY->TranscriptionFactor Activates Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes CmpdX Cmpd-X CmpdX->KinaseZ Inhibits

Figure 2: Hypothetical signaling pathway of Kinase Z, the putative target of Cmpd-X.

Conclusion

Establishing the specificity of a novel small molecule is a critical and non-trivial step in drug discovery. While various techniques can provide valuable insights, the use of knockout models stands as the most definitive method for confirming on-target activity and ruling out confounding off-target effects.[1][2][3] By systematically comparing the cellular response to a compound in the presence and absence of its putative target, researchers can build a robust and compelling case for its mechanism of action. This rigorous approach not only validates the therapeutic potential of the molecule but also solidifies its utility as a precise tool for dissecting complex biological processes. The principles and protocols outlined in this guide provide a clear roadmap for researchers and drug development professionals to confidently establish the specificity of their compounds of interest.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Important Note on Laboratory Safety: This document provides a detailed guide to the proper disposal of 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride based on its chemical class and established best practices in hazardous waste management. However, the ultimate authority for chemical safety and disposal is the Safety Data Sheet (SDS) provided by the manufacturer for the specific product you are using. Always read and understand the SDS before handling or disposing of any chemical.

Core Principle: Hazard-First Waste Management

Proper disposal is not merely an administrative task; it is the final step in the lifecycle of a chemical and a critical component of laboratory safety and environmental stewardship. The disposal strategy for any research chemical, including this compound, must be dictated by a thorough understanding of its potential hazards.

Inferred Hazard Profile

Lacking a specific, universally published SDS, we must infer the potential hazards from the compound's constituent chemical moieties: the indole ring and the amine hydrochloride group.

  • Indole Moiety: The indole ring is a common structure in biologically active compounds. While some indole derivatives are benign, many can exhibit toxicity or other physiological effects.[1][2] Therefore, any novel indole compound must be handled as potentially toxic.

  • Amine Hydrochloride Group: This functional group renders the compound a salt, typically a crystalline solid at room temperature. While the hydrochloride salt form is generally more stable than the free amine, it can still cause irritation. The SDS for a structurally similar compound, N-(1H-Indol-2-ylmethyl)propan-2-amine hydrochloride, indicates it may cause skin, eye, and respiratory irritation.[3] Furthermore, contact with strong bases will neutralize the hydrochloride, liberating the free amine, which may have different physical properties (e.g., volatility) and hazards.

Based on this analysis, the compound must be treated as a hazardous waste, likely possessing characteristics of toxicity and irritation.

Personal Protective Equipment (PPE)

A proactive approach to safety mandates the use of appropriate PPE during any handling or disposal procedure. This is a non-negotiable standard to prevent dermal, ocular, and respiratory exposure.

Protection TypeSpecificationRationale
Eye Protection Tightly fitting safety goggles or safety glasses with side shields (ANSI Z87.1 standard)Protects against splashes of solutions or accidental aerosolization of the solid powder.
Hand Protection Chemically resistant nitrile gloves (minimum thickness of 4 mil)Provides a barrier against dermal contact. Always inspect gloves before use and change them immediately if contaminated.
Body Protection Full-length laboratory coatProtects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or chemical fume hoodRecommended when handling the solid powder to avoid inhalation of fine particulates.[3][4]

The Disposal Workflow: A Step-by-Step Guide

The proper disposal route depends on the form of the waste. The following decision workflow outlines the correct path for each waste type.

G start Identify Waste Containing 2-(1H-indol-3-yl)-2-methylpropan-1-amine HCl form_solid Pure Solid / Expired Reagent start->form_solid form_solution Aqueous or Organic Solution start->form_solution form_labware Contaminated Labware start->form_labware form_spill Spill Debris start->form_spill proto_solid SOP 1: Solid Hazardous Waste form_solid->proto_solid proto_liquid SOP 3: Liquid Hazardous Waste form_solution->proto_liquid proto_labware SOP 2: Decontaminate & Dispose form_labware->proto_labware proto_spill SOP 4: Emergency Spill Cleanup form_spill->proto_spill

Figure 1. Disposal Decision Workflow.
SOP 1: Disposal of Pure Solid Compound

Unused, expired, or surplus this compound must be disposed of as solid hazardous chemical waste.

  • Container Selection: Obtain a designated solid hazardous waste container with a secure, tight-fitting lid. The container must be in good condition and compatible with the chemical.

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container before adding any waste. Fill out the label completely (see Section 3).

  • Waste Transfer: Working in a fume hood or well-ventilated area, carefully transfer the solid chemical into the waste container. Use a spatula or powder funnel to minimize dust generation.

  • Closure: Securely close the container.

  • Storage: Place the container in your laboratory's designated Satellite Accumulation Area (SAA).[5][6]

SOP 2: Disposal of Contaminated Labware

Properly managing contaminated labware prevents cross-contamination and ensures compliance.

  • For Non-Sharps (e.g., glassware, stir bars, spatulas):

    • Decontamination: Perform a triple rinse with a suitable solvent (e.g., deionized water for aqueous residue, or an alcohol like methanol or ethanol for organic residue).

    • Rinseate Collection: Crucially, the first rinseate is considered acutely hazardous waste. Collect all three rinses in a designated hazardous liquid waste container.[7]

    • Final Disposal: After the triple rinse, the labware can be washed and reused or disposed of as non-hazardous lab glass.

  • For Sharps (e.g., needles, contaminated broken glass):

    • Immediate Disposal: Do not attempt to clean or rinse contaminated sharps.

    • Container: Place them directly into a designated, puncture-proof, properly labeled hazardous sharps container.[4]

SOP 3: Disposal of Liquid Solutions

All aqueous or organic solutions containing this compound are classified as hazardous liquid waste.

  • Container Selection: Use a compatible container (e.g., High-Density Polyethylene (HDPE) or glass) with a screw cap. Ensure the container is not reactive with the solvent used.[6]

  • Waste Segregation: Dedicate a waste container specifically for this waste stream. Do not mix with other chemical wastes unless you have confirmed their compatibility. For example, do not mix with strong bases or oxidizing agents.

  • Labeling: Label the container with a "HAZARDOUS WASTE" tag, listing all chemical constituents, including solvents, with their approximate concentrations.

  • Accumulation: Keep the container tightly closed at all times except when adding waste.[6][7] Leave at least 10% of the container volume as headspace to allow for vapor expansion.

  • Storage: Store the container in the SAA, preferably within secondary containment (e.g., a chemical-resistant tray).

SOP 4: Emergency Spill Cleanup

In the event of a spill, a swift and systematic response is essential to ensure personnel safety.

G A 1. SECURE Alert others, restrict access. B 2. PROTECT Don necessary PPE. A->B C 3. CONTAIN Cover with inert absorbent (vermiculite, sand). B->C D 4. COLLECT Sweep up material, place in a sealed hazardous waste container. C->D E 5. DECONTAMINATE Wipe area with appropriate solvent, collect wipes as hazardous waste. D->E F 6. REPORT Report incident to your EH&S department. E->F

Figure 2. Spill Cleanup Protocol.

Waste Accumulation, Labeling, and Final Disposal

Compliance with hazardous waste regulations is mandatory. The Environmental Protection Agency (EPA) and local authorities enforce strict rules for waste management in laboratory settings.[8][9]

The Satellite Accumulation Area (SAA)

Laboratories must designate an SAA for the temporary storage of hazardous waste.[5][6] This area must be:

  • At or near the point of waste generation.

  • Under the control of the laboratory personnel generating the waste.

  • Clearly marked.

The Anatomy of a Compliant Label

A properly completed hazardous waste label is the most critical piece of communication for ensuring safe handling and disposal. All fields must be filled out legibly.

References

A Senior Application Scientist's Guide to Personal Protective Equipment (PPE) for Handling 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride (CAS No: 942148-13-2)[1]. The protocols outlined below are designed to ensure the highest standards of laboratory safety, grounded in established principles of chemical hygiene and risk mitigation. Our objective is to provide value beyond the product itself, fostering a culture of safety and building deep trust within the scientific community.

Hazard Assessment: Understanding the Compound

A thorough understanding of a chemical's potential hazards is the cornerstone of any effective safety protocol. While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, we can infer potential hazards based on its structural motifs—an indole ring and a primary amine hydrochloride salt.

  • Amine Hydrochlorides : These compounds can be acidic and may cause irritation upon contact with skin, eyes, and the respiratory tract. Some amine compounds are corrosive and can cause burns[2][3].

  • Indole Derivatives : While the indole nucleus itself is common in biochemistry, functionalized indoles can have diverse pharmacological and toxicological properties.

  • Particulate Hazards : As a solid, this compound can become airborne during handling (e.g., weighing, transferring), posing an inhalation risk.

Given these characteristics, it is prudent to treat this compound as a hazardous substance, capable of causing skin, eye, and respiratory irritation[4][5]. The Occupational Safety and Health Administration (OSHA) mandates that in the absence of specific data, unknown chemicals should be handled as if they are hazardous[6].

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is dictated by a risk assessment of the specific tasks to be performed. The following PPE is the minimum requirement for handling this compound in a laboratory setting.

Eye and Face Protection: The First Line of Defense

Chemical splashes pose a significant and immediate threat to vision. Therefore, robust eye and face protection is non-negotiable.

  • Minimum Requirement : ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in a laboratory where chemical hazards are present[7].

  • Recommended for Liquid Handling : When preparing solutions, performing transfers, or any activity with a splash hazard, chemical splash goggles should be worn. Goggles provide a seal around the eyes, offering superior protection against splashes from all angles[8].

  • High-Risk Operations : For tasks involving larger volumes (>1 liter) or a significant splash potential, a face shield must be worn in addition to safety goggles[7]. The face shield protects the entire face from splashes and should always be supplemented by primary eye protection (goggles)[7].

Hand Protection: Preventing Dermal Exposure

The skin is a primary route of chemical exposure. The correct choice of gloves is critical for preventing dermal absorption.

  • Glove Selection : Disposable nitrile gloves are the standard recommendation for incidental contact with a wide range of research chemicals[7][9]. Latex gloves should be avoided as they offer poor chemical protection and can trigger allergic reactions[7].

  • Protocol for Use :

    • Always inspect gloves for tears or punctures before use.

    • For tasks with a higher risk of contamination, consider "double-gloving" (wearing two pairs of nitrile gloves)[7].

    • Remove gloves immediately after contact with the chemical.

    • Wash hands thoroughly with soap and water after removing gloves.

    • Never wear gloves outside of the laboratory to prevent the spread of contamination.

Body Protection: Shielding Against Spills and Splashes

Personal clothing offers inadequate protection against chemical spills. A laboratory coat is an essential barrier.

  • Lab Coat : A flame-resistant lab coat is recommended, especially when flammable solvents are in use[8]. The coat should be fully buttoned with sleeves rolled down.

  • Personal Attire : Full-length pants and closed-toe shoes are mandatory in any laboratory setting to protect against spills and falling objects[7][10].

Respiratory Protection: Mitigating Inhalation Risks

As a powdered solid, this compound can be easily aerosolized. Engineering controls are the primary method for mitigating this risk.

  • Primary Engineering Control : All handling of the solid compound, especially weighing and initial solubilization, must be conducted within a certified chemical fume hood[11]. The fume hood's function is to capture and exhaust airborne contaminants, protecting the user.

  • When Respirators are Necessary : If engineering controls are not available or are insufficient to control exposure, respiratory protection is required. A NIOSH-approved N95 respirator may be sufficient for containing airborne particulates. For more significant aerosol-generating procedures, a half-mask or full-face respirator with appropriate cartridges may be necessary[8]. All respirator use must be in accordance with a written respiratory protection program as required by OSHA (29 CFR 1910.134)[12].

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot generally required
Weighing Solid Safety GogglesNitrile Gloves (Double-gloving recommended)Lab CoatRequired: Work in Chemical Fume Hood
Preparing Solutions Safety GogglesNitrile GlovesLab CoatRequired: Work in Chemical Fume Hood
Handling Solutions Safety Glasses with Side ShieldsNitrile GlovesLab CoatNot required if handled in fume hood
Spill Cleanup Goggles & Face ShieldHeavy-duty Nitrile GlovesLab Coat/ApronN95 or higher, depending on spill size
Waste Disposal Safety GogglesNitrile GlovesLab CoatNot generally required

Operational and Disposal Plans

A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory. This must be part of a written Chemical Hygiene Plan (CHP) as mandated by the OSHA Laboratory Standard[11][13][14].

Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items. Assemble all necessary equipment, including a designated waste container.

  • Weighing : Perform all weighing of the solid compound on a tared weigh paper or in a container within the chemical fume hood to contain any airborne dust.

  • Solubilization : Add solvent to the solid slowly to avoid splashing. If the solution requires mixing (e.g., vortexing, sonicating), ensure the container is securely capped.

  • Transfer : When transferring solutions, do so carefully to minimize the risk of spills. Use appropriate tools like pipettes or graduated cylinders.

  • Post-Handling : After use, decontaminate the work area by wiping it down with an appropriate solvent (e.g., 70% ethanol), followed by water. Dispose of all contaminated disposables in a designated hazardous waste container.

Spill Management

In the event of a spill, immediate and correct action is crucial.

  • Alert : Notify colleagues in the immediate area.

  • Evacuate : If the spill is large or involves highly volatile substances, evacuate the area.

  • Contain : For small spills, use a chemical spill kit to absorb the material. Work from the outside of the spill inward.

  • Clean : Once absorbed, place the material in a sealed container for hazardous waste disposal. Clean the area with an appropriate decontaminating agent.

  • Report : Report the incident to the laboratory supervisor or Chemical Hygiene Officer.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste : Contaminated items such as gloves, weigh papers, and paper towels should be placed in a clearly labeled, sealed hazardous waste bag or container.

  • Liquid Waste : Unused solutions or solvent rinses should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Vendor : All hazardous waste must be disposed of through a licensed hazardous waste management company, following all local, state, and federal regulations. Never pour chemical waste down the drain[2].

Visual Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Active Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase start Start: Receive Chemical inspect Inspect Package (Wear Gloves, Lab Coat, Safety Glasses) start->inspect store Store in Designated Cool, Dry Area inspect->store gather Gather PPE & Equipment store->gather weigh Weigh Solid (Goggles, Double Gloves) gather->weigh dissolve Prepare Solution weigh->dissolve spill Spill Occurs? weigh->spill use Perform Experiment dissolve->use dissolve->spill decontaminate Decontaminate Work Area use->decontaminate use->spill dispose Dispose of Waste (Hazardous Waste Stream) decontaminate->dispose wash Remove PPE & Wash Hands dispose->wash end End wash->end spill->decontaminate No spill_kit Use Spill Kit & Follow Protocol spill->spill_kit Yes spill_kit->decontaminate

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride
Reactant of Route 2
2-(1H-indol-3-yl)-2-methylpropan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.